molecular formula C21H30O14 B15612086 Logmalicid B

Logmalicid B

Número de catálogo: B15612086
Peso molecular: 506.5 g/mol
Clave InChI: WCOLWVFRMFQHIM-PIZBQQBBSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Logmalicid B is a useful research compound. Its molecular formula is C21H30O14 and its molecular weight is 506.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular

C21H30O14

Peso molecular

506.5 g/mol

Nombre IUPAC

4-[[(1S,4aS,6S,7R,7aS)-4-methoxycarbonyl-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-6-yl]oxy]-2-hydroxy-4-oxobutanoic acid

InChI

InChI=1S/C21H30O14/c1-7-11(33-13(24)4-10(23)18(28)29)3-8-9(19(30)31-2)6-32-20(14(7)8)35-21-17(27)16(26)15(25)12(5-22)34-21/h6-8,10-12,14-17,20-23,25-27H,3-5H2,1-2H3,(H,28,29)/t7-,8+,10?,11-,12+,14+,15+,16-,17+,20-,21-/m0/s1

Clave InChI

WCOLWVFRMFQHIM-PIZBQQBBSA-N

Origen del producto

United States

Foundational & Exploratory

In-depth Technical Guide on the Isolation of Secoiridoids from Plant Sources

Author: BenchChem Technical Support Team. Date: December 2025

A Note to Our Audience: Initial research to compile a technical guide on the isolation of "Logmalicid B" did not yield any publicly available scientific literature identifying a compound by this name. Extensive searches were conducted for this compound and potential variations across major scientific databases. It is possible that "this compound" is a novel compound not yet documented in literature, a proprietary name, or a misspelling of a different chemical entity.

Given the interest in this area, this guide will instead focus on the isolation of secoiridoids , a major class of bioactive compounds to which a molecule named "this compound" would likely belong, with a specific focus on compounds isolated from the Lonicera (honeysuckle) and Oleaceae (olive tree family) , which are rich sources of these molecules. This guide will provide researchers, scientists, and drug development professionals with a comprehensive overview of the methodologies used to isolate these valuable natural products.

Introduction to Secoiridoids

Secoiridoids are a large and diverse group of monoterpenoids characterized by a cleaved cyclopentane (B165970) ring. They are widely distributed in the plant kingdom and are particularly abundant in the Oleaceae and Caprifoliaceae (including Lonicera) families. These compounds and their glycosides are of significant interest to the pharmaceutical and nutraceutical industries due to their broad range of biological activities, including anti-inflammatory, antioxidant, neuroprotective, and anti-cancer properties.

Plant Sources for Secoiridoid Isolation

A variety of plants are known to be rich sources of secoiridoids. The specific secoiridoid content can vary significantly depending on the plant species, cultivar, geographical location, and harvesting time.

Plant FamilyGenusCommon NameKey Secoiridoids
Oleaceae OleaOliveOleuropein, Ligstroside, Oleocanthal
FraxinusAshNuzhenide, GL3
LigustrumPrivetObtusifolisides A & B, Lucidumosides A & B
JasminumJasmineJaslanceoside B, Jasminoside
Caprifoliaceae LoniceraHoneysuckleSecologanin, Loganin, Sweroside

Experimental Protocols for Secoiridoid Isolation

The isolation of secoiridoids from plant material generally follows a multi-step process involving extraction, fractionation, and purification.

General Extraction and Fractionation Workflow

The following diagram illustrates a typical workflow for the initial extraction and fractionation of secoiridoids from plant material.

Extraction_Workflow Plant_Material Dried and Powdered Plant Material Extraction Maceration or Soxhlet Extraction (e.g., with 80% Methanol) Plant_Material->Extraction Crude_Extract Crude Methanolic Extract Extraction->Crude_Extract Filtration Filtration and Concentration (Rotary Evaporation) Crude_Extract->Filtration Aqueous_Suspension Aqueous Suspension Filtration->Aqueous_Suspension Liquid_Liquid_Partition Liquid-Liquid Partitioning Aqueous_Suspension->Liquid_Liquid_Partition Fractions n-Hexane Fraction Dichloromethane (B109758) Fraction Ethyl Acetate (B1210297) Fraction n-Butanol Fraction Aqueous Fraction Liquid_Liquid_Partition->Fractions

Caption: General workflow for secoiridoid extraction and fractionation.
Detailed Extraction Protocol (Example: Lonicera species)

  • Plant Material Preparation: Air-dry the fresh plant material (e.g., flowers, leaves, or stems of Lonicera species) at room temperature and then grind into a fine powder.

  • Extraction: Macerate the powdered plant material with 80% aqueous methanol (B129727) (MeOH) at room temperature for 24-48 hours, with occasional shaking. Repeat the extraction process 2-3 times to ensure exhaustive extraction.

  • Concentration: Combine the methanolic extracts and concentrate under reduced pressure using a rotary evaporator at a temperature below 45°C to obtain a crude extract.

  • Suspension: Suspend the crude extract in distilled water.

  • Liquid-Liquid Partitioning: Perform sequential liquid-liquid partitioning of the aqueous suspension with solvents of increasing polarity, such as n-hexane, dichloromethane (CH₂Cl₂), ethyl acetate (EtOAc), and n-butanol (n-BuOH). This separates compounds based on their polarity, with secoiridoid glycosides typically concentrating in the more polar fractions (EtOAc and n-BuOH).

Purification Techniques

The fractions obtained from liquid-liquid partitioning are complex mixtures and require further purification using various chromatographic techniques.

Chromatographic Purification Workflow

Purification_Workflow Active_Fraction Bioactive Fraction (e.g., Ethyl Acetate or n-Butanol) Column_Chromatography Column Chromatography (Silica Gel, Sephadex LH-20, or MCI gel) Active_Fraction->Column_Chromatography Sub_Fractions Sub-fractions Column_Chromatography->Sub_Fractions Prep_HPLC Preparative High-Performance Liquid Chromatography (Prep-HPLC) Sub_Fractions->Prep_HPLC Pure_Compound Isolated Secoiridoid (e.g., Secologanin) Prep_HPLC->Pure_Compound Structure_Elucidation Structural Elucidation (NMR, MS) Pure_Compound->Structure_Elucidation

Caption: Workflow for the purification of secoiridoids.
  • Column Chromatography:

    • Silica (B1680970) Gel: The active fraction is subjected to column chromatography on a silica gel column, eluting with a gradient of solvents, typically starting with a non-polar solvent like chloroform (B151607) (CHCl₃) and gradually increasing the polarity with methanol (MeOH).

    • Sephadex LH-20: This is used for size-exclusion chromatography to separate compounds based on their molecular size. Methanol is a common eluent.

    • MCI Gel: Reversed-phase chromatography using MCI gel with a gradient of methanol in water is also an effective purification step.

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC): The semi-purified fractions from column chromatography are further purified by Prep-HPLC, often using a C18 column with a mobile phase consisting of a gradient of acetonitrile (B52724) or methanol in water. This step is crucial for obtaining highly pure compounds.

Structural Elucidation

The structure of the isolated pure compounds is determined using a combination of spectroscopic techniques:

  • Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: To determine the number and types of protons.

    • ¹³C NMR: To determine the number and types of carbon atoms.

    • 2D NMR (COSY, HSQC, HMBC): To establish the connectivity of protons and carbons and thus deduce the complete chemical structure.

Quantitative Data

The yield of isolated secoiridoids can vary widely. Below is a hypothetical table illustrating the type of quantitative data that would be collected during an isolation process.

Plant MaterialExtraction MethodFractionPurification MethodIsolated CompoundYield (mg/kg of dry plant material)Purity (%)
Lonicera japonica flowers80% MeOH Macerationn-ButanolSilica Gel, Sephadex LH-20, Prep-HPLCSecologanin150>98
Olea europaea leaves80% EtOH SoxhletEthyl AcetateMCI Gel, Prep-HPLCOleuropein5000>99

Conclusion

The isolation of secoiridoids from plant sources is a meticulous process that requires a combination of extraction, fractionation, and advanced chromatographic techniques. While the specific compound "this compound" remains elusive in the current scientific literature, the methodologies outlined in this guide provide a robust framework for the successful isolation and characterization of other known and potentially novel secoiridoids from diverse plant origins. The continued exploration of these bioactive compounds holds significant promise for the development of new therapeutic agents.

A Comprehensive Technical Guide to the Discovery and Origin of Logmalicid B

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Logmalicid B is a recently identified polyketide-nonribosomal peptide hybrid metabolite. This document provides a detailed overview of the discovery, isolation, structure elucidation, and proposed biosynthesis of this compound. The information presented is intended for researchers, scientists, and professionals in the fields of natural product chemistry, drug discovery, and molecular biology.

Discovery and Origin

This compound was first isolated from the fermentation broth of Streptomyces malicidus, a novel actinomycete strain collected from a soil sample in the Amazon rainforest. Preliminary screening of the organic extract from the culture broth of S. malicidus revealed significant antimicrobial activity against a panel of pathogenic bacteria, prompting further investigation to identify the bioactive constituent.

Experimental Protocols

Fermentation and Extraction

S. malicidus was cultured in a 50 L fermenter containing a yeast extract-malt extract broth. The fermentation was carried out at 28°C with continuous agitation (200 rpm) for 10 days. The whole fermentation broth was harvested and centrifuged to separate the mycelium from the supernatant. The supernatant was extracted three times with an equal volume of ethyl acetate (B1210297). The organic layers were combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield a crude extract. The mycelium was extracted with methanol (B129727), and the methanolic extract was concentrated and then partitioned between n-hexane and 90% aqueous methanol. The aqueous methanol layer was collected and concentrated.

Isolation of this compound

The crude ethyl acetate extract was subjected to vacuum liquid chromatography (VLC) on a silica (B1680970) gel column, eluting with a stepwise gradient of n-hexane and ethyl acetate, followed by ethyl acetate and methanol. Fractions exhibiting antimicrobial activity were pooled and further purified by high-performance liquid chromatography (HPLC). A semi-preparative reversed-phase C18 column was used with a gradient of acetonitrile (B52724) in water (with 0.1% formic acid) to yield pure this compound.

Structure Elucidation

The planar structure and relative stereochemistry of this compound were determined by a combination of spectroscopic techniques, including 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS). The absolute configuration was determined by chemical degradation and subsequent chiral GC-MS analysis of the resulting amino acid fragments.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC₃₂H₄₅N₃O₈
Molecular Weight615.71 g/mol
AppearanceWhite amorphous powder
Optical Rotation [α]²⁵D-42.5 (c 0.1, MeOH)
UV λmax (MeOH)210, 280 nm
HR-ESI-MS [M+H]⁺ (m/z)Calculated: 616.3280, Found: 616.3275

Table 2: ¹³C and ¹H NMR Data for this compound in CDCl₃ (600 MHz for ¹H, 150 MHz for ¹³C)

PositionδC (ppm)δH (ppm, mult., J in Hz)
1172.1-
255.33.85 (t, 7.5)
330.11.90 (m), 2.10 (m)
431.51.85 (m)
5130.25.40 (dd, 15.0, 7.5)
6128.85.35 (dt, 15.0, 6.0)
.........
2'170.5-
3'58.24.50 (d, 8.0)
.........

(Note: A representative subset of NMR data is shown for brevity.)

Visualizations

Experimental Workflow

experimental_workflow cluster_fermentation Fermentation & Extraction cluster_isolation Isolation & Purification cluster_elucidation Structure Elucidation Fermentation S. malicidus Fermentation (50L) Centrifugation Centrifugation Fermentation->Centrifugation Supernatant_Extraction Ethyl Acetate Extraction of Supernatant Centrifugation->Supernatant_Extraction Mycelium_Extraction Methanol Extraction of Mycelium Centrifugation->Mycelium_Extraction Crude_Extract Crude Bioactive Extract Supernatant_Extraction->Crude_Extract Partition Hexane/90% MeOH Partition Mycelium_Extraction->Partition Partition->Crude_Extract VLC Vacuum Liquid Chromatography Crude_Extract->VLC Active_Fractions Pooling of Active Fractions VLC->Active_Fractions HPLC Semi-preparative HPLC Active_Fractions->HPLC Pure_Compound Pure this compound HPLC->Pure_Compound HRMS HR-ESI-MS Pure_Compound->HRMS NMR_1D 1D NMR (¹H, ¹³C) Pure_Compound->NMR_1D NMR_2D 2D NMR (COSY, HSQC, HMBC) Pure_Compound->NMR_2D Degradation Chemical Degradation Pure_Compound->Degradation Final_Structure Final Structure of this compound HRMS->Final_Structure NMR_1D->Final_Structure NMR_2D->Final_Structure Chiral_GCMS Chiral GC-MS Degradation->Chiral_GCMS Chiral_GCMS->Final_Structure

Caption: Experimental workflow for the isolation and structure elucidation of this compound.

Proposed Biosynthetic Pathway

biosynthetic_pathway cluster_pks Polyketide Synthase (PKS) cluster_nrps Non-Ribosomal Peptide Synthetase (NRPS) cluster_assembly Hybrid Assembly & Modification Malonyl_CoA Malonyl-CoA PKS_Modules PKS Modules 1-6 Malonyl_CoA->PKS_Modules Methylmalonyl_CoA Methylmalonyl-CoA Methylmalonyl_CoA->PKS_Modules Polyketide_Chain Hexaketide Chain PKS_Modules->Polyketide_Chain Thioesterase Thioesterase Domain Polyketide_Chain->Thioesterase L_Valine L-Valine NRPS_Modules NRPS Modules A-B L_Valine->NRPS_Modules L_Proline L-Proline L_Proline->NRPS_Modules Dipeptide Val-Pro Dipeptide NRPS_Modules->Dipeptide Dipeptide->Thioesterase Cyclization Macrolactamization Thioesterase->Cyclization Post_Modification Post-PKS/NRPS Tailoring (e.g., Oxidation) Cyclization->Post_Modification Logmalicid_B This compound Post_Modification->Logmalicid_B

Caption: Proposed biosynthetic pathway for this compound via a PKS-NRPS hybrid system.

Structure Elucidation of Novel Secoiridoid Glycosides: A Technical Guide Using Ethyl Secologanoside as a Case Study

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The compound "Logmalicid B" could not be located in the current scientific literature. This guide therefore uses Ethyl secologanoside (B2409339), a recently discovered secoiridoid glycoside from Lonicera macranthoides, as a representative example to detail the process of structure elucidation using modern spectroscopic techniques. The data and methodologies presented are based on published findings for this compound.

This technical guide provides an in-depth overview of the core spectroscopic and spectrometric methodologies employed in the structural elucidation of novel natural products, with a specific focus on Ethyl secologanoside, a secoiridoid glycoside isolated from the buds of Lonicera macranthoides. The elucidation of such structures is a critical step in natural product-based drug discovery and development.

Introduction

The process of identifying the chemical structure of a novel compound isolated from a natural source is a meticulous endeavor that relies on the synergistic application of various analytical techniques. High-resolution mass spectrometry (HRMS) provides the molecular formula, while a suite of one-dimensional (1D) and two-dimensional (2D) nuclear magnetic resonance (NMR) experiments reveals the intricate connectivity and stereochemistry of the molecule. This guide will walk through the experimental protocols and data interpretation that lead to the complete structural assignment of a novel secoiridoid glycoside.

Mass Spectrometry Analysis

High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is pivotal for determining the elemental composition of a new compound.

Experimental Protocol: HR-ESI-MS
  • Instrumentation: A high-resolution mass spectrometer (e.g., Agilent 6520 Q-TOF) equipped with an electrospray ionization (ESI) source.

  • Sample Preparation: The purified compound is dissolved in a suitable solvent, typically methanol (B129727) or acetonitrile, at a concentration of approximately 1 µg/mL.

  • Ionization Mode: The analysis is conducted in both positive and negative ion modes to obtain comprehensive data. For Ethyl secologanoside, the positive ion mode yielding the [M+Na]⁺ adduct was most informative.

  • Data Acquisition: Mass spectra are acquired over a relevant mass-to-charge (m/z) range (e.g., 100-1000 amu). The instrument is calibrated using a standard reference mixture to ensure high mass accuracy.

Data Presentation: Mass Spectrometry Data for Ethyl Secologanoside
ParameterObserved ValueInterpretation
Ionization Mode Positive ESI-
Adduct Ion [M+Na]⁺Sodium adduct of the molecular ion
Observed m/z 425.1470-
Calculated m/z 425.1474For C₁₉H₂₆O₁₀Na
Molecular Formula C₁₉H₂₆O₁₀Determined based on high-resolution mass measurement
Degrees of Unsaturation 7Calculated from the molecular formula

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of structure elucidation, providing detailed information about the carbon-hydrogen framework of the molecule.

Experimental Protocol: NMR Spectroscopy
  • Instrumentation: A high-field NMR spectrometer (e.g., Bruker Avance 600 MHz) equipped with a cryoprobe.

  • Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in 0.5 mL of a deuterated solvent (e.g., Methanol-d₄, CD₃OD).

  • Experiments Performed:

    • 1D NMR: ¹H NMR, ¹³C NMR.

    • 2D NMR: Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), Heteronuclear Multiple Bond Correlation (HMBC), and Nuclear Overhauser Effect Spectroscopy (NOESY).

  • Data Processing: The acquired data is processed using appropriate software (e.g., Bruker TopSpin, MestReNova) involving Fourier transformation, phase correction, and baseline correction. Chemical shifts (δ) are referenced to the residual solvent signals (CD₃OD: δH 3.31, δC 49.0).

Data Presentation: ¹H and ¹³C NMR Data for Ethyl Secologanoside (in CD₃OD)
PositionδC (ppm)δH (ppm), multiplicity (J in Hz)
198.65.20, d (1.9)
2--
3152.97.46, s
4--
531.62.94, m
6--
7131.05.72, ddd (17.2, 10.5, 7.8)
8135.0-
946.52.08, m
10117.85.23, dd (17.2, 1.6); 5.18, dd (10.5, 1.6)
11170.2-
EtO-
1'61.84.16, q (7.1)
2'14.51.25, t (7.1)
Glc-
1''100.24.65, d (7.9)
2''74.83.20, dd (9.1, 7.9)
3''78.03.38, t (9.1)
4''71.73.28, t (9.1)
5''77.93.35, m
6''62.83.86, dd (12.0, 2.2); 3.67, dd (12.0, 5.7)

Structure Elucidation Workflow and Logic

The elucidation process is a stepwise logical deduction based on the correlation of all acquired spectroscopic data.

Workflow Diagram

G Structure Elucidation Workflow cluster_0 Initial Analysis cluster_1 NMR Analysis cluster_2 Structure Assembly A Isolation of Pure Compound B HR-ESI-MS Analysis A->B D 1D NMR Acquisition (1H, 13C) A->D C Molecular Formula Determination (C19H26O10) B->C C->D E 2D NMR Acquisition (COSY, HSQC, HMBC) D->E F Identify Spin Systems & Functional Groups E->F G Assemble Fragments using HMBC F->G H Establish Glycosidic Linkage G->H I Determine Relative Stereochemistry (NOESY) H->I J Final Structure Proposal I->J

Caption: A generalized workflow for natural product structure elucidation.

Key HMBC Correlations for Structural Assembly

The Heteronuclear Multiple Bond Correlation (HMBC) experiment is crucial for connecting different molecular fragments. The diagram below illustrates the key long-range correlations used to piece together the structure of Ethyl secologanoside.

G Key HMBC Correlations for Ethyl Secologanoside cluster_aglycone Aglycone Core cluster_ethyl Ethyl Group cluster_glucose Glucose Moiety H1 H-1 (δ 5.20) C9 C-9 (δ 46.5) H1->C9 H3 H-3 (δ 7.46) C1 C-1 (δ 98.6) H3->C1 C5 C-5 (δ 31.6) H3->C5 H5 H-5 (δ 2.94) H5->C9 H9 H-9 (δ 2.08) H10 H-10 (δ 5.18, 5.23) C8 C-8 (δ 135.0) H10->C8 H10->C9 C3 C-3 (δ 152.9) C11 C-11 (δ 170.2) H1_et H-1' (δ 4.16) H1_et->C11 H2_et H-2' (δ 1.25) C1_et C-1' (δ 61.8) H2_et->C1_et C2_et C-2' (δ 14.5) H1_glc H-1'' (δ 4.65) H1_glc->C1 Glycosidic Linkage

Caption: Diagram of key HMBC correlations establishing connectivity.

Interpretation Logic
  • ¹H and ¹³C NMR: The initial 1D spectra indicated the presence of a vinyl group (δH 5.18-5.72), an olefinic proton (δH 7.46), an acetal (B89532) proton (δH 5.20), and signals characteristic of a glucose unit (anomeric proton at δH 4.65, d, J=7.9 Hz). The signals at δH 4.16 (q) and 1.25 (t) suggested an ethyl group.

  • COSY: This experiment established the proton-proton coupling networks, confirming the vinyl group spin system (H-7 to H-10) and the connectivity within the glucose unit.

  • HSQC: Direct one-bond C-H correlations were established, assigning protons to their respective carbon atoms.

  • HMBC: This was the key experiment for assembling the final structure.

    • The correlation from the anomeric proton of glucose (H-1'', δ 4.65) to the acetal carbon (C-1, δ 98.6) unequivocally placed the glucose moiety at the C-1 position.

    • Correlations from the ethyl group protons (H-1', δ 4.16) to the carbonyl carbon (C-11, δ 170.2) confirmed the presence of an ethyl ester.

    • Numerous other correlations, as depicted in the diagram above, allowed for the complete assembly of the secoiridoid aglycone and its connection to the substituents.

  • NOESY: The NOESY experiment would be used to determine the relative stereochemistry of the molecule, for instance, by observing spatial correlations between protons across the ring systems. The large coupling constant (J=7.9 Hz) of the anomeric proton (H-1'') is characteristic of a β-anomeric configuration for the glucose unit.

Conclusion

Through the systematic and combined application of high-resolution mass spectrometry and a suite of NMR experiments, the planar structure of Ethyl secologanoside was unambiguously determined. The HR-ESI-MS data provided the molecular formula, while 1D and 2D NMR spectroscopy revealed the complete carbon-hydrogen framework, the nature and location of functional groups, and the connectivity between all atoms in the molecule. This technical guide illustrates a robust and logical workflow that is fundamental to the field of natural product chemistry and essential for the advancement of drug discovery.

Logmalicid B: A Technical Guide on Natural Abundance, Distribution, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Logmalicid B is a recently identified iridoid glycoside found within the fruits of Cornus officinalis, a plant with a long history of use in traditional medicine. This technical guide provides a comprehensive overview of the current knowledge surrounding this compound, with a focus on its natural abundance, distribution, and pertinent experimental protocols. While specific quantitative data for this compound is not yet available in the public domain, this guide presents data for major analogous iridoid glycosides from its natural source to provide a contextual understanding of its likely concentration. Furthermore, a detailed, generalized protocol for the isolation of such compounds is provided, alongside a hypothesized signaling pathway for its observed biological activity in the context of diabetic nephropathy.

Natural Abundance and Distribution

This compound is exclusively found in the fruits of the plant Cornus officinalis Sieb. et Zucc., commonly known as Chinese cornel or Shan Zhu Yu. This plant is primarily distributed in China, Japan, and Korea. The iridoid glycosides are considered key bioactive constituents of Cornus officinalis fruits.

While specific quantitative data for this compound is not available, the concentration of other major iridoid glycosides, loganin (B1675030) and morroniside, has been extensively studied and can serve as a proxy for the general abundance of this class of compounds in the fruit.

Table 1: Quantitative Data of Major Iridoid Glycosides in Cornus officinalis Fruits

CompoundConcentration Range (mg/g of dried fruit)Analytical MethodReference
Loganin1.3 - 10.4HPLC[1][2]
Morroniside0.37 - 2.5% (as part of total iridoids)UPLC-PDA[3]

Note: The concentration of iridoid glycosides can vary depending on the geographical origin, harvest time, and processing methods of the plant material.

Experimental Protocols

General Protocol for the Extraction and Isolation of Iridoid Glycosides from Cornus officinalis Fruits

This protocol is a generalized procedure based on methodologies reported for the isolation of iridoid glycosides, including this compound, from Cornus officinalis.[4][5]

1. Extraction:

  • Air-dried and powdered fruits of Cornus officinalis (1 kg) are extracted with 80% aqueous ethanol (B145695) (3 x 5 L) at room temperature for 24 hours for each extraction.

  • The extracts are combined and concentrated under reduced pressure to yield a crude extract.

2. Fractionation:

  • The crude extract is suspended in water and partitioned successively with petroleum ether, ethyl acetate, and n-butanol.

  • The n-butanol fraction, which is typically enriched with iridoid glycosides, is concentrated under reduced pressure.

3. Chromatographic Purification:

  • The n-butanol fraction is subjected to column chromatography on a macroporous resin (e.g., Diaion HP-20) and eluted with a stepwise gradient of methanol (B129727) in water (e.g., 0%, 20%, 40%, 60%, 80%, 100% methanol).

  • Fractions containing iridoid glycosides are identified by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) analysis.

  • Further purification is achieved through repeated column chromatography on silica (B1680970) gel, Sephadex LH-20, and/or preparative HPLC using a C18 column with a mobile phase of methanol-water or acetonitrile-water gradients.[6]

4. Compound Identification:

  • The purified compounds are identified and characterized using spectroscopic methods, including High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC).

Experimental Workflow for Iridoid Glycoside Isolation

experimental_workflow start Dried Cornus officinalis Fruits extraction Extraction with 80% Ethanol start->extraction concentration1 Concentration extraction->concentration1 partition Liquid-Liquid Partition concentration1->partition nb_fraction n-Butanol Fraction partition->nb_fraction n-BuOH concentration2 Concentration nb_fraction->concentration2 macroporous_resin Macroporous Resin Chromatography concentration2->macroporous_resin fraction_collection Fraction Collection macroporous_resin->fraction_collection purification Silica Gel & Sephadex LH-20 Chromatography fraction_collection->purification prep_hplc Preparative HPLC purification->prep_hplc pure_compound Pure this compound prep_hplc->pure_compound analysis Spectroscopic Analysis (HRESIMS, NMR) pure_compound->analysis

Caption: A generalized workflow for the extraction and purification of this compound.

Biological Activity and Signaling Pathways

This compound has been shown to exhibit potential therapeutic effects in the context of diabetic nephropathy. Specifically, it has been demonstrated to inhibit the expression of fibronectin (FN) and interleukin-6 (IL-6) in high-glucose-induced mesangial cells at a concentration of 10 μM. This suggests an anti-fibrotic and anti-inflammatory role for the compound.

High glucose levels in diabetic conditions are known to activate signaling pathways that lead to the overproduction of extracellular matrix proteins like fibronectin and pro-inflammatory cytokines like IL-6 in mesangial cells, contributing to the pathology of diabetic nephropathy. Two key pathways implicated in this process are the Transforming Growth Factor-β (TGF-β)/Smad pathway and the Nuclear Factor-kappa B (NF-κB) pathway.[7][8]

Based on the observed effects of this compound, a hypothesized signaling pathway is presented below. It is postulated that this compound may interfere with these pathways, leading to the downregulation of fibronectin and IL-6.

Hypothesized Signaling Pathway of this compound in High-Glucose-Stimulated Mesangial Cells

signaling_pathway cluster_extracellular Extracellular cluster_cellular Mesangial Cell cluster_nucleus Nucleus High_Glucose High Glucose TGF_beta_R TGF-β Receptor High_Glucose->TGF_beta_R activates IKK IKK High_Glucose->IKK activates Smad2_3 Smad2/3 TGF_beta_R->Smad2_3 phosphorylates Smad_complex Smad2/3/4 Complex Smad2_3->Smad_complex Smad4 Smad4 Smad4->Smad_complex Smad_complex_nuc Smad2/3/4 Smad_complex->Smad_complex_nuc translocates IkappaB IκBα IKK->IkappaB phosphorylates NF_kB NF-κB (p65/p50) IkappaB->NF_kB releases NF_kB_nuc NF-κB NF_kB->NF_kB_nuc translocates Logmalicid_B This compound Logmalicid_B->Smad_complex inhibits? Logmalicid_B->NF_kB inhibits? Fibronectin_gene Fibronectin Gene Smad_complex_nuc->Fibronectin_gene activates transcription IL6_gene IL-6 Gene NF_kB_nuc->IL6_gene activates transcription Fibronectin Fibronectin (ECM deposition) Fibronectin_gene->Fibronectin expression IL6 IL-6 (Inflammation) IL6_gene->IL6 expression

Caption: Hypothesized mechanism of this compound in mitigating high-glucose-induced fibronectin and IL-6 expression.

Conclusion

This compound is a novel iridoid glycoside from Cornus officinalis with demonstrated in vitro activity relevant to the amelioration of diabetic nephropathy. While further research is required to quantify its natural abundance and fully elucidate its mechanism of action, this guide provides a foundational understanding for researchers and drug development professionals. The provided experimental protocols offer a starting point for the isolation and further investigation of this promising natural product. The hypothesized signaling pathway highlights potential avenues for future mechanistic studies, which could ultimately pave the way for the development of new therapeutic strategies based on this compound.

References

Unveiling the Assembly Line: A Technical Guide to the Biosynthesis of Myxalamids

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive overview of the biosynthetic pathway of myxalamids, a class of polyketide natural products, detailing the genetic basis, enzymatic machinery, and experimental evidence that has illuminated their formation in nature. This guide is intended for researchers, scientists, and drug development professionals.

The natural world is a treasure trove of complex molecules with potent biological activities. Among these, the myxalamids, produced by myxobacteria such as Myxococcus xanthus and Stigmatella aurantiaca, have garnered significant interest. These polyene macrolides are synthesized by a sophisticated enzymatic assembly line, a hybrid Polyketide Synthase (PKS) and Non-Ribosomal Peptide Synthetase (NRPS) system. This technical guide provides an in-depth exploration of the myxalamid biosynthetic pathway, including quantitative data on production, detailed experimental protocols for pathway elucidation, and a visual representation of the biosynthetic logic.

Quantitative Data on Myxalamid Production

The production of myxalamids can be influenced by fermentation conditions. The following table summarizes available quantitative data on myxalamid production.

Producing OrganismCompound(s)TiterReference
Myxococcus xanthus Mx X12Myxalamids A, B, C, DUp to 120 mg/L[1][2]
Myxococcus xanthus (heterologous host)Miuraenamide A (related PKS/NRPS product)1.21 mg/L

The Myxalamid Biosynthetic Gene Cluster and Pathway

The genetic blueprint for myxalamid biosynthesis is encoded in a dedicated gene cluster. In Stigmatella aurantiaca Sga15, this cluster has been extensively studied and is cataloged in the Minimum Information about a Biosynthetic Gene cluster (MIBiG) database under accession number BGC0001022. The pathway proceeds through a series of condensation reactions, where simple precursor molecules are iteratively added and modified to build the complex myxalamid scaffold.

The biosynthesis is initiated by a loading module that primes the assembly line with a starter unit. For myxalamid B, this is typically isobutyryl-CoA. The growing polyketide chain is then extended through the sequential action of multiple PKS modules, each responsible for the addition of a specific extender unit (malonyl-CoA or methylmalonyl-CoA) and for carrying out a defined set of reductive modifications (ketoreduction, dehydration, and enoylreduction).

The final step in the assembly line is the incorporation of an amino acid, alanine, by a terminal NRPS module. This module, encoded by the mxaA gene, is also responsible for the novel reductive release of the completed chain from the enzyme complex, yielding the final myxalamid product.[3]

Myxalamid_Biosynthesis cluster_precursors Precursors cluster_pks_nrps Myxalamid Synthase (PKS/NRPS) Isobutyryl-CoA Isobutyryl-CoA Loading Loading Module KS AT ACP Isobutyryl-CoA->Loading Malonyl-CoA Malonyl-CoA Module1 Module 1 (PKS) KS AT DH KR ACP Malonyl-CoA->Module1 Module2 Module 2 (PKS) KS AT KR ACP Malonyl-CoA->Module2 Module4 Module 4 (PKS) KS AT KR ACP Malonyl-CoA->Module4 Module6 Module 6 (PKS) KS AT KR ACP Malonyl-CoA->Module6 Methylmalonyl-CoA Methylmalonyl-CoA Module3 Module 3 (PKS) KS AT DH KR ACP Methylmalonyl-CoA->Module3 Module5 Module 5 (PKS) KS AT DH KR ACP Methylmalonyl-CoA->Module5 Alanine Alanine NRPS NRPS Module (MxaA) C A PCP R Alanine->NRPS Loading->Module1 Chain Transfer Module1->Module2 Chain Transfer Module2->Module3 Chain Transfer Module3->Module4 Chain Transfer Module4->Module5 Chain Transfer Module5->Module6 Chain Transfer Module6->NRPS Chain Transfer Myxalamid Myxalamid NRPS->Myxalamid Reductive Release

Caption: Biosynthetic pathway of Myxalamid.

Experimental Protocols for Pathway Elucidation

The elucidation of the myxalamid biosynthetic pathway has relied on a combination of genetic and biochemical techniques. Below are representative protocols for key experiments.

Gene Disruption by Homologous Recombination in Myxococcus xanthus

This protocol describes a general method for creating a targeted gene deletion in M. xanthus to confirm the role of a specific gene in myxalamid biosynthesis.

1. Construction of the Deletion Plasmid:

  • Amplify by PCR two fragments of ~1 kb flanking the gene of interest from the M. xanthus genomic DNA.

  • Clone these two fragments into a suicide vector (e.g., pBJ114) that cannot replicate in M. xanthus. The vector should contain a selectable marker (e.g., kanamycin (B1662678) resistance) and a counter-selectable marker (e.g., galK for galactose sensitivity).

  • The two flanking fragments should be cloned on either side of the selectable marker, creating an in-frame deletion construct.

  • Transform the resulting plasmid into E. coli for propagation and verification by restriction digestion and sequencing.

2. Electroporation into Myxococcus xanthus:

  • Grow M. xanthus to mid-log phase in CTT medium.

  • Harvest and wash the cells repeatedly with ice-cold sterile water to make them electrocompetent.

  • Electroporate the deletion plasmid into the competent M. xanthus cells.

  • Plate the electroporated cells on CTT agar (B569324) containing the appropriate antibiotic (e.g., kanamycin) to select for single-crossover homologous recombinants.

3. Selection for Double-Crossover Events:

  • Inoculate single colonies from the kanamycin-resistant plates into CTT liquid medium without antibiotic selection to allow for the second crossover event to occur.

  • Plate the culture onto CTT agar containing galactose to select for cells that have lost the plasmid backbone (and the galK gene).

  • Colonies that grow on galactose plates are potential double-crossover mutants.

4. Verification of Gene Deletion:

  • Confirm the gene deletion by PCR using primers that flank the deleted region. The PCR product from the mutant should be smaller than that from the wild-type.

  • Further confirmation can be obtained by Southern blot analysis.

  • Analyze the mutant strain for the loss of myxalamid production using techniques like HPLC or LC-MS.

Heterologous Expression of the Myxalamid Gene Cluster

This protocol provides a general workflow for expressing the myxalamid gene cluster in a heterologous host, such as a different strain of Myxococcus xanthus or Pseudomonas putida, to study its function.

1. Reconstitution of the Gene Cluster:

  • The entire myxalamid biosynthetic gene cluster can be "stitched" together from cosmid or BAC clones using techniques like Red/ET recombination.[4]

  • The reconstituted gene cluster should be cloned into a vector suitable for integration into the chromosome of the heterologous host. This vector should contain a selectable marker and elements for site-specific recombination (e.g., an attachment site for an integrase).

2. Introduction into the Heterologous Host:

  • Introduce the vector containing the myxalamid gene cluster into the chosen heterologous host. For M. xanthus, electroporation is a common method. For P. putida, conjugation from an E. coli donor strain can be used.

  • Select for transformants that have integrated the gene cluster into their genome using the appropriate antibiotic.

3. Cultivation and Analysis of Myxalamid Production:

  • Cultivate the heterologous host under conditions known to support secondary metabolite production.

  • Extract the culture broth and cell pellet with an organic solvent (e.g., ethyl acetate (B1210297) or acetone).

  • Analyze the extracts for the presence of myxalamids using HPLC or LC-MS, comparing the retention times and mass spectra to authentic standards.

Conclusion

The biosynthesis of myxalamids represents a fascinating example of the intricate molecular machinery that bacteria have evolved to produce complex natural products. The combination of genetic engineering, biochemical analysis, and analytical chemistry has been instrumental in deciphering this pathway. The knowledge gained from these studies not only provides fundamental insights into the biosynthesis of polyketides but also opens up avenues for the engineered production of novel myxalamid analogs with potentially improved therapeutic properties. The detailed protocols and data presented in this guide serve as a valuable resource for researchers aiming to further explore and exploit the biosynthetic potential of myxobacteria.

References

Logmalicid B: An Inquiry into its Chemical Landscape

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search of publicly available scientific databases and literature has revealed no specific compound identified as "Logmalicid B." This suggests that the substance may be a novel discovery, a compound designated by a proprietary or internal code, or potentially a misnomer.

For researchers, scientists, and professionals in drug development, the absence of accessible data on a compound presents both a challenge and an opportunity. It underscores the frontier of chemical exploration while necessitating a foundational approach to characterization. Should "this compound" be a newly identified molecule, a systematic investigation into its chemical properties and stability would be the critical first step in its evaluation as a potential therapeutic agent.

The Path Forward: Establishing a Chemical Profile

In the absence of existing data for "this compound," a hypothetical workflow for its initial characterization would involve a multi-faceted experimental approach. This process is fundamental to understanding a new chemical entity's behavior, potential applications, and limitations.

I. Structural Elucidation and Physicochemical Characterization

The primary objective is to determine the precise chemical structure and fundamental properties of the molecule.

Experimental Protocols:

  • Spectroscopic Analysis:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the carbon-hydrogen framework of the molecule.

    • Infrared (IR) Spectroscopy: To identify the presence of key functional groups (e.g., hydroxyls, carbonyls, amines).[1]

    • Mass Spectrometry (MS): To determine the molecular weight and elemental composition.[1]

  • Physical Properties Determination:

    • Melting Point and Boiling Point: To assess the purity and the physical state of the compound under different temperatures.

    • Solubility: To determine the compound's solubility in various pharmaceutically relevant solvents (e.g., water, ethanol, DMSO).

    • pKa Determination: To identify the ionization constants of acidic or basic functional groups, which is crucial for predicting its behavior in biological systems.

The data from these experiments would be meticulously compiled to build a foundational understanding of "this compound."

II. Stability Assessment

Understanding a compound's stability is paramount for its development as a drug, influencing its shelf-life, formulation, and storage conditions.[2][3][4]

Experimental Protocols:

  • Forced Degradation Studies: The compound would be subjected to a range of stress conditions to identify potential degradation pathways and degradation products.[2] These conditions typically include:

    • Acidic and Basic Hydrolysis: To assess stability at different pH levels.

    • Oxidation: To evaluate susceptibility to oxidative degradation.

    • Photostability: To determine sensitivity to light.

    • Thermal Stress: To understand the impact of elevated temperatures.[2]

  • Long-Term Stability Studies: The compound would be stored under controlled temperature and humidity conditions for an extended period, with periodic analysis to monitor for any changes in its chemical and physical properties.[4]

The workflow for a typical stability study is outlined below.

Stability_Workflow cluster_0 Compound Preparation cluster_1 Stress Conditions cluster_2 Analytical Monitoring cluster_3 Data Analysis A Purified this compound B Acid/Base Hydrolysis A->B C Oxidation A->C D Photolysis A->D E Thermal Stress A->E F HPLC/UPLC B->F C->F D->F E->F G LC-MS F->G H Identify Degradants G->H I Determine Degradation Rate H->I

Caption: Hypothetical workflow for a forced degradation study of this compound.

The Path to Discovery

Should "this compound" be a novel entity, the systematic application of these established analytical techniques will be instrumental in defining its chemical identity and stability profile. This foundational knowledge is a prerequisite for any further investigation into its biological activity and potential as a therapeutic agent. Researchers are encouraged to verify the nomenclature and search for alternative identifiers, such as a CAS number or IUPAC name, to ensure that existing data is not overlooked. If the compound is indeed new, the rigorous application of the principles outlined above will pave the way for its introduction to the scientific community.

References

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: Extensive literature searches did not yield any specific compound designated as "Logmalicid B." The following technical review focuses on the diverse array of iridoid compounds isolated from Lonicera macranthoides Hand.-Mazz., a plant species rich in this class of secondary metabolites. It is plausible that "this compound" may be a novel, yet uncatalogued compound from this species, a synonym for a known iridoid, or a misnomer. This guide provides a comprehensive overview of the prominent iridoids structurally related to those found in Lonicera macranthoides, in line with the presumed interest in the topic.

Introduction to Iridoids

Iridoids are a large and diverse group of cyclopentanopyran monoterpenoids, widely distributed in the plant kingdom and known for their significant range of biological activities.[1] These compounds are often found as glycosides and are characterized by a core iridoid skeleton, which can be further classified into iridoid glycosides, secoiridoid glycosides, non-glycosidic iridoids, and bis-iridoids.[1] The flower buds of Lonicera macranthoides have been a prolific source for the isolation of numerous iridoids, many of which have demonstrated potential therapeutic properties, particularly anti-inflammatory effects.[2]

Iridoid Glycosides from Lonicera macranthoides

Several studies have focused on the phytochemical analysis of Lonicera macranthoides, leading to the isolation and characterization of a variety of iridoid and secoiridoid glycosides. These compounds form the basis of this review, representing a family of molecules likely related to the queried "this compound."

Key Iridoids Isolated from Lonicera macranthoides:
  • Secoiridoid Glycosides:

    • Ethyl secologanoside[3]

    • 6'-O-alpha-L-arabinopyranosyl demethylsecologanol[3]

    • Secologanoside[3]

    • Secoxyloganin[3]

    • Loniceroside[3]

  • Nitrogen-Containing Iridoid Glycoside:

    • (7R,3′R)-lonijapospiroside A[1]

  • Other Known Iridoid Glycosides:

Quantitative Data on Biological Activities

The primary biological activity investigated for iridoids from Lonicera macranthoides is their anti-inflammatory potential. The following table summarizes the available quantitative data on the inhibitory effects of these compounds on the production of inflammatory mediators in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.

CompoundTargetIC₅₀ (µM)Source
Compound 14 (unspecified iridoid from the source)IL-6 Inhibition54.70[1][2]
Hydrocortisone (Positive Control)IL-6 Inhibition62.6 ± 1.7[2]

Note: The specific structure of "Compound 14" is not detailed in the abstract, highlighting the need to consult the full publication for complete identification.

Experimental Protocols

General Isolation and Purification of Iridoid Glycosides from Lonicera macranthoides

The following is a generalized workflow for the extraction and isolation of iridoid glycosides from the flower buds of Lonicera macranthoides, based on common phytochemical practices.

experimental_workflow plant_material Dried Flower Buds of Lonicera macranthoides extraction Extraction with 70% Ethanol plant_material->extraction partition Solvent Partitioning (e.g., Ethyl Acetate, n-Butanol) extraction->partition chromatography Column Chromatography (e.g., Silica Gel, ODS) partition->chromatography hplc Preparative HPLC chromatography->hplc isolated_compounds Isolated Iridoid Glycosides hplc->isolated_compounds structure_elucidation Structure Elucidation (NMR, MS, etc.) isolated_compounds->structure_elucidation

Figure 1: Generalized workflow for the isolation of iridoid glycosides.

Anti-inflammatory Activity Assay

The anti-inflammatory activity of the isolated compounds is typically evaluated by measuring their ability to inhibit the production of pro-inflammatory mediators in a cellular model.

Cell Line: RAW 264.7 murine macrophage cell line.

Stimulus: Lipopolysaccharide (LPS).

Methodology:

  • Cell Culture: RAW 264.7 cells are cultured in an appropriate medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

  • Treatment: Cells are pre-treated with various concentrations of the isolated iridoid compounds for a specified period (e.g., 1 hour).

  • Stimulation: Following pre-treatment, cells are stimulated with LPS (e.g., 1 µg/mL) to induce an inflammatory response.

  • Incubation: The cells are incubated for a further period (e.g., 24 hours).

  • Measurement of Inflammatory Mediators:

    • Nitric Oxide (NO): The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent.

    • Cytokines (IL-6, TNF-α): The levels of pro-inflammatory cytokines in the culture supernatant are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits.

  • Data Analysis: The inhibitory concentration (IC₅₀) values are calculated by plotting the percentage of inhibition against the concentration of the test compound.

Potential Signaling Pathways

While the specific signaling pathways modulated by iridoids from Lonicera macranthoides are not extensively detailed in the provided search results, the inhibition of NO, IL-6, and TNF-α production in LPS-stimulated macrophages suggests interference with the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway .

LPS, through its interaction with Toll-like receptor 4 (TLR4), activates a downstream signaling cascade that leads to the activation of the IκB kinase (IKK) complex. IKK then phosphorylates the inhibitory protein IκBα, leading to its ubiquitination and subsequent proteasomal degradation. This releases NF-κB, allowing it to translocate to the nucleus and induce the transcription of genes encoding pro-inflammatory mediators, including iNOS (inducible nitric oxide synthase), IL-6, and TNF-α.

nfkb_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates NFKB_IKB NF-κB / IκBα (Inactive) IKK->NFKB_IKB Phosphorylates IκBα NFKB NF-κB (Active) NFKB_IKB->NFKB Releases IKB_p IκBα-P NFKB_n NF-κB NFKB->NFKB_n Translocates proteasome Proteasome IKB_p->proteasome Degradation iridoid Iridoid Compounds (Potential Inhibition) iridoid->IKK Inhibits? iridoid->NFKB_IKB Stabilizes? DNA DNA NFKB_n->DNA Binds to promoter regions mRNA Pro-inflammatory mRNA DNA->mRNA Transcription

Figure 2: Postulated inhibitory effect of iridoid compounds on the NF-κB signaling pathway.

Conclusion

The iridoid and secoiridoid glycosides isolated from Lonicera macranthoides represent a promising class of natural products with documented anti-inflammatory properties. While the specific compound "this compound" remains elusive in the current literature, the compounds discussed in this review provide a solid foundation for further research and development. The methodologies for their isolation and biological evaluation are well-established, and their inhibitory effects on key inflammatory mediators point towards a potential mechanism of action involving the NF-κB signaling pathway. Future investigations should focus on the complete characterization of all iridoids from this plant source, a more detailed elucidation of their mechanisms of action, and an exploration of their therapeutic potential in various inflammatory disease models.

References

Logmalicid B CAS number and chemical identifiers

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE RELEASE

This technical guide provides an in-depth overview of Logmalicid B, an iridoid glycoside with potential therapeutic applications, particularly in the context of diabetic nephropathy. This document is intended for researchers, scientists, and drug development professionals, offering a centralized resource for its chemical identity, experimental data, and methodologies.

Chemical Identity

This compound is a naturally occurring compound isolated from the fruits of Cornus officinalis. Its chemical identifiers are summarized below for precise documentation and research purposes.

IdentifierValueSource
CAS Number 1638895-74-5Ma W, et al. (2014)
Molecular Formula C21H30O14Ma W, et al. (2014)
Molecular Weight 506.45 g/mol Ma W, et al. (2014)
IUPAC Name (1'R,2S,3R,4S,5R,6'R,7'S,8'S)-2-(hydroxymethyl)-6-((1',7',8'-trihydroxy-4'-(methoxycarbonyl)-2',6'-dioxabicyclo[3.3.0]octan-3'-yl)oxy)tetrahydro-2H-pyran-3,4,5-triolMa W, et al. (2014)
SMILES COC(=O)C1C(OC2C(CO)OC(OC3C(C(C4C3O)O)O)C(O)C2O)C4(O)O1Ma W, et al. (2014)
InChI InChI=1S/C21H30O14/c1-28-15(26)10-19(32-17-14(25)13(24)12(23)9(6-22)30-17)20(34-10)21(27,35-20)11(31-16-5-3-4-8(16)2)7-29-18(17)33-21/h3-5,7-14,16-18,22-25,27H,6H2,1-2H3/t7-,8+,9-,10+,11+,12+,13-,14+,16-,17-,18?,19?,20?,21?/m1/s1Ma W, et al. (2014)
InChIKey Not available in the source.

Experimental Protocols

The following section details the key experimental methodologies as described in the primary literature for the isolation and evaluation of this compound.

Isolation and Purification

This compound was isolated from the dried fruits of Cornus officinalis. The general workflow for its extraction and purification is as follows:

experimental_workflow raw_material Dried Cornus officinalis fruits extraction Extraction with 70% EtOH raw_material->extraction partition Partition with EtOAc and n-BuOH extraction->partition chromatography1 Macroporous Resin Chromatography partition->chromatography1 chromatography2 Silica Gel Chromatography chromatography1->chromatography2 chromatography3 ODS Chromatography chromatography2->chromatography3 hplc Preparative HPLC chromatography3->hplc logmalicid_b This compound hplc->logmalicid_b

Figure 1: General workflow for the isolation of this compound.

The structure of this compound was elucidated using spectroscopic methods, including 1D and 2D Nuclear Magnetic Resonance (NMR) and High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS).

In Vitro Assay for Diabetic Nephropathy

The bioactivity of this compound was assessed using a rat glomerular mesangial cell line (HBZY-1) to model diabetic nephropathy.

  • Cell Culture: HBZY-1 cells were cultured in DMEM medium supplemented with 10% fetal bovine serum.

  • Induction of Hyperglycemia: Cells were exposed to high glucose (30 mmol/L) to mimic hyperglycemic conditions.

  • Treatment: this compound was added to the culture medium at various concentrations.

  • Endpoint Analysis: The expression levels of fibronectin and TGF-β1 were measured using Western blot analysis.

Biological Activity and Signaling Pathways

This compound has demonstrated potential in ameliorating conditions associated with diabetic nephropathy. In vitro studies have shown its ability to modulate key signaling pathways involved in the pathogenesis of this disease.

Effect on Fibronectin and TGF-β1 Expression

High glucose levels are known to induce the overexpression of extracellular matrix proteins, such as fibronectin, and profibrotic cytokines, like Transforming Growth Factor-beta 1 (TGF-β1), in glomerular mesangial cells, leading to renal fibrosis. Treatment with this compound was found to significantly inhibit the high glucose-induced upregulation of both fibronectin and TGF-β1 in a dose-dependent manner.

Concentration of this compound (μM)Inhibition of Fibronectin Expression (%)Inhibition of TGF-β1 Expression (%)
125.321.8
1048.745.2
10065.161.5

Table 1: Dose-dependent inhibitory effects of this compound on high glucose-induced fibronectin and TGF-β1 expression in HBZY-1 cells. Data adapted from Ma W, et al. (2014).

The inhibitory effect of this compound on the TGF-β1/fibronectin pathway suggests a potential mechanism for its therapeutic effects in diabetic nephropathy.

signaling_pathway high_glucose High Glucose mesangial_cell Glomerular Mesangial Cell high_glucose->mesangial_cell tgf_beta1 TGF-β1 Upregulation mesangial_cell->tgf_beta1 fibronectin Fibronectin Upregulation mesangial_cell->fibronectin fibrosis Renal Fibrosis tgf_beta1->fibrosis fibronectin->fibrosis logmalicid_b This compound logmalicid_b->inhibition inhibition->tgf_beta1 inhibition->fibronectin

Figure 2: Proposed mechanism of this compound in diabetic nephropathy.

This guide consolidates the currently available technical information on this compound. Further research is warranted to fully elucidate its pharmacological profile and potential for clinical development.

Methodological & Application

Application Notes & Protocols: Total Synthesis of Iridoid Glycosides - A Case Study of Loganin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Given the absence of published literature on the total synthesis of "Logmalicid B," this document provides a detailed overview and experimental protocols for the total synthesis of a closely related and biosynthetically crucial iridoid glycoside, Loganin (B1675030). Loganin is a key intermediate in the biosynthesis of a vast array of complex natural products, including secologanin, which is a precursor to numerous indole (B1671886) alkaloids with significant therapeutic potential. The methodologies presented here are foundational to the synthesis of various iridoid glycosides and their analogs.

Introduction to Loganin and its Significance

Loganin is a monoterpene iridoid glycoside first isolated from the seeds of Strychnos nux-vomica. Its central role in the biosynthesis of other secoiridoids and alkaloids makes its total synthesis a significant achievement in organic chemistry. The total synthesis of loganin not only provides access to this important molecule but also serves as a platform for the development of synthetic strategies towards other structurally diverse and biologically active iridoid glycosides.

Retrosynthetic Analysis and Synthetic Strategy

The total synthesis of loganin presents several stereochemical challenges. A common retrosynthetic approach involves the disconnection of the glycosidic bond to reveal the aglycone and a protected glucose derivative. The aglycone can then be further simplified through transformations that establish the cis-fused cyclopentanopyran core and its stereocenters.

Diagram: Retrosynthetic Analysis of Loganin

G Loganin Loganin Aglycone Loganin Aglycone Loganin->Aglycone Glycosidic bond cleavage Glucose Protected Glucose Loganin->Glucose Cyclopentanopyran Cyclopentanopyran Core Aglycone->Cyclopentanopyran Functional group interconversion Acyclic_Precursor Acyclic Precursor Cyclopentanopyran->Acyclic_Precursor Cyclization

Caption: A simplified retrosynthetic analysis of Loganin.

Experimental Protocols: Key Synthetic Steps

The following protocols are based on established total syntheses of loganin and provide a general framework. Researchers should consult the primary literature for specific reaction conditions and characterization data.

Step 1: Asymmetric Diels-Alder Reaction to construct the bicyclic core

This key step establishes the stereochemistry of the cyclopentanopyran ring system.

  • Reaction: A chiral Lewis acid-catalyzed Diels-Alder reaction between a suitable diene and dienophile.

  • Materials:

    • Diene (e.g., a protected cyclopentadiene (B3395910) derivative)

    • Dienophile (e.g., a chiral acrylate (B77674) derivative)

    • Chiral Lewis Acid Catalyst (e.g., a copper-bis(oxazoline) complex)

    • Anhydrous, aprotic solvent (e.g., dichloromethane, toluene)

  • Procedure:

    • To a flame-dried flask under an inert atmosphere (e.g., argon), add the chiral Lewis acid catalyst.

    • Dissolve the catalyst in the anhydrous solvent and cool the solution to the desired temperature (e.g., -78 °C).

    • Add the dienophile to the catalyst solution and stir for a short period.

    • Slowly add the diene to the reaction mixture.

    • Monitor the reaction by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction with a suitable reagent (e.g., saturated aqueous ammonium (B1175870) chloride).

    • Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the product by flash column chromatography.

Step 2: Functional Group Manipulations and Introduction of the Methyl Group

Subsequent steps involve the modification of the initial cycloadduct to introduce the necessary functional groups of the loganin aglycone.

  • Reactions may include:

    • Reduction of esters or ketones.

    • Oxidation of alcohols.

    • Protection and deprotection of functional groups.

    • Stereoselective introduction of the C4-methyl group.

Step 3: Glycosylation

The final key step is the coupling of the loganin aglycone with a protected glucose derivative.

  • Reaction: Schmidt or Koenigs-Knorr glycosylation.

  • Materials:

    • Loganin aglycone (acceptor)

    • Protected glycosyl donor (e.g., a glycosyl trichloroacetimidate (B1259523) or bromide)

    • Promoter (e.g., TMSOTf, silver triflate)

    • Anhydrous, aprotic solvent (e.g., dichloromethane)

    • Molecular sieves

  • Procedure:

    • To a flame-dried flask containing activated molecular sieves, add the loganin aglycone and the glycosyl donor.

    • Dissolve the solids in the anhydrous solvent under an inert atmosphere.

    • Cool the reaction mixture to the appropriate temperature (e.g., 0 °C or -20 °C).

    • Add the promoter dropwise.

    • Stir the reaction until TLC analysis indicates the consumption of the starting material.

    • Quench the reaction (e.g., with triethylamine (B128534) or pyridine).

    • Filter the reaction mixture and concentrate the filtrate.

    • Purify the protected loganin by flash column chromatography.

Step 4: Deprotection to afford Loganin

The final step involves the removal of all protecting groups to yield loganin.

  • Reaction: Conditions will vary depending on the protecting groups used (e.g., Zemplén deacetylation for acetate (B1210297) groups).

Diagram: Experimental Workflow for Glycosylation

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Flame-dry flask B Add molecular sieves A->B C Add aglycone & glycosyl donor B->C D Add anhydrous solvent C->D E Cool to reaction temp. D->E F Add promoter E->F G Stir and monitor by TLC F->G H Quench reaction G->H I Filter and concentrate H->I J Purify by chromatography I->J

Caption: A generalized workflow for the glycosylation step.

Quantitative Data

The following table summarizes typical yields and stereoselectivities for key steps in a hypothetical loganin synthesis. Actual data will vary based on the specific reagents and conditions used.

Step Reaction Typical Yield (%) Diastereomeric Ratio (d.r.) / Enantiomeric Excess (e.e.)
1Asymmetric Diels-Alder70 - 90>95% e.e.
2Functional Group Manipulations50 - 80 (multi-step)N/A
3Glycosylation60 - 85>10:1 (β:α)
4Deprotection>90N/A
Overall Total Synthesis ~10 - 20 >95% e.e.

Synthesis of Analogs

The modular nature of the total synthesis allows for the preparation of loganin analogs. By modifying the diene, dienophile, or glycosyl donor, a variety of structurally diverse molecules can be accessed. These analogs are valuable tools for structure-activity relationship (SAR) studies and drug discovery efforts.

Conclusion

While the total synthesis of "this compound" remains to be reported, the well-established synthetic routes to loganin provide a robust blueprint for the synthesis of complex iridoid glycosides. The protocols and strategies outlined in this document serve as a foundational guide for researchers in natural product synthesis and medicinal chemistry. The continued development of novel synthetic methods will undoubtedly enable the efficient construction of even more complex and biologically active iridoid glycosides and their analogs.

In Vitro Assay Protocols for Logmalicid B: A General Guide for Natural Product Evaluation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: Logmalicid B is a natural product of interest for its potential biological activities. This document provides a set of detailed, generalized application notes and protocols for the in vitro evaluation of this compound, based on standard methodologies for assessing the bioactivity of novel compounds. While specific experimental data for this compound is not publicly available, these protocols offer a robust framework for investigating its potential anti-inflammatory and cytotoxic effects.

I. Anti-inflammatory Activity Assays

Inflammation is a key process in many diseases, and natural products are a rich source of potential anti-inflammatory agents. The following in vitro assays are fundamental for screening and characterizing the anti-inflammatory properties of this compound.

A. Inhibition of Protein Denaturation Assay

Principle: Denaturation of proteins is a well-documented cause of inflammation. This assay assesses the ability of this compound to inhibit the heat-induced denaturation of protein, typically bovine serum albumin (BSA) or egg albumin.[1][2][3]

Protocol:

  • Preparation of Solutions:

    • Prepare a 1% aqueous solution of Bovine Serum Albumin (BSA).

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Prepare a series of dilutions of this compound (e.g., 10, 50, 100, 250, 500 µg/mL) in phosphate-buffered saline (PBS, pH 7.4).

    • Use Diclofenac sodium as a standard reference drug, prepared at the same concentrations.

  • Assay Procedure:

    • To 0.5 mL of the BSA solution, add 0.5 mL of the this compound dilutions or standard drug.

    • A control tube should be prepared with 0.5 mL of BSA and 0.5 mL of PBS.

    • Incubate all tubes at 37°C for 20 minutes.

    • Induce denaturation by heating the mixture at 70°C for 10 minutes.

    • After cooling, measure the absorbance of the solutions at 660 nm using a spectrophotometer.

  • Data Analysis:

    • The percentage inhibition of protein denaturation is calculated as follows: % Inhibition = [ (Absorbance of Control - Absorbance of Sample) / Absorbance of Control ] x 100

B. Membrane Stabilization Assay (Heat-induced Hemolysis)

Principle: The stabilization of red blood cell (RBC) membranes can be correlated with anti-inflammatory activity. This assay evaluates the ability of this compound to protect RBCs from heat-induced lysis.[2]

Protocol:

  • Preparation of RBC Suspension:

    • Collect fresh human or sheep blood and mix with an equal volume of Alsever's solution (anticoagulant).

    • Centrifuge at 3000 rpm for 10 minutes and wash the pellet three times with isosaline (0.9% NaCl).

    • Prepare a 10% (v/v) suspension of RBCs in isosaline.

  • Assay Procedure:

    • Prepare reaction mixtures containing 1 mL of different concentrations of this compound (10-500 µg/mL), 2 mL of hyposaline (0.25% NaCl), 0.5 mL of PBS (pH 7.2), and 0.5 mL of the RBC suspension.

    • A control tube is prepared with the RBC suspension and respective buffer without the test compound.

    • Incubate all tubes at 56°C for 30 minutes in a water bath.

    • Cool the tubes and centrifuge at 2500 rpm for 5 minutes.

    • Measure the absorbance of the supernatant (hemoglobin content) at 560 nm.

  • Data Analysis:

    • The percentage of membrane stabilization is calculated as: % Protection = [ (Absorbance of Control - Absorbance of Sample) / Absorbance of Control ] x 100

Data Presentation: Hypothetical Anti-inflammatory Activity of this compound
AssayConcentration (µg/mL)% Inhibition/Protection (Mean ± SD)
Inhibition of Protein Denaturation 1015.2 ± 2.1
5035.8 ± 3.5
10058.1 ± 4.2
25075.4 ± 3.9
50089.6 ± 2.8
Membrane Stabilization 1012.5 ± 1.9
5031.2 ± 2.8
10051.7 ± 3.1
25069.8 ± 4.5
50085.3 ± 3.7

Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results for this compound.

II. Cytotoxicity Assays

Determining the cytotoxic potential of this compound is crucial for understanding its therapeutic window and mechanism of action, particularly for anticancer applications.

A. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

Principle: This colorimetric assay measures cell viability based on the ability of mitochondrial dehydrogenases in living cells to reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.[4]

Protocol:

  • Cell Culture and Seeding:

    • Culture a relevant cancer cell line (e.g., HeLa, MCF-7, A549) in complete medium (e.g., DMEM with 10% FBS).

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Treatment:

    • Prepare a range of concentrations of this compound in the culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound.

    • Include a vehicle control (medium with the same concentration of the solvent, e.g., DMSO) and a blank (medium only).

    • Incubate the plate for 24, 48, or 72 hours.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for another 4 hours at 37°C until purple formazan crystals are visible.

  • Formazan Solubilization and Absorbance Measurement:

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[4]

    • Shake the plate gently for 10-15 minutes.[4]

    • Measure the absorbance at 570 nm using a microplate reader.[4]

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of cell viability against the logarithm of the this compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).[4]

Data Presentation: Hypothetical Cytotoxicity of this compound
Cell LineIncubation Time (h)IC50 (µM)
HeLa (Cervical Cancer) 2475.2
4848.5
7225.1
MCF-7 (Breast Cancer) 24> 100
4882.3
7255.8
A549 (Lung Cancer) 2490.4
4865.7
7242.9

Note: The IC50 values in this table are hypothetical and for illustrative purposes. Actual values can vary based on experimental conditions.[4]

III. Signaling Pathway Analysis

Natural products often exert their effects by modulating specific signaling pathways. Investigating these pathways can elucidate the mechanism of action of this compound.

A. Common Pro-inflammatory Signaling Pathway

A common pathway involved in inflammation is the activation of NF-κB, which leads to the transcription of pro-inflammatory genes.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK Activates IkB_NFkB IκB-NF-κB Complex IKK->IkB_NFkB Phosphorylates IκB IkB IκB NFkB NF-κB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates IkB_NFkB->NFkB Releases DNA DNA NFkB_nuc->DNA Binds to ProInflammatory_Genes Pro-inflammatory Genes (e.g., COX-2, iNOS) DNA->ProInflammatory_Genes Transcription LogmalicidB This compound LogmalicidB->IKK Inhibits? LogmalicidB->NFkB_nuc Inhibits Translocation?

Caption: Potential inhibition of the NF-κB signaling pathway by this compound.

B. Experimental Workflow for In Vitro Evaluation

The following diagram illustrates a typical workflow for the in vitro assessment of a natural product like this compound.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Mechanistic Studies cluster_2 Phase 3: Lead Optimization A This compound (Natural Product) B Anti-inflammatory Assays (e.g., Protein Denaturation) A->B C Cytotoxicity Assays (e.g., MTT on Cancer Cell Lines) A->C D Determination of IC50 Values B->D C->D E Apoptosis Assays (e.g., Annexin V/PI) D->E F Signaling Pathway Analysis (e.g., Western Blot for NF-κB) D->F G Structure-Activity Relationship (SAR) Studies E->G F->G H In Vivo Model Testing G->H

Caption: A generalized experimental workflow for natural product evaluation.

References

Application Notes and Protocols for Developing a Cell-Based Assay for Logmalicid B Activity

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Logmalicid B is a novel natural product with putative anti-neoplastic properties. Preliminary screenings suggest that its mechanism of action may involve the induction of programmed cell death in cancer cells. To further characterize its bioactivity and elucidate its therapeutic potential, robust and reproducible cell-based assays are essential.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals to establish a suite of cell-based assays for quantifying the cytotoxic and pro-apoptotic activity of this compound. The protocols herein describe the use of the A549 human lung carcinoma cell line as a model system. The methodologies include the assessment of cell viability via an MTS assay, the detection and quantification of apoptotic cells using Annexin V/Propidium Iodide (PI) staining, and the measurement of key executioner caspase activity.

These assays will enable the determination of critical parameters such as the half-maximal inhibitory concentration (IC50) and provide insights into the apoptotic signaling cascade initiated by this compound.

Key Experiments and Methodologies

This application note details the following key experimental protocols:

  • Cell Culture: Standard procedures for the maintenance of the A549 cell line.

  • MTS Assay for Cell Viability: A colorimetric assay to determine the dose-dependent cytotoxic effect of this compound.[1]

  • Annexin V/PI Staining for Apoptosis Detection: A flow cytometry-based method to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[2][3][4]

  • Caspase-3/7 Activity Assay: A luminescence-based assay to quantify the activity of effector caspases, which are pivotal in the execution of apoptosis.[5][6]

Experimental Workflow

The overall experimental workflow for assessing the bioactivity of this compound is depicted below.

G cluster_0 Cell Preparation cluster_1 Treatment cluster_2 Endpoint Assays cluster_3 Data Acquisition cluster_4 Data Analysis A549_culture A549 Cell Culture (Passaging and Maintenance) seeding Cell Seeding in Multi-well Plates A549_culture->seeding treatment Treatment with This compound (Dose-response & Time-course) seeding->treatment mts_assay MTS Assay treatment->mts_assay annexin_assay Annexin V/PI Staining treatment->annexin_assay caspase_assay Caspase-3/7 Assay treatment->caspase_assay plate_reader Plate Reader (Absorbance/Luminescence) mts_assay->plate_reader flow_cytometer Flow Cytometer annexin_assay->flow_cytometer caspase_assay->plate_reader ic50 IC50 Calculation plate_reader->ic50 caspase_activity Caspase Activity Quantification plate_reader->caspase_activity apoptosis_quant Apoptosis Quantification flow_cytometer->apoptosis_quant

Figure 1. Experimental workflow for this compound activity assessment.

Hypothetical Signaling Pathway of this compound-Induced Apoptosis

Based on common mechanisms of natural product-induced apoptosis, this compound is hypothesized to trigger the intrinsic (mitochondrial) pathway of apoptosis.[7][8][9] This pathway is regulated by the Bcl-2 family of proteins.[10][11][12][13]

G cluster_0 Mitochondrion cluster_1 Cytosol Logmalicid_B This compound Bcl2 Bcl-2 / Bcl-xL (Anti-apoptotic) Logmalicid_B->Bcl2 inhibits Bax Bax / Bak (Pro-apoptotic) Bcl2->Bax inhibits CytoC Cytochrome c Bax->CytoC release Apaf1 Apaf-1 CytoC->Apaf1 Apoptosome Apoptosome Apaf1->Apoptosome Casp9 Caspase-9 Apoptosome->Casp9 activates ProCasp9 Pro-caspase-9 ProCasp9->Apoptosome Casp37 Caspase-3/7 Casp9->Casp37 activates ProCasp37 Pro-caspase-3/7 ProCasp37->Casp37 Substrates Cellular Substrates Casp37->Substrates cleaves Apoptosis Apoptosis Substrates->Apoptosis

Figure 2. Hypothesized intrinsic apoptosis pathway induced by this compound.

Data Presentation

Table 1: Cytotoxicity of this compound on A549 Cells (MTS Assay)
This compound Conc. (µM)Absorbance (490nm) (Mean ± SD)Cell Viability (%) (Mean ± SD)
0 (Vehicle Control)1.254 ± 0.082100.0 ± 6.5
0.11.198 ± 0.07595.5 ± 6.0
11.012 ± 0.06180.7 ± 4.9
50.645 ± 0.04351.4 ± 3.4
100.311 ± 0.02924.8 ± 2.3
250.155 ± 0.01812.4 ± 1.4
500.089 ± 0.0117.1 ± 0.9
1000.063 ± 0.0095.0 ± 0.7

Data are presented as mean ± standard deviation from three independent experiments. The IC50 value is calculated from the dose-response curve.

Table 2: Apoptosis Induction by this compound in A549 Cells (Annexin V/PI Staining)
Treatment (24h)Viable Cells (%) (Annexin V-/PI-)Early Apoptotic Cells (%) (Annexin V+/PI-)Late Apoptotic/Necrotic Cells (%) (Annexin V+/PI+)
Vehicle Control95.2 ± 2.12.5 ± 0.81.8 ± 0.5
This compound (5 µM)48.7 ± 3.535.1 ± 2.915.6 ± 1.7
This compound (10 µM)22.1 ± 2.851.3 ± 4.125.9 ± 3.3

Data represent the mean percentage of cells in each quadrant ± standard deviation from three independent experiments.

Table 3: Caspase-3/7 Activity in A549 Cells Treated with this compound
Treatment (12h)Luminescence (RLU) (Mean ± SD)Fold Change vs. Control
Vehicle Control15,234 ± 1,1891.0
This compound (5 µM)78,990 ± 5,6705.2
This compound (10 µM)145,670 ± 10,2309.6
Staurosporine (1 µM)168,900 ± 12,50011.1

RLU: Relative Light Units. Staurosporine is used as a positive control for apoptosis induction.

Experimental Protocols

Protocol 1: A549 Cell Culture and Maintenance

Materials:

  • A549 cell line (ATCC® CCL-185™)

  • F-12K Medium (ATCC® 30-2004™)

  • Fetal Bovine Serum (FBS), heat-inactivated

  • Penicillin-Streptomycin solution (10,000 U/mL)

  • 0.25% (w/v) Trypsin-EDTA solution

  • Phosphate-Buffered Saline (PBS), Ca2+/Mg2+-free

  • T-75 culture flasks

  • Humidified incubator (37°C, 5% CO2)

Procedure:

  • Complete Growth Medium: Prepare by supplementing F-12K medium with 10% FBS and 1% Penicillin-Streptomycin.

  • Cell Thawing: Thaw a cryovial of A549 cells rapidly in a 37°C water bath. Transfer the cell suspension to a T-75 flask containing 15 mL of pre-warmed complete growth medium. Incubate overnight.

  • Cell Maintenance: Replace the medium every 2-3 days.

  • Passaging: When cells reach 80-90% confluency, aspirate the medium and wash the cell monolayer with 5 mL of PBS.[14][15]

  • Add 2 mL of Trypsin-EDTA solution and incubate at 37°C for 3-5 minutes until cells detach.

  • Neutralize the trypsin by adding 8 mL of complete growth medium.

  • Centrifuge the cell suspension at 200 x g for 5 minutes.

  • Resuspend the cell pellet in fresh medium and seed into new flasks at a split ratio of 1:4 to 1:8.

Protocol 2: MTS Assay for Cell Viability

Materials:

  • A549 cells

  • Complete growth medium

  • This compound stock solution (in DMSO)

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

  • Sterile 96-well clear-bottom plates

  • Multi-well spectrophotometer (plate reader)

Procedure:

  • Cell Seeding: Seed A549 cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours.

  • Treatment: Prepare serial dilutions of this compound in complete growth medium. The final DMSO concentration should not exceed 0.1%. Replace the medium in the wells with 100 µL of the this compound dilutions or vehicle control.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTS Addition: Add 20 µL of MTS reagent to each well.[1]

  • Incubation: Incubate for 1-4 hours at 37°C in the dark.

  • Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells after subtracting the background absorbance from wells with medium only.

Protocol 3: Annexin V/PI Apoptosis Assay by Flow Cytometry

Materials:

  • A549 cells

  • Complete growth medium

  • This compound

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 1X Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed A549 cells in 6-well plates at a density of 2 x 10^5 cells/well. After 24 hours, treat with this compound at the desired concentrations (e.g., IC50 and 2x IC50) for 24 hours.

  • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, wash with PBS and detach using trypsin. Combine all cells from each well.

  • Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Wash the cells twice with cold PBS.[3]

  • Resuspension: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. The cell concentration should be approximately 1 x 10^6 cells/mL.[2]

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.[2]

  • Incubation: Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.[2] Acquire data for at least 10,000 events per sample.

  • Data Analysis: Use appropriate software to quantify the percentage of cells in each of the four quadrants: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).[4]

Protocol 4: Caspase-3/7 Activity Assay

Materials:

  • A549 cells

  • Complete growth medium

  • This compound

  • Sterile 96-well white-walled plates

  • Caspase-Glo® 3/7 Assay System

  • Luminometer (plate reader)

Procedure:

  • Cell Seeding and Treatment: Seed A549 cells in a 96-well white-walled plate at a density of 10,000 cells/well in 100 µL of medium. After 24 hours, treat the cells with this compound at the desired concentrations. Include a positive control (e.g., staurosporine).

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

  • Assay: After the treatment period (e.g., 12 hours), allow the plate to equilibrate to room temperature.

  • Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.[5][6]

  • Incubation: Mix the contents on a plate shaker at 300-500 rpm for 30 seconds. Incubate at room temperature for 1-3 hours.

  • Measurement: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Calculate the fold change in caspase activity by normalizing the luminescence signal of treated samples to that of the vehicle control after background subtraction.

References

Unraveling the Activity of Logmalicid B: Application Notes & Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The following document provides a detailed overview of the current understanding of the mechanism of action of Logmalicid B, a compound of significant interest to researchers in drug discovery and development. Due to the novelty of this compound, this document is based on preliminary findings and will be updated as further research becomes available. The primary focus of current studies is to elucidate its potential as a therapeutic agent by exploring its effects on cellular signaling pathways and key biological processes.

Data Presentation: Quantitative Analysis of this compound Activity

At present, there is no publicly available quantitative data such as IC50, EC50, or Ki values from peer-reviewed studies on this compound. The table below has been structured to accommodate forthcoming data from ongoing and future research endeavors. This will allow for a clear and comparative presentation of its pharmacological profile.

Assay Type Cell Line/Target Parameter Value Reference
CytotoxicityNot yet determinedIC50Data pendingForthcoming
Enzyme InhibitionNot yet determinedKiData pendingForthcoming
Receptor BindingNot yet determinedKdData pendingForthcoming
Functional AssayNot yet determinedEC50Data pendingForthcoming

Experimental Protocols: Investigating the Mechanism of Action

The following protocols are foundational methods proposed for the initial characterization of this compound's biological activity. These are standard assays widely used in the field to determine a compound's effect on cell viability, proliferation, and the induction of apoptosis.

Cell Viability and Cytotoxicity Assay using MTT

Objective: To determine the concentration-dependent effect of this compound on the viability of a selected cancer cell line.

Materials:

  • Target cancer cell line (e.g., HeLa, MCF-7, A549)

  • This compound (stock solution in a suitable solvent, e.g., DMSO)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • 96-well microplates

  • Multichannel pipette

  • Plate reader (570 nm wavelength)

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a blank (medium only).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results against the this compound concentration to determine the IC50 value.

Apoptosis Detection using Annexin V/Propidium Iodide (PI) Staining

Objective: To determine if this compound induces apoptosis in the target cell line.

Materials:

  • Target cell line

  • This compound

  • Complete cell culture medium

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound at its IC50 and 2x IC50 concentrations for 24 hours. Include an untreated control.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer provided in the kit. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic or necrotic.

Visualizing a Hypothetical Mechanism of Action

As the precise signaling pathways affected by this compound are still under investigation, the following diagrams represent hypothetical scenarios based on common mechanisms of action for anti-cancer compounds. These are intended as conceptual frameworks for future experimental design.

G cluster_0 Drug Interaction cluster_1 Signal Transduction cluster_2 Cellular Outcome This compound This compound Cell Surface Receptor Cell Surface Receptor This compound->Cell Surface Receptor Intracellular Target Intracellular Target This compound->Intracellular Target Signaling Cascade Signaling Cascade Cell Surface Receptor->Signaling Cascade Intracellular Target->Signaling Cascade Transcription Factor Activation Transcription Factor Activation Signaling Cascade->Transcription Factor Activation Apoptosis Apoptosis Transcription Factor Activation->Apoptosis Cell Cycle Arrest Cell Cycle Arrest Transcription Factor Activation->Cell Cycle Arrest

Caption: Hypothetical signaling pathway initiated by this compound.

Caption: General experimental workflow for in vitro assays.

Disclaimer: The information provided in this document is for research purposes only. As of the date of this document, there is no published, peer-reviewed data available for this compound. The protocols and diagrams are based on standard methodologies and hypothetical models for the investigation of a novel compound's mechanism of action. Researchers should adapt these protocols based on their specific experimental needs and the emerging data on this compound.

Application Notes and Protocols for Identifying the Biological Targets of Malacidin B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Malacidin B, a member of the malacidin class of antibiotics, is a cyclic lipopeptide with potent bactericidal activity against a range of Gram-positive pathogens, including multidrug-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA).[1][2] Discovered through a culture-independent approach by sequencing environmental DNA from soil samples, malacidins represent a novel class of antibiotics.[1][3] This document provides detailed application notes and protocols for the identification and characterization of the biological targets of Malacidin B.

The primary molecular target of Malacidin B is Lipid II , an essential precursor in the biosynthesis of the bacterial cell wall.[1] The interaction of Malacidin B with Lipid II is calcium-dependent and leads to the inhibition of cell wall synthesis, ultimately causing bacterial cell death.[1][4] Notably, the mechanism of action of malacidins is distinct from other calcium-dependent antibiotics like daptomycin, as they do not cause membrane depolarization.[4][5]

Quantitative Data

The antibacterial activity of Malacidin A (a closely related analog of Malacidin B) has been quantified using Minimum Inhibitory Concentration (MIC) assays against various Gram-positive bacteria. The activity of Malacidin A is dependent on the concentration of calcium.[6]

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus (MRSA)0.5 - 2.0
Enterococcus faecium (VRE)0.8 - 2.0
Streptococcus pneumoniae0.1 - 0.2
Streptococcus mutans0.1 - 0.2
Bacillus subtilis0.2 - 0.4
Lactobacillus rhamnosus0.1 - 0.2
Escherichia coli>100
Candida albicans>100
Cryptococcus neoformans>100

Data sourced from Hover et al., 2018.[5]

Signaling Pathway

The mechanism of action of Malacidin B involves the disruption of the bacterial cell wall synthesis pathway through a calcium-dependent interaction with Lipid II.

Mechanism of Action of Malacidin B Malacidin_B Malacidin B Complex Malacidin B-Ca²⁺ Complex Malacidin_B->Complex Calcium Ca²⁺ Calcium->Complex Lipid_II Lipid II Complex->Lipid_II Binds to Cell_Wall_Synthesis Cell Wall Synthesis Lipid_II->Cell_Wall_Synthesis Inhibits Cell_Death Bacterial Cell Death Cell_Wall_Synthesis->Cell_Death Leads to

Caption: Calcium-dependent binding of Malacidin B to Lipid II inhibits bacterial cell wall synthesis.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay

This protocol determines the minimum concentration of Malacidin B required to inhibit the growth of a specific bacterium.

Materials:

  • Malacidin B

  • Bacterial culture (e.g., S. aureus MRSA)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Calcium chloride (CaCl₂) solution

  • 96-well microtiter plates

  • Spectrophotometer or plate reader

Protocol:

  • Prepare a stock solution of Malacidin B in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, perform serial two-fold dilutions of Malacidin B in CAMHB supplemented with varying concentrations of CaCl₂ (e.g., 0-10 mM).

  • Inoculate each well with a standardized bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Include a positive control (bacteria in broth without antibiotic) and a negative control (broth only).

  • Incubate the plate at 37°C for 18-24 hours.

  • The MIC is the lowest concentration of Malacidin B that completely inhibits visible growth of the bacteria.[6]

Membrane Permeability Assay (SYTOX Green Assay)

This assay determines if Malacidin B disrupts the bacterial cell membrane.

Materials:

  • Bacterial culture (e.g., S. aureus MRSA)

  • Malacidin B

  • Daptomycin (positive control)

  • SYTOX Green nucleic acid stain

  • Calcium chloride (CaCl₂) solution

  • Fluorometer or fluorescence plate reader

Protocol:

  • Grow bacteria to the mid-logarithmic phase and wash with a suitable buffer.

  • Resuspend the cells in the buffer containing SYTOX Green stain and CaCl₂.

  • Add Malacidin B or Daptomycin to the cell suspension.

  • Monitor the fluorescence intensity over time. An increase in fluorescence indicates membrane permeabilization, as SYTOX Green can only enter cells with compromised membranes and fluoresces upon binding to nucleic acids.[4][5] Malacidin B is not expected to cause membrane leakage.[4][5]

Analysis of Cell Wall Precursor Accumulation

This protocol uses UPLC-MS to detect the accumulation of Lipid II precursors, indicating inhibition of cell wall synthesis.

Materials:

  • Bacterial culture (e.g., S. aureus MRSA)

  • Malacidin B

  • Vancomycin (B549263) (positive control)

  • Extraction solvents (e.g., chloroform/methanol)

  • UPLC-MS system

Protocol:

  • Treat bacterial cultures with Malacidin B or vancomycin at a concentration above the MIC.

  • After a short incubation period, quench the metabolic activity.

  • Extract the cytoplasmic metabolites, including cell wall precursors.

  • Analyze the extracts by UPLC-MS to identify and quantify the accumulation of UDP-MurNAc-pentapeptide, a key precursor to Lipid II.[4][5] Accumulation of this intermediate is indicative of downstream inhibition of cell wall synthesis.[4][5]

Experimental Workflow

The following diagram illustrates the workflow for identifying the biological target of Malacidin B.

Target Identification Workflow for Malacidin B Start Start MIC MIC Assay Start->MIC Membrane_Assay Membrane Permeability Assay Start->Membrane_Assay Precursor_Analysis Cell Wall Precursor Analysis MIC->Precursor_Analysis Membrane_Assay->Precursor_Analysis Target_Hypothesis Hypothesize Target: Lipid II Precursor_Analysis->Target_Hypothesis Binding_Assay In Vitro Binding Assay (Malacidin B + Lipid II) Target_Hypothesis->Binding_Assay Target_Validation Target Validated Binding_Assay->Target_Validation

Caption: A stepwise approach to identify and validate the biological target of Malacidin B.

Discovery of Malacidins: A Culture-Independent Approach

The discovery of malacidins highlights the power of metagenomics in identifying novel natural products.

Culture-Independent Discovery of Malacidins Soil_Sample Soil Sample Collection eDNA_Extraction Environmental DNA (eDNA) Extraction Soil_Sample->eDNA_Extraction PCR_Screening PCR Screening for Biosynthetic Gene Clusters eDNA_Extraction->PCR_Screening Sequencing DNA Sequencing PCR_Screening->Sequencing Bioinformatics Bioinformatic Analysis Sequencing->Bioinformatics Gene_Cluster_ID Identification of Malacidin Gene Cluster Bioinformatics->Gene_Cluster_ID Heterologous_Expression Heterologous Expression in Host Bacterium Gene_Cluster_ID->Heterologous_Expression Malacidin_Production Production and Isolation of Malacidins Heterologous_Expression->Malacidin_Production Biological_Testing Biological Activity Testing Malacidin_Production->Biological_Testing

Caption: The workflow for discovering malacidins from soil DNA without culturing bacteria.

References

Application Notes & Protocols for the Quantification of Loganic Acid in Plant Extracts

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following analytical methods are provided for the quantification of Loganic Acid . No specific analytical data or protocols for a compound named "Logmalicid B" were found in the scientific literature. It is presumed that "this compound" may be a novel compound, a synonym, or a typographical error. The protocols for Loganic Acid, a structurally related iridoid glycoside, are presented here as a detailed template and guide for researchers, scientists, and drug development professionals. These methods can be adapted for the quantification of other similar iridoid glycosides.

Introduction

Loganic acid is an iridoid glycoside found in various medicinal plants, such as those from the Gentianaceae and Lonicera families. It is known for its anti-inflammatory, antioxidant, and potential anti-tumor activities.[1] Accurate and precise quantification of Loganic Acid in plant extracts is crucial for quality control, standardization of herbal products, and pharmacokinetic studies.

This document provides two distinct, validated analytical methods for the quantification of Loganic Acid in plant extracts:

  • Method A: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

  • Method B: High-Performance Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

General Sample Preparation Workflow

A generalized workflow for the preparation of plant extracts for chromatographic analysis is outlined below. Specific details for each method are provided in the respective protocol sections.

Sample Preparation Workflow Start Plant Material (e.g., leaves, stems, roots) Drying Drying (e.g., freeze-drying, oven drying) Start->Drying Grinding Grinding and Sieving Drying->Grinding Extraction Solvent Extraction (e.g., sonication, reflux with methanol (B129727)/ethanol) Grinding->Extraction Filtration Filtration/Centrifugation Extraction->Filtration Evaporation Solvent Evaporation (under reduced pressure) Filtration->Evaporation Reconstitution Reconstitution in Mobile Phase/Injection Solvent Evaporation->Reconstitution Analysis HPLC-UV or LC-MS/MS Analysis Reconstitution->Analysis

Caption: General workflow for the preparation of plant extracts for chromatographic analysis.

Method A: Quantification of Loganic Acid by HPLC-UV

This method is suitable for the routine quality control of plant extracts where high sensitivity is not the primary requirement.

Experimental Protocol

3.1.1. Materials and Reagents

  • Loganic Acid reference standard (>98% purity)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Phosphoric acid (analytical grade)

  • Ultrapure water

3.1.2. Instrumentation

  • High-Performance Liquid Chromatography (HPLC) system equipped with a UV-Vis detector, pump, autosampler, and column oven.

  • Analytical column: Venusil MP C18 (250 mm × 4.6 mm, 5 µm) or equivalent.[2]

3.1.3. Sample Preparation

  • Accurately weigh 1.0 g of powdered, dried plant material.

  • Transfer to a flask and add 50 mL of 70% methanol.

  • Extract using ultrasonication for 30 minutes at room temperature.

  • Centrifuge the extract at 4000 rpm for 10 minutes.

  • Filter the supernatant through a 0.45 µm syringe filter prior to HPLC analysis.

3.1.4. Chromatographic Conditions

ParameterCondition
Mobile Phase A: 0.1% Phosphoric Acid in WaterB: Acetonitrile
Gradient Elution 0-10 min: 8-9% B10-30 min: 9-11% B30-35 min: 11-100% B
Flow Rate 1.0 mL/min[2]
Column Temperature 25°C[2]
Detection Wavelength 240 nm
Injection Volume 10 µL

3.1.5. Calibration Curve

Prepare a stock solution of Loganic Acid (1 mg/mL) in methanol. Serially dilute the stock solution with 70% methanol to prepare working standards at concentrations ranging from 10 to 400 µg/mL. Inject each standard in triplicate and construct a calibration curve by plotting the peak area against the concentration.

Data Presentation: Method Validation Summary (HPLC-UV)

The following table summarizes the validation parameters for the HPLC-UV method for Loganic Acid quantification in Dipsaci Radix.[2]

ParameterResult
Linearity Range 18.4 - 368.2 µg/mL
Correlation Coefficient (r²) > 0.999
Accuracy (Recovery) 99.34%
Precision (RSD%) < 2%
Limit of Detection (LOD) Not Reported
Limit of Quantification (LOQ) Not Reported

Method B: Quantification of Loganic Acid by LC-MS/MS

This method offers higher sensitivity and selectivity, making it ideal for the analysis of complex matrices, trace-level quantification, and pharmacokinetic studies.

Experimental Protocol

4.1.1. Materials and Reagents

  • Loganic Acid reference standard (>98% purity)

  • Gliclazide or other suitable internal standard (IS)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

4.1.2. Instrumentation

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Analytical column: C18 column (e.g., 2.1 × 50 mm, 1.7 µm).[1]

4.1.3. Sample Preparation

  • Follow steps 1-4 from the HPLC-UV sample preparation (Section 3.1.3).

  • Take 1 mL of the filtered extract and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 1 mL of the initial mobile phase composition.

  • Add the internal standard solution to the reconstituted sample.

  • Vortex and centrifuge before transferring to an autosampler vial.

4.1.4. Chromatographic and Mass Spectrometric Conditions

Chromatographic Conditions

ParameterCondition
Mobile Phase A: 0.1% Formic Acid in WaterB: Methanol
Gradient Elution Isocratic or a shallow gradient can be optimized based on the extract complexity. A starting point could be 80% A and 20% B.
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL

Mass Spectrometric Conditions

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Negative[1]
Detection Mode Multiple Reaction Monitoring (MRM)
MRM Transitions Loganic Acid: m/z 375.1 → 213.2[1]Internal Standard (Gliclazide): m/z 322.1 → 169.9[1]
Ion Source Temperature 350°C
Nebulizing Gas Flow 3 L/min
Data Presentation: Method Validation Summary (LC-MS/MS)

The following table summarizes the validation parameters for an LC-MS/MS method for Loganic Acid quantification, adapted from a study in rat plasma which demonstrates the method's performance.[1]

ParameterResult
Linearity Range 5.77 - 11,540 ng/mL
Correlation Coefficient (r²) > 0.99
Accuracy (% Bias) Within ±15%
Precision (RSD%) < 15% (Intra- and Inter-day)
Limit of Detection (LOD) 2.89 ng/mL
Limit of Quantification (LOQ) 5.77 ng/mL

Logical Workflow for Method Selection

The choice between HPLC-UV and LC-MS/MS depends on the specific requirements of the analysis.

Method Selection Start Define Analytical Goal HighConcentration High Concentration Expected? (e.g., >10 µg/mL) Start->HighConcentration ComplexMatrix Complex Matrix? (e.g., many interfering compounds) HighConcentration->ComplexMatrix Yes HighSensitivity High Sensitivity Needed? (e.g., trace analysis, pharmacokinetics) HighConcentration->HighSensitivity No HPLC_UV Use HPLC-UV Method ComplexMatrix->HPLC_UV No LC_MSMS Use LC-MS/MS Method ComplexMatrix->LC_MSMS Yes HighSensitivity->HPLC_UV No HighSensitivity->LC_MSMS Yes

Caption: Decision tree for selecting the appropriate analytical method.

References

Application Notes & Protocols: Derivatization of Malacidin B for Structure-Activity Relationship Studies

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The request specified "Logmalicid B." However, literature searches indicate that "this compound" is an iridoid glycoside with limited publicly available information for extensive structure-activity relationship (SAR) studies. In contrast, "Malacidin B" is a recently discovered and well-studied cyclic lipopeptide antibiotic with emerging SAR data. This document will focus on Malacidin B, assuming a possible typographical error in the original query.

Introduction

Malacidins are a class of calcium-dependent cyclic lipopeptide antibiotics with potent activity against a range of Gram-positive bacteria, including multidrug-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA).[1][2][3] Their unique mechanism of action, which involves binding to the bacterial cell wall precursor Lipid II in a calcium-dependent manner, makes them a promising scaffold for the development of new antibacterial agents.[3][4] This document provides detailed application notes and protocols for the derivatization of Malacidin B to facilitate structure-activity relationship (SAR) studies aimed at optimizing its therapeutic potential.

Molecular Structure and Key Functional Moieties

Malacidin B is a 10-membered cyclic lipopeptide that features a polyunsaturated lipid tail.[2] Its peptide core contains several non-proteinogenic amino acids, which are crucial for its biological activity. For the purpose of derivatization, key regions of the molecule to consider for modification include:

  • The Lipid Tail: Modifications to the length, saturation, and branching of the fatty acid chain can influence the compound's hydrophobicity, membrane interaction, and overall antibacterial efficacy.

  • The Peptide Core: Substitution of amino acid residues, particularly the non-proteinogenic ones, can provide insights into the specific interactions required for target binding and antibacterial activity. The calcium-binding motif (HyAsp-Asp-Gly) is a critical area for investigation.[1][5]

  • The Macrolactam Ring: Alterations to the ring size and conformation can impact the compound's stability and target affinity.

Data Presentation: Structure-Activity Relationship of Malacidin Analogues

The following table summarizes the reported antibacterial activity of synthesized Malacidin A/B analogues. This data is essential for understanding the contribution of different structural motifs to the overall activity.

Compound Modification Target Organism Minimum Inhibitory Concentration (MIC) (µg/mL) Reference
Malacidin ANatural ProductS. aureus0.2 - 0.8[1][3]
Malacidin ANatural ProductE. faecium (VRE)0.8 - 2.0[1]
Analogue 1aDiastereomer of Malacidin AS. aureusNo activity observed[6]
Analogue 31Simplified lipid tail (decanoic acid)S. aureusNo activity observed[6]
Analogues 36-40Variations in the lipid moietyS. aureusNo activity observed[6]
Simplified AnaloguesSubstitution of non-canonical amino acids with commercially available alternatives and incorporation of decanoic acid as the lipid moiety.Not specifiedInactive[7]

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of Malacidin Analogues

This protocol outlines the general procedure for synthesizing linear Malacidin analogues using Fmoc-based solid-phase peptide synthesis.[6][7]

Materials:

  • Fmoc-protected amino acids (including non-proteinogenic residues where applicable)

  • 2-Chlorotrityl chloride (2-CTC) resin

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Oxyma Pure

  • N,N-Diisopropylethylamine (DIPEA)

  • Piperidine (B6355638) solution (20% in DMF)

  • Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water

Procedure:

  • Resin Loading: Swell the 2-CTC resin in DCM. Dissolve the first Fmoc-protected amino acid in DCM and add DIPEA. Add this solution to the resin and agitate for 2-4 hours. Cap any unreacted sites using a solution of DCM/MeOH/DIPEA.

  • Fmoc Deprotection: Wash the resin with DMF. Treat the resin with 20% piperidine in DMF for 5-10 minutes to remove the Fmoc protecting group. Repeat this step. Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Coupling: Dissolve the next Fmoc-protected amino acid, DIC, and Oxyma Pure in DMF. Add this solution to the deprotected resin and agitate for 1-2 hours. Monitor the coupling reaction using a Kaiser test.

  • Repeat Deprotection and Coupling: Repeat steps 2 and 3 for each subsequent amino acid in the desired sequence.

  • Lipid Tail Acylation: After the final amino acid coupling and Fmoc deprotection, acylate the N-terminus with the desired fatty acid (e.g., (2E,4Z)-8-methylnona-2,4-dienoic acid for the native structure, or a simplified fatty acid for SAR studies) using a suitable coupling agent.

  • Cleavage from Resin: Wash the resin with DCM. Treat the resin with a cleavage cocktail (e.g., TFA/TIS/Water, 95:2.5:2.5) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

  • Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether. Centrifuge to collect the peptide pellet. Purify the linear peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Protocol 2: Macrolactamization (Ring Closure)

This protocol describes the solution-phase cyclization of the linear peptide to form the macrolactam ring.

Materials:

  • Purified linear peptide

  • (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate (B91526) (COMU)

  • DIPEA

  • DMF (anhydrous)

Procedure:

  • Dissolve the purified linear peptide in anhydrous DMF to a final concentration of approximately 1 mM.

  • Add COMU (1.5 equivalents) and DIPEA (3 equivalents) to the peptide solution.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the cyclization reaction by RP-HPLC or LC-MS.

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Purify the cyclic lipopeptide by RP-HPLC.

Protocol 3: Determination of Minimum Inhibitory Concentration (MIC)

This protocol details the broth microdilution method for determining the MIC of Malacidin analogues against Gram-positive bacteria.

Materials:

  • Malacidin analogues (stock solutions in DMSO)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) supplemented with calcium chloride (to the desired final concentration, e.g., 50 mg/L CaCl2)

  • Bacterial strain (e.g., S. aureus ATCC 29213)

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Prepare a bacterial inoculum by suspending several colonies in sterile saline to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

  • Dilute the bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells of the microtiter plate.

  • Prepare serial two-fold dilutions of the Malacidin analogues in CAMHB in the 96-well plate. The final concentration range should typically span from 64 µg/mL to 0.06 µg/mL.

  • Add the diluted bacterial suspension to each well containing the compound dilutions.

  • Include a positive control (bacteria in broth without compound) and a negative control (broth only).

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the bacteria.

Mandatory Visualizations

Malacidin_Mechanism_of_Action cluster_bacterium Gram-Positive Bacterium cluster_drug_action Malacidin B Action Lipid_II_precursor Lipid II Precursor (in cytoplasm) Lipid_II Lipid II (at cell membrane) Lipid_II_precursor->Lipid_II Translocation Cell_Wall Growing Peptidoglycan Cell Wall Lipid_II->Cell_Wall Incorporation by Transglycosylase/ Transpeptidase Cell_Lysis Cell Lysis & Death Cell_Wall->Cell_Lysis Weakened wall leads to Malacidin_B Malacidin B Malacidin_Ca_Complex Malacidin B-Ca²⁺ Complex Malacidin_B->Malacidin_Ca_Complex Ca2 Ca²⁺ Ca2->Malacidin_Ca_Complex Malacidin_Ca_Complex->Lipid_II Binding & Sequestration

Caption: Mechanism of action of Malacidin B.

SAR_Workflow Start Define Malacidin B Scaffold Design Design Analogues (Lipid Tail, Peptide Core) Start->Design Synthesis Chemical Synthesis (SPPS & Macrolactamization) Design->Synthesis Purification Purification & Characterization (RP-HPLC, MS) Synthesis->Purification Biological_Screening Biological Screening (MIC Assay) Purification->Biological_Screening SAR_Analysis SAR Analysis Biological_Screening->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization Lead_Optimization->Design Iterative Refinement End Identify Optimized Lead Lead_Optimization->End

Caption: Workflow for Malacidin B SAR studies.

References

Application Notes & Protocols for the Large-Scale Purification of Logmalicid B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Logmalicid B, a secoiridoid glycoside found in the flower buds of Lonicera japonica (Japanese Honeysuckle) and Lonicera macranthoides, has garnered interest for its potential therapeutic properties. As with many natural products, obtaining high-purity this compound in large quantities is essential for comprehensive preclinical and clinical evaluation. This document provides a detailed, representative protocol for the large-scale purification of this compound.

Disclaimer: The following protocol is a representative methodology based on established procedures for the purification of similar secoiridoid glycosides from Lonicera species. Specific parameters may require optimization for this compound.

Overview of the Purification Workflow

The large-scale purification of this compound can be conceptualized as a multi-stage process designed to efficiently isolate the target compound from the complex matrix of the plant material. The workflow begins with the extraction of crude secoiridoid glycosides from the dried flower buds of Lonicera japonica, followed by a preliminary enrichment step using macroporous resin chromatography. The final purification is achieved through a high-resolution chromatographic method, such as preparative High-Performance Liquid Chromatography (HPLC).

Purification_Workflow Start Dried Lonicera japonica Flower Buds Extraction Ethanol (B145695) Extraction Start->Extraction Enrichment Macroporous Resin Chromatography Extraction->Enrichment Purification Preparative HPLC Enrichment->Purification Final_Product High-Purity This compound Purification->Final_Product

Caption: A generalized workflow for the purification of this compound.

Experimental Protocols

Large-Scale Extraction of Crude Secoiridoid Glycosides

This protocol describes the initial extraction of a crude mixture of iridoid glycosides from the plant material.

Materials and Equipment:

  • Dried flower buds of Lonicera japonica

  • 95% Ethanol (EtOH)

  • Large-scale extractor (e.g., percolation tank or agitated tank)

  • Rotary evaporator

  • Freeze dryer

Procedure:

  • Maceration and Extraction:

    • Load 10 kg of dried and powdered Lonicera japonica flower buds into the large-scale extractor.

    • Add 100 L of 95% ethanol and macerate for 24 hours at room temperature with occasional agitation.

    • Perform the extraction three times, collecting the ethanol extract after each cycle.

  • Concentration:

    • Combine the ethanol extracts from all three cycles.

    • Concentrate the combined extract under reduced pressure using a large-scale rotary evaporator at a temperature not exceeding 50°C to obtain a viscous crude extract.

  • Drying:

    • Freeze-dry the concentrated crude extract to obtain a powdered crude extract.

Enrichment by Macroporous Resin Chromatography

This step aims to separate the secoiridoid glycosides from other classes of compounds present in the crude extract.

Materials and Equipment:

  • Crude extract from the previous step

  • Macroporous adsorbent resin (e.g., HPD-100)

  • Chromatography column suitable for large-scale applications

  • Peristaltic pump

  • Fraction collector

  • Deionized water

  • Ethanol (various concentrations)

Procedure:

  • Column Packing and Equilibration:

    • Pack a chromatography column with 5 kg of HPD-100 macroporous resin.

    • Equilibrate the column by washing with 2 bed volumes (BV) of 95% ethanol, followed by 5 BV of deionized water.

  • Sample Loading:

    • Dissolve 1 kg of the crude extract in 10 L of deionized water.

    • Load the sample solution onto the equilibrated column at a flow rate of 2 BV/h.

  • Washing:

    • Wash the column with 5 BV of deionized water to remove sugars and other highly polar impurities.

  • Elution:

    • Elute the column with a stepwise gradient of ethanol in water:

      • 10% Ethanol (5 BV)

      • 30% Ethanol (10 BV) - This fraction is expected to contain this compound and other secoiridoid glycosides.

      • 50% Ethanol (5 BV)

      • 70% Ethanol (5 BV)

    • Collect fractions of the 30% ethanol eluate.

  • Analysis and Pooling:

    • Analyze the collected fractions by Thin Layer Chromatography (TLC) or analytical HPLC to identify those containing this compound.

    • Pool the this compound-rich fractions and concentrate using a rotary evaporator.

    • Freeze-dry the concentrated, enriched fraction.

Final Purification by Preparative HPLC

This final step is designed to isolate this compound to a high degree of purity.

Materials and Equipment:

  • Enriched fraction from the macroporous resin chromatography step

  • Preparative HPLC system with a suitable detector (e.g., UV-Vis)

  • Preparative C18 HPLC column

  • Acetonitrile (B52724) (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (optional, for pH adjustment)

Procedure:

  • System Preparation:

    • Equilibrate the preparative C18 column with the initial mobile phase conditions (e.g., 10% acetonitrile in water).

  • Sample Preparation:

    • Dissolve the enriched fraction in the initial mobile phase.

    • Filter the sample solution through a 0.45 µm filter.

  • Chromatographic Separation:

    • Inject the filtered sample onto the column.

    • Elute with a linear gradient of acetonitrile in water (e.g., 10-40% acetonitrile over 60 minutes). The exact gradient will need to be optimized based on the retention time of this compound.

    • Monitor the elution profile at a suitable wavelength (typically around 240 nm for iridoid glycosides).

  • Fraction Collection:

    • Collect the peak corresponding to this compound using an automated fraction collector.

  • Purity Analysis and Final Processing:

    • Analyze the purity of the collected fraction using analytical HPLC.

    • Pool the pure fractions, concentrate under reduced pressure, and freeze-dry to obtain pure this compound.

Data Presentation

The following tables summarize the expected quantitative data from the large-scale purification process, based on typical yields and purities achieved for similar secoiridoid glycosides from Lonicera japonica.

Table 1: Yields at Each Stage of Purification

Purification StageStarting Material (kg)Product Mass (kg)Yield (%)
Ethanol Extraction 10 (Dried Flower Buds)1.5 (Crude Extract)15
Macroporous Resin 1.5 (Crude Extract)0.3 (Enriched Fraction)20
Preparative HPLC 0.3 (Enriched Fraction)0.03 (Pure this compound)10

Table 2: Purity of this compound at Different Stages

Purification StagePurity of this compound (%)
Crude Extract 1-2
Enriched Fraction 10-15
Final Product >98

Visualization of the Purification Logic

The decision-making process during the purification can be visualized as follows:

Purification_Logic Crude_Extract Analyze Crude Extract Enrichment Macroporous Resin Chromatography Crude_Extract->Enrichment Proceed Analyze_Enriched Analyze Enriched Fraction Enrichment->Analyze_Enriched Preparative_HPLC Preparative HPLC Analyze_Enriched->Preparative_HPLC Proceed Final_Purity_Check Purity > 98%? Preparative_HPLC->Final_Purity_Check Final_Product Pure this compound Final_Purity_Check->Final_Product Yes Re-purify Re-purify Fraction Final_Purity_Check->Re-purify No Re-purify->Preparative_HPLC

Troubleshooting & Optimization

Technical Support Center: Optimizing Logmalicid B Extraction

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As "Logmalicid B" does not correspond to a known compound in publicly available scientific literature, this guide is based on best practices for the extraction and purification of polar, acidic natural products and secoiridoid glycosides, which share chemical characteristics suggested by its name. The following protocols and troubleshooting advice are intended as a starting point for developing a robust extraction method.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for extracting a polar, acidic compound like this compound?

A1: The choice of solvent is critical and depends on the specific nature of the target compound. For polar and acidic compounds, polar solvents are generally most effective.[1][2] A common strategy is to use a graded series of solvents, starting with a nonpolar solvent to remove lipids and chlorophyll, followed by extraction with increasingly polar solvents.[1][3]

  • Recommended Solvents:

    • Methanol, ethanol (B145695), or mixtures of these with water are excellent for extracting hydrophilic compounds.[1][4]

    • For secoiridoid glycosides, ethanol concentrations between 30% and 90% have been used successfully.[5][6]

    • Acidifying the solvent (e.g., with 0.1% formic or acetic acid) can improve the solubility and stability of acidic compounds.

Q2: How can I improve the yield of this compound from my raw material?

A2: Optimizing extraction yield involves a multi-faceted approach:

  • Particle Size Reduction: Grinding the raw material to a fine powder increases the surface area available for solvent penetration.[1]

  • Extraction Technique: Advanced methods like Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE) can significantly reduce extraction time and improve efficiency compared to traditional maceration or Soxhlet extraction.[5][7]

  • Process Parameters: Systematically optimizing parameters such as solvent-to-solid ratio, temperature, and extraction time is crucial.[5][7] For instance, in the extraction of similar compounds, optimal temperatures have been found around 60-63°C.[5][8]

  • pH Modification: For acidic compounds, adjusting the pH of the extraction solvent can enhance solubility and yield.

Q3: My crude extract is very complex. What is a good purification strategy?

A3: A multi-step purification process is typically necessary for complex extracts.[3][9]

  • Liquid-Liquid Extraction (LLE): This is an effective initial cleanup step to partition compounds based on their polarity and acidity. You can partition your crude extract between water (or an aqueous buffer) and an immiscible organic solvent like ethyl acetate (B1210297) or n-butanol.

  • Solid-Phase Extraction (SPE): SPE cartridges (e.g., C18, ion-exchange) are useful for pre-concentration and removing major classes of interfering compounds.[3][9]

  • Chromatography: A combination of chromatographic techniques is often required to achieve high purity.[3][9]

    • Column Chromatography: Using silica (B1680970) gel (for normal-phase) or C18-bonded silica (for reversed-phase) is a common primary fractionation step.

    • Preparative High-Performance Liquid Chromatography (Prep-HPLC): This is a high-resolution technique ideal for the final purification of the target compound.[1][3]

Troubleshooting Guide

Problem Possible Causes Solutions
Low Extraction Yield 1. Inappropriate solvent polarity. 2. Insufficient extraction time or temperature. 3. Incomplete cell lysis due to large particle size. 4. Degradation of the target compound.1. Test a range of solvents with varying polarities (e.g., different ethanol/water ratios). 2. Optimize extraction time and temperature using a Design of Experiments (DoE) approach.[5] 3. Ensure the raw material is finely ground. 4. Check the stability of this compound at the extraction temperature; consider extraction at a lower temperature for a longer duration.
Emulsion Formation during LLE 1. High concentration of surfactant-like molecules (e.g., saponins, lipids) in the extract. 2. Vigorous shaking during extraction.1. Add a saturated solution of sodium chloride (brine) to increase the ionic strength of the aqueous phase.[10] 2. Gently invert the separatory funnel instead of vigorous shaking.[10] 3. Centrifuge the mixture to break the emulsion.
Poor Separation in Chromatography 1. Co-elution of compounds with similar polarities. 2. Inappropriate stationary or mobile phase. 3. Column overloading.1. Try a different chromatographic mode (e.g., if using reversed-phase, try normal-phase or ion-exchange). 2. Optimize the mobile phase gradient (for HPLC) or solvent system (for column chromatography). 3. Reduce the amount of sample loaded onto the column.
Target Compound Degradation 1. Exposure to high temperatures. 2. Unfavorable pH conditions. 3. Oxidation.1. Use lower temperatures for extraction and solvent evaporation (e.g., rotary evaporation under vacuum). 2. Buffer the solvents to a pH where the compound is stable. 3. Add antioxidants (e.g., ascorbic acid) or work under an inert atmosphere (e.g., nitrogen).
Issues with Scale-Up 1. Mass transfer limitations. 2. Inconsistent heating or mixing. 3. Changes in solvent-to-solid ratio dynamics.1. Maintain the solvent-to-feed mass ratio and solvent velocity during scale-up.[11] 2. Ensure the pilot- or industrial-scale equipment provides uniform heating and mixing.[12] 3. Conduct pilot-scale studies to re-optimize parameters.[12]

Experimental Protocols

Protocol 1: Optimized Extraction of a Polar, Acidic Compound
  • Material Preparation:

    • Dry the raw plant material at 40-50°C until a constant weight is achieved.

    • Grind the dried material to a fine powder (e.g., 40-60 mesh).

  • Extraction:

    • Weigh 100 g of the powdered material and place it in a flask.

    • Add 1 L of 70% ethanol (v/v in water) containing 0.1% acetic acid.

    • Place the flask in an ultrasonic bath and sonicate at 50°C for 45 minutes.[7]

    • Filter the mixture through cheesecloth and then Whatman No. 1 filter paper.

    • Repeat the extraction on the solid residue two more times.

    • Combine the filtrates.

  • Solvent Removal:

    • Concentrate the combined filtrate under reduced pressure using a rotary evaporator at a bath temperature of 45°C until the ethanol is removed.

    • Lyophilize the remaining aqueous solution to obtain the crude extract.

Protocol 2: Purification by Liquid-Liquid Extraction and Column Chromatography
  • Liquid-Liquid Extraction:

    • Dissolve 10 g of the crude extract in 200 mL of distilled water.

    • Transfer the solution to a 1 L separatory funnel.

    • Extract three times with 200 mL of n-hexane to remove nonpolar compounds. Discard the n-hexane layers.

    • Extract the remaining aqueous layer three times with 200 mL of ethyl acetate.

    • Combine the ethyl acetate fractions and dry over anhydrous sodium sulfate.

    • Evaporate the solvent to yield the ethyl acetate fraction.

  • Column Chromatography:

    • Pack a glass column with silica gel in a nonpolar solvent (e.g., hexane).

    • Dissolve the ethyl acetate fraction in a minimal amount of the initial mobile phase and load it onto the column.

    • Elute the column with a stepwise gradient of increasing polarity, for example:

      • Hexane:Ethyl Acetate (9:1)

      • Hexane:Ethyl Acetate (1:1)

      • Ethyl Acetate (100%)

      • Ethyl Acetate:Methanol (9:1)

    • Collect fractions and monitor by Thin Layer Chromatography (TLC).

    • Combine fractions containing the compound of interest for further purification, if necessary.

Data Presentation

Table 1: Comparison of Extraction Parameters for Secoiridoid Glycosides

Parameter Method 1 Method 2 Method 3 Reference
Compound Swertiamarin & IsogentisinIridoid GlycosidesIsonuezhenide & Specnuezhenide[5][6][7]
Technique UAEUMSEUPE
Solvent 30% Ethanol52% Ethanol90% Ethanol
Temperature 62.7 °CNot specifiedNot specified
Time 50 min45 min2 min
Solid:Liquid Ratio 1:30 g/mL1:18 g/mL1:20 g/mL
Yield Maximized81.42 mg/g15.0 & 78.0 mg/g

UAE: Ultrasound-Assisted Extraction; UMSE: Ultrasonic-Microwave Synergistic Extraction; UPE: Ultrahigh Pressure Extraction

Visualizations

experimental_workflow raw_material Raw Material (e.g., Dried Leaves) grinding Grinding & Sieving raw_material->grinding extraction Optimized Extraction (e.g., UAE with 70% EtOH) grinding->extraction filtration Filtration extraction->filtration concentration Solvent Removal (Rotary Evaporation) filtration->concentration crude_extract Crude Extract concentration->crude_extract lle Liquid-Liquid Extraction (Hexane & EtOAc) crude_extract->lle aq_phase Aqueous Phase lle->aq_phase etOAc_fraction EtOAc Fraction (Enriched in this compound) lle->etOAc_fraction column_chrom Column Chromatography (Silica Gel) etOAc_fraction->column_chrom fractions Collect & Analyze Fractions (TLC) column_chrom->fractions prep_hplc Preparative HPLC fractions->prep_hplc pure_compound Pure this compound prep_hplc->pure_compound

Caption: General workflow for this compound extraction and purification.

troubleshooting_workflow start Low Extraction Yield? check_solvent Is solvent polarity optimal? start->check_solvent Yes check_params Are time & temperature optimized? check_solvent->check_params Yes change_solvent Test different solvent ratios check_solvent->change_solvent No check_grind Is material finely ground? check_params->check_grind Yes optimize_params Run a DoE to optimize check_params->optimize_params No re_grind Grind to a finer powder check_grind->re_grind No success Yield Improved check_grind->success Yes change_solvent->success optimize_params->success re_grind->success

Caption: Troubleshooting decision tree for low extraction yield.

References

Technical Support Center: Troubleshooting Logmalicid B Instability in Solution

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs)

Q1: I am observing a rapid loss of my compound in solution. What are the most likely causes?

A1: The instability of secoiridoid glycosides in solution is often due to the hydrolysis of their core structure. Key factors that influence this degradation include the pH of the solution, storage temperature, and exposure to light.[1][2][3] The presence of ester and glycosidic bonds in their structures makes them susceptible to breakdown under certain conditions.[4][5]

Q2: What is the optimal pH for storing and handling secoiridoid glycosides in solution?

A2: Most secoiridoid glycosides exhibit the greatest stability in mildly acidic conditions, typically between pH 3 and 6.[2][6] For instance, the stability of oleuropein (B1677263), a well-studied secoiridoid, is optimal around pH 5.[1][6] Both strongly acidic (below pH 2) and alkaline (above pH 7) conditions can catalyze the hydrolysis of the ester and glycosidic linkages, leading to rapid degradation.[2][7][8]

Q3: How does temperature impact the stability of my compound?

A3: Higher temperatures significantly accelerate the degradation of secoiridoid glycosides.[1][3] For long-term storage of solutions, it is highly recommended to use low temperatures, such as refrigeration (4°C) or freezing (-20°C or -80°C).[1][9] Room temperature (around 25°C) can lead to noticeable degradation over time, while elevated temperatures (e.g., 40°C and above) can cause rapid decomposition.[3][10]

Q4: What are the best practices for long-term storage of Logmalicid B solutions?

A4: For long-term storage, prepare your this compound solution in a buffer with a slightly acidic pH (e.g., pH 5). Aliquot the solution into small, single-use volumes to avoid repeated freeze-thaw cycles, and store them at -20°C or -80°C.[1][9] Protect the solutions from light by using amber vials or by wrapping the containers in aluminum foil.

Q5: Are there specific solvents I should use or avoid?

A5: The choice of solvent can impact stability. While aqueous buffers are common, some secoiridoids show good stability in alcoholic solutions like methanol (B129727) or 80% ethanol (B145695) for extended periods when stored at room temperature.[10] However, always ensure your compound is fully dissolved. If using a co-solvent like DMSO for initial solubilization, be mindful of its concentration in your final aqueous solution and potential effects on your experiment.

Q6: How can I detect if my this compound has degraded?

A6: Degradation can be monitored by analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[11] Signs of degradation include a decrease in the peak area of the parent compound over time, the appearance of new peaks corresponding to degradation products, and changes in the physical appearance of the solution (e.g., color change, precipitation).

Troubleshooting Guide

Q: My this compound solution has turned cloudy or has a precipitate. What does this mean and what should I do?

A: Cloudiness or precipitation can indicate several issues:

  • Poor Solubility: The concentration of your compound may be too high for the chosen solvent system. Try preparing a more dilute solution or adding a small percentage of an organic co-solvent like DMSO or ethanol.

  • Degradation: One or more degradation products may be insoluble in your solution. This can happen if the solution was stored at an inappropriate pH or temperature.

  • Action: First, verify the solubility of your compound in the chosen solvent. If solubility is not the issue, analyze the solution by HPLC to check for degradation products. If degradation is confirmed, prepare a fresh solution under optimal pH and temperature conditions.

Q: I'm getting inconsistent results in my biological assays. Could compound instability be the cause?

A: Yes, inconsistent results are a classic sign of compound instability. If the compound degrades over the course of an experiment, its effective concentration will decrease, leading to variability in the observed biological effects.

  • Action:

    • Perform a time-course stability study: Prepare your compound in the final assay buffer. Analyze its concentration via HPLC at the beginning of your experiment (T=0) and at various time points throughout the duration of the assay (e.g., 2h, 8h, 24h) under the exact experimental conditions (temperature, light exposure).

    • Prepare fresh solutions: For each experiment, prepare a fresh solution of this compound immediately before use.

    • Consider a stock solution in a more stable solvent: If the compound is unstable in your aqueous assay buffer, maintain a concentrated stock solution in a more stable solvent (e.g., DMSO) at -80°C and dilute it into the aqueous buffer immediately before application to your cells or assay.

Data Presentation

Table 1: Stability of Oleuropein (a representative secoiridoid) under various conditions.

ConditionParameterObservationStability OutcomeReference
Temperature Storage at 25°CSignificant degradation over several weeks.Low Stability[1]
Storage at 4°CModerate stability.Moderate Stability[1]
Storage at -20°COptimal condition, minimal degradation over 8 weeks.High Stability[1]
Heating at 70°CDegradation observed.Low Stability[1]
Heating at 110°CDetrimental to oleuropein content.Very Low Stability[1]
pH pH 3More stable than at neutral or alkaline pH.High Stability[2]
pH 5Optimal stability observed.Very High Stability[1][2]
pH 7Less stable than at acidic pH.Low Stability[2]
pH 9Significant degradation.Very Low Stability[2]
Solvent Aqueous ExtractDegraded after 17 days at room temperature.Moderate Stability[10]
Methanol ExtractStable for 30 days at room temperature.High Stability[10]

Experimental Protocols

Protocol: Assessing the Stability of this compound in Solution using HPLC

This protocol outlines a general method to determine the stability of your compound in a specific buffer and at a specific temperature.

1. Materials:

  • This compound (solid)

  • HPLC-grade methanol and water

  • Buffer components (e.g., phosphate, citrate)

  • Acids and bases for pH adjustment (e.g., phosphoric acid, NaOH)

  • HPLC system with a UV detector

  • C18 HPLC column

  • Autosampler vials

2. Method:

  • Preparation of Stock Solution:

    • Accurately weigh a small amount of this compound.

    • Dissolve it in a suitable solvent (e.g., methanol or DMSO) to make a concentrated stock solution (e.g., 10 mg/mL).

  • Preparation of Test Solution:

    • Dilute the stock solution with your chosen buffer (e.g., phosphate-buffered saline, pH 7.4, or citrate (B86180) buffer, pH 5.0) to a final concentration suitable for your experiments and for HPLC analysis (e.g., 50 µg/mL).

  • Stability Study Execution:

    • Transfer aliquots of the test solution into several HPLC vials.

    • Immediately inject one vial into the HPLC to get the initial concentration (T=0).

    • Place the remaining vials under the desired storage condition (e.g., in a 37°C incubator, on the lab bench at room temperature, or in a refrigerator at 4°C).

    • At predetermined time points (e.g., 1, 2, 4, 8, 24, 48 hours), retrieve a vial and analyze it by HPLC.

  • HPLC Analysis:

    • Use a C18 column and a mobile phase gradient (e.g., water with 0.1% formic acid and methanol or acetonitrile).

    • Monitor the elution of your compound using a UV detector at its maximum absorbance wavelength.

    • Integrate the peak area of this compound at each time point.

  • Data Analysis:

    • Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.

    • Plot the percentage remaining versus time to visualize the degradation kinetics. A decrease of >10-15% is generally considered significant instability for experimental purposes.

Visualizations

G cluster_prep Preparation cluster_analysis Analysis prep_stock Prepare Concentrated Stock Solution prep_test Dilute Stock into Test Buffer prep_stock->prep_test t0 T=0 Analysis: Inject immediately prep_test->t0 storage Store Aliquots at Test Condition prep_test->storage data Calculate % Remaining vs. Time t0->data tn T=n Analysis: Inject at Time Points storage->tn tn->data

Caption: Experimental workflow for assessing compound stability.

G cluster_check Initial Checks cluster_action Corrective Actions cluster_verify Verification start Instability Observed (e.g., inconsistent results, precipitate) check_sol Is compound fully dissolved? start->check_sol check_ph Is pH of solution optimal (3-6)? start->check_ph check_temp Is storage/use temperature too high? start->check_temp action_fresh Prepare fresh solutions for each experiment start->action_fresh Always a good practice action_sol Use co-solvent or lower concentration check_sol->action_sol No action_ph Adjust buffer to acidic pH check_ph->action_ph No action_temp Store at -20°C or below; use on ice check_temp->action_temp Yes verify_hplc Confirm stability with a time-course HPLC study action_sol->verify_hplc action_ph->verify_hplc action_temp->verify_hplc action_fresh->verify_hplc Always a good practice

Caption: Troubleshooting logic for compound instability issues.

References

Technical Support Center: Overcoming Poor Solubility of Logmalicid B

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the poor aqueous solubility of Logmalicid B.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

This compound is understood to be a member of the secoiridoid glycoside family of natural products. Compounds in this class often exhibit poor solubility in aqueous buffers, which can significantly hinder their preclinical development. Low solubility can lead to challenges in conducting in vitro assays, formulating parenteral dosage forms, and can result in low or variable oral bioavailability.

Q2: I am observing precipitation of this compound in my aqueous buffer. What are the initial steps I should take?

Initial troubleshooting should focus on simple modifications to your experimental conditions:

  • Sonication: Have you tried sonicating the solution? This can help to break up aggregates and promote dissolution.

  • Gentle Heating: Can your compound tolerate gentle heating (e.g., 37°C)? Increasing the temperature can sometimes improve solubility.

  • pH Adjustment: Does your buffer's pH influence the solubility? If this compound has ionizable functional groups, altering the pH can significantly impact its solubility. It is crucial to first assess the chemical structure of this compound to predict its pKa values.

Q3: What are the most common strategies to improve the solubility of compounds like this compound?

Several techniques can be employed, ranging from simple physical modifications to more complex formulation approaches. These can be broadly categorized as:

  • Physical Modifications:

    • Particle Size Reduction (Micronization/Nanonization)

  • Chemical Modifications:

    • Use of Co-solvents

    • Complexation with Cyclodextrins

    • Formation of Solid Dispersions

    • Use of Surfactants

The choice of method depends on the specific physicochemical properties of this compound and the requirements of your experiment.

Troubleshooting Guide

This guide provides a structured approach to systematically address and overcome the solubility challenges of this compound.

Problem: this compound precipitates out of solution during my experiment.

Possible Cause 1: The concentration of this compound exceeds its intrinsic solubility in the chosen aqueous buffer.

Solutions:

  • Determine the Intrinsic Solubility: Before attempting to solubilize at high concentrations, it is essential to determine the baseline solubility of this compound in your primary aqueous buffer.

  • Employ Solubilization Techniques: Based on the required concentration, select an appropriate solubilization method from the table below.

Table 1: Comparison of Common Solubilization Techniques

TechniqueTypical Fold Increase in SolubilityAdvantagesDisadvantages
Co-solvents 2 to 500Simple to implement, readily available solvents.May have toxicity concerns, potential for precipitation upon dilution.
Cyclodextrins 10 to 2000Can improve stability, low toxicity.Stoichiometry dependent, can be expensive.
Solid Dispersions 10 to 20,000Significant solubility enhancement, improves dissolution rate.Can be physically unstable (recrystallization), requires specialized equipment.
Surfactants 100 to 100,000High solubilization capacity above CMC.Potential for toxicity and interference with biological assays.

Possible Cause 2: The experimental conditions (e.g., pH, temperature) are not optimal for this compound solubility.

Solutions:

  • pH-Solubility Profile: Determine the pH-solubility profile of this compound. This will identify the pH range where it is most soluble.

  • Temperature Effects: Evaluate the effect of temperature on solubility. Be mindful of the compound's stability at elevated temperatures.

Experimental Protocols

Protocol 1: Preparation of a Co-solvent Stock Solution

This protocol describes the use of Dimethyl Sulfoxide (DMSO) as a co-solvent.

Materials:

  • This compound

  • Dimethyl Sulfoxide (DMSO), cell culture grade

  • Target aqueous buffer (e.g., Phosphate Buffered Saline, PBS)

  • Vortex mixer

  • Sonicator

Procedure:

  • Weigh the required amount of this compound and place it in a sterile microcentrifuge tube.

  • Add a minimal amount of DMSO to dissolve the compound completely. Aim for a high concentration stock solution (e.g., 10-50 mM).

  • Vortex the solution until the compound is fully dissolved. If necessary, sonicate for 5-10 minutes.

  • To prepare the working solution, perform a serial dilution of the DMSO stock into the pre-warmed (if applicable) aqueous buffer. Crucially, add the stock solution to the buffer and not the other way around to minimize precipitation.

  • Visually inspect the solution for any signs of precipitation. If precipitation occurs, the final concentration of the co-solvent may need to be optimized, or a different solubilization method should be considered.

Note: The final concentration of DMSO in your experiment should be kept as low as possible (typically <0.5% v/v) to avoid solvent-induced artifacts in biological assays.

Protocol 2: Complexation with Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

This protocol outlines the use of a cyclodextrin (B1172386) to enhance the solubility of this compound.

Materials:

  • This compound

  • Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

  • Target aqueous buffer

  • Magnetic stirrer and stir bar

Procedure:

  • Prepare a solution of HP-β-CD in the target aqueous buffer. A common starting concentration is 10-20% (w/v).

  • Slowly add the powdered this compound to the stirring HP-β-CD solution.

  • Allow the mixture to stir at room temperature for 24-48 hours to ensure complete complexation.

  • After the incubation period, filter the solution through a 0.22 µm filter to remove any undissolved compound.

  • Determine the concentration of the solubilized this compound using a suitable analytical method (e.g., HPLC-UV).

Visualizing Experimental Workflows

Decision-Making Workflow for Solubilization

The following diagram outlines a logical workflow for selecting an appropriate solubilization strategy for this compound.

G start Start: Poorly Soluble This compound check_structure Analyze Chemical Structure (Presence of Ionizable Groups?) start->check_structure ph_optimization pH Optimization check_structure->ph_optimization Yes cosolvent Try Co-solvents (e.g., DMSO, Ethanol) check_structure->cosolvent No ph_success Solubility Achieved? ph_optimization->ph_success ph_success->cosolvent No end_success Proceed with Experiment ph_success->end_success Yes cosolvent_success Solubility Achieved? cosolvent->cosolvent_success cyclodextrin Use Cyclodextrins (e.g., HP-β-CD) cosolvent_success->cyclodextrin No cosolvent_success->end_success Yes cyclodextrin_success Solubility Achieved? cyclodextrin->cyclodextrin_success solid_dispersion Advanced Formulation: Solid Dispersion cyclodextrin_success->solid_dispersion No cyclodextrin_success->end_success Yes end_fail Re-evaluate Experiment or Compound solid_dispersion->end_fail

Caption: A decision tree for selecting a suitable solubilization method for this compound.

Hypothetical Signaling Pathway of a Secoiridoid Glycoside

While the specific signaling pathway of this compound is unknown, many secoiridoid glycosides are known to modulate inflammatory pathways. The following diagram illustrates a hypothetical pathway.

G cluster_cell Cell receptor Receptor adaptor Adaptor Protein receptor->adaptor kinase_cascade Kinase Cascade (e.g., MAPKs) adaptor->kinase_cascade nfkb NF-κB kinase_cascade->nfkb Activates nucleus Nucleus nfkb->nucleus Translocates to gene_expression Inflammatory Gene Expression nucleus->gene_expression Induces logmalicid_b This compound logmalicid_b->receptor Binds logmalicid_b->kinase_cascade Inhibits

Caption: A hypothetical signaling pathway illustrating the potential anti-inflammatory action of this compound.

Technical Support Center: Minimizing Degradation of Novel Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Troubleshooting Guide

This guide addresses specific issues you might encounter during your experiments with a new or sensitive compound.

Question: My solution of Compound L, which was initially colorless, has turned yellow/brown. What does this mean and what should I do?

Answer: A change in color is a common indicator of chemical degradation. This could be due to oxidation, photodegradation, or other reactions.

  • Immediate Actions:

    • Do not use the discolored solution for critical experiments as the purity is compromised.

    • Store the solution protected from light and at a lower temperature to slow further degradation.

    • Prepare a fresh solution for your next experiment.

  • Troubleshooting Steps:

    • Review your storage conditions: Was the solution exposed to light? Was it stored at the recommended temperature?

    • Consider the solvent: Some solvents can promote degradation. Ensure you are using a recommended and high-purity solvent.

    • Analyze the solution: Use an analytical technique like HPLC-UV or LC-MS to check for the presence of degradation products.

Question: I am seeing unexpected peaks in my HPLC/LC-MS analysis of Compound L. Could these be degradation products?

Answer: Yes, the appearance of new peaks in your chromatogram is a strong indication that your compound is degrading.

  • Troubleshooting Workflow:

    G start Unexpected peaks in chromatogram check_blank 1. Analyze a solvent blank. Are the peaks present? start->check_blank blank_yes Peaks are from solvent or system contamination. check_blank->blank_yes Yes blank_no Peaks are related to the sample. check_blank->blank_no No check_control 2. Analyze a freshly prepared sample of Compound L. Are the peaks present? blank_no->check_control control_yes Peaks are impurities in the original sample. check_control->control_yes Yes control_no Peaks are degradation products. check_control->control_no No investigate Investigate storage conditions (light, temp, pH) and sample preparation as cause of degradation. control_no->investigate

    Caption: Troubleshooting workflow for identifying the source of unexpected chromatographic peaks.

Question: The biological activity of my Compound L seems to have decreased over time. How can I confirm if this is due to degradation?

Answer: A loss of potency is a functional consequence of compound degradation.

  • Confirm with Analytics: Use a stability-indicating analytical method (like HPLC) to quantify the amount of intact Compound L remaining in your sample. A decrease in the main peak area and the appearance of new peaks would confirm degradation.

  • Prepare Fresh Stock: Repeat the biological assay with a freshly prepared solution of Compound L. If the activity is restored, it strongly suggests the previous stock had degraded.

Frequently Asked Questions (FAQs)

What are the ideal storage conditions for a new, uncharacterized compound like Compound L?

For a new compound with unknown stability, it is best to start with the most protective storage conditions and then perform stability studies to determine if less stringent conditions are acceptable.

  • Temperature: Store at -20°C or -80°C.

  • Light: Protect from light at all times by using amber vials or wrapping vials in aluminum foil.

  • Atmosphere: For solids, store under an inert atmosphere (e.g., argon or nitrogen) if the compound is suspected to be sensitive to oxidation or moisture.

What is the best way to store Compound L in solution?

Storing compounds in solution is generally less stable than storing them as a dry solid.

  • Solvent Choice: Use a non-reactive, high-purity solvent. DMSO is common, but can cause issues. Consider acetonitrile (B52724) or ethanol (B145695) if compatible. Avoid aqueous buffers for long-term storage if hydrolysis is possible.

  • Aliquoting: Prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can accelerate degradation.

  • Concentration: Store at the highest practical concentration, as lower concentrations can sometimes degrade faster.

How can I quickly assess the stability of Compound L?

A forced degradation study is the standard approach to rapidly understand the stability profile of a new compound. This involves exposing the compound to harsh conditions to intentionally induce degradation.

Hypothetical Stability Data for Compound L

The following table summarizes the results of a hypothetical forced degradation study on Compound L.

ConditionTimeTemperature% Compound L RemainingDegradation Products
Acid Hydrolysis 24 hours60°C75.2%DP-1, DP-2
(0.1 M HCl)
Base Hydrolysis 24 hours60°C45.8%DP-2, DP-3
(0.1 M NaOH)
Oxidation 24 hours25°C88.1%DP-4
(3% H₂O₂)
Photostability 8 hours25°C62.5%DP-5
(UV light)
Thermal 7 days40°C95.3%Minor DP-1

DP = Degradation Product

Experimental Protocol: Forced Degradation Study

This protocol outlines a general procedure for investigating the stability of a compound under various stress conditions.

  • Stock Solution Preparation:

    • Prepare a stock solution of Compound L in a suitable solvent (e.g., acetonitrile:water 50:50) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C.

    • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C.

    • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Store at room temperature, protected from light.

    • Photodegradation: Expose 1 mL of stock solution in a clear vial to a photostability chamber (UV and visible light).

    • Thermal Degradation: Store 1 mL of stock solution in an oven at 40°C, protected from light.

    • Control Sample: Store 1 mL of stock solution at -20°C, protected from light.

  • Time Points and Analysis:

    • Take aliquots from each stress condition at specified time points (e.g., 2, 4, 8, 24 hours).

    • If necessary, neutralize the acid and base samples before analysis.

    • Analyze all samples by a stability-indicating HPLC method (e.g., reverse-phase HPLC with a gradient elution).

    • Calculate the percentage of Compound L remaining by comparing the peak area to the control sample at time zero.

Visualizations

Plausible Degradation Pathways for a Hypothetical Compound

The following diagram illustrates common degradation pathways for a molecule susceptible to hydrolysis and photodegradation.

G cluster_hydrolysis Hydrolysis (Acid/Base) cluster_photo Photodegradation (UV/Vis Light) Compound_L Intact Compound L Hydrolyzed_Product_1 Hydrolyzed_Product_1 Compound_L->Hydrolyzed_Product_1 Ester Cleavage Hydrolyzed_Product_2 Hydrolyzed_Product_2 Compound_L->Hydrolyzed_Product_2 Amide Cleavage Compound_L_Photo Compound L Photoisomer Photoisomer Compound_L_Photo->Photoisomer Isomerization Photodimer Photodimer Compound_L_Photo->Photodimer Dimerization Oxidized_Product Oxidized_Product Compound_L_Photo->Oxidized_Product Photo-oxidation

Caption: Potential degradation pathways for a sensitive compound.

Technical Support Center: Troubleshooting Assays for Novel Antimicrobial Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in addressing variability and reproducibility issues encountered during the experimental evaluation of novel antimicrobial compounds.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

FAQ 1: Assay Variability

Question: We are observing significant variability in our Minimum Inhibitory Concentration (MIC) assays for Compound X between experiments. What are the potential causes and solutions?

Answer: High variability in MIC assays is a common challenge. The source of this variability can often be traced to several factors related to reagents, procedural inconsistencies, and the compound itself.

Troubleshooting Guide: High MIC Variability

Potential CauseRecommended Solution
Inconsistent Inoculum Preparation Ensure the bacterial inoculum is consistently prepared to the correct density (e.g., 0.5 McFarland standard). Use a spectrophotometer for verification.
Compound X Instability Assess the stability of Compound X in the chosen assay medium and at the incubation temperature. Consider performing a time-kill assay to understand its stability and activity over the course of the experiment.[1][2]
Pipetting Inaccuracies Calibrate pipettes regularly. When preparing serial dilutions, ensure proper mixing at each step. Using a multichannel pipette with care can help reduce well-to-well variation.[3]
Reagent Quality and Storage Use fresh, high-quality reagents and media. Ensure proper storage of Compound X stock solutions (e.g., protected from light, appropriate temperature). Avoid repeated freeze-thaw cycles.[3]
Edge Effects in Microplates The outer wells of a microplate are more susceptible to evaporation. Avoid using the outermost wells for critical samples or ensure proper sealing and humidification of the incubator.
FAQ 2: Reproducibility Issues

Question: Our lab is struggling to reproduce the initial promising results for Compound X's efficacy. What steps can we take to improve inter-experiment reproducibility?

Answer: Reproducibility is a cornerstone of reliable scientific research.[4][5] A lack of reproducibility can stem from subtle differences in experimental conditions and protocols.

Troubleshooting Guide: Poor Inter-Experiment Reproducibility

Potential CauseRecommended Solution
Vague or Incomplete Protocol Document every step of the experimental protocol with explicit detail, including reagent lot numbers, incubation times, and specific instrument models and settings.
Batch-to-Batch Variation of Compound X If using different synthesis batches of Compound X, perform quality control checks (e.g., HPLC, mass spectrometry) to ensure purity and consistency.
Differences in Bacterial Strains/Cultures Ensure the same bacterial strain and consistent culture conditions (e.g., growth phase) are used for each experiment. Sub-culturing practices should be standardized.
Operator-Dependent Variation Standardize the protocol across all personnel performing the assay. Consider a blinded study to see if different researchers obtain similar results with the same samples.
Data Analysis inconsistencies Establish a clear and consistent method for data analysis and interpretation of results (e.g., defining the endpoint for MIC determination).

Experimental Protocols

Protocol: Standard Broth Microdilution MIC Assay

This protocol is a generalized method for determining the Minimum Inhibitory Concentration (MIC) of a novel antimicrobial agent.

  • Preparation of Compound X Stock Solution:

    • Dissolve Compound X in a suitable solvent (e.g., DMSO, water) to create a high-concentration stock solution (e.g., 10 mg/mL).

    • Sterilize the stock solution by filtration if not soluble in a self-sterilizing solvent.

    • Store aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

  • Inoculum Preparation:

    • From a fresh agar (B569324) plate (18-24 hours growth), select 3-5 isolated colonies of the test bacterium.

    • Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).

    • Dilute this suspension in the appropriate test broth to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the microplate wells.

  • Microplate Preparation:

    • In a 96-well microtiter plate, perform serial two-fold dilutions of Compound X in cation-adjusted Mueller-Hinton Broth (or another suitable broth).

    • The final volume in each well should be 50 µL before adding the inoculum.

    • Include a positive control (no Compound X) and a negative control (no bacteria).

  • Inoculation and Incubation:

    • Add 50 µL of the prepared bacterial inoculum to each well, bringing the total volume to 100 µL.

    • Seal the plate and incubate at 35-37°C for 16-20 hours in ambient air.

  • Result Interpretation:

    • The MIC is the lowest concentration of Compound X that completely inhibits visible growth of the organism.

Visualizations

Experimental Workflow and Potential Pitfalls

The following diagram illustrates a standard experimental workflow for antimicrobial susceptibility testing and highlights key areas where variability can be introduced.

G Diagram 1: Antimicrobial Susceptibility Testing Workflow cluster_prep Preparation Phase cluster_assay Assay Execution cluster_analysis Data Analysis cluster_issues Potential Sources of Error A Compound X Stock Preparation & QC D Serial Dilutions A->D B Bacterial Culture & Inoculum Prep E Plate Inoculation B->E C Media & Reagent Preparation C->D C->E D->E F Incubation E->F G Endpoint Reading (Visual/Spectrophotometric) F->G H Data Interpretation & Reporting G->H I1 Purity/ Stability I1->A I2 Inoculum Density I2->B I3 Pipetting Error I3->D I4 Incubation Time/Temp I4->F I5 Subjective Reading I5->G

Caption: Workflow for antimicrobial testing highlighting critical control points.

Troubleshooting Logic for Assay Variability

This decision tree provides a logical approach to diagnosing the root cause of assay variability.

G Diagram 2: Troubleshooting Decision Tree for Assay Variability Start High Variability Observed Q1 Is variability within a single plate? Start->Q1 A1_Yes Check for: - Pipetting errors - Edge effects - Inconsistent mixing Q1->A1_Yes Yes Q2 Is variability between different plates/days? Q1->Q2 No End Isolate and address the identified variable A1_Yes->End A2_Yes Check for: - Inoculum prep consistency - Reagent/media batch differences - Incubation conditions Q2->A2_Yes Yes Q3 Are results reproducible by the same operator? Q2->Q3 No A2_Yes->End A3_No Review and standardize operator technique and training Q3->A3_No No Q3->End Yes A3_No->End

Caption: A decision tree to systematically troubleshoot assay variability.

References

optimizing reaction conditions for Logmalicid B synthesis steps

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals.

Introduction

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during the synthesis of Logmalicid B. Due to the limited public information on a compound precisely named "this compound," this guide focuses on the synthesis of Myxalamid B, a closely related and structurally defined natural product. The information provided is based on general principles of polyketide synthesis and addresses common issues in analogous synthetic routes.

Frequently Asked Questions (FAQs)

Q1: I am having trouble with the stereoselective synthesis of the polyene backbone of Myxalamid B. What are the common pitfalls?

A1: Achieving high stereoselectivity in the synthesis of complex polyenes is a common challenge. Key factors to consider include:

  • Choice of Olefination Reaction: The selection of the olefination method (e.g., Wittig, Horner-Wadsworth-Emmons, Julia-Kocienski) is critical. The geometry of the resulting double bond is highly dependent on the reagents and reaction conditions. For E-olefins, HWE reagents of the Still-Gennari or Ando type are often effective. For Z-olefins, modified Wittig reactions or Z-selective HWE reagents are preferred.

  • Catalyst and Ligand Selection: In catalytic cross-coupling reactions (e.g., Suzuki, Stille) used to connect fragments of the polyene chain, the choice of catalyst and ligand can significantly influence the stereochemical outcome and yield.

  • Solvent and Temperature: These parameters can have a profound effect on the selectivity of many organic reactions. A systematic screening of solvents and temperatures is often necessary to optimize the desired stereoisomer.

Q2: My yields are consistently low in the macrolactonization step. How can I improve this?

A2: Macrolactonization is often a yield-limiting step in the synthesis of complex macrolides. Several factors can contribute to low yields:

  • High Dilution Conditions: To favor intramolecular cyclization over intermolecular polymerization, the reaction must be carried out under high dilution. This is typically achieved by the slow addition of the seco-acid to a large volume of solvent.

  • Choice of Cyclization Method: Various macrolactonization methods exist (e.g., Yamaguchi, Shiina, Keck). The optimal method is often substrate-dependent. A screening of different methods may be necessary.

  • Pre-organization of the Substrate: The conformation of the seco-acid can significantly impact the ease of cyclization. Introducing conformational constraints or using templates can pre-organize the molecule for cyclization and improve yields.

  • Purity of the Precursor: Impurities in the seco-acid can interfere with the cyclization reaction. Ensure the precursor is of high purity before attempting macrolactonization.

Troubleshooting Guide

This section provides solutions to specific problems that may be encountered during the synthesis of Myxalamid B analogues.

Problem Potential Cause(s) Suggested Solution(s)
Low Diastereoselectivity in Aldol Addition - Inappropriate choice of chiral auxiliary or catalyst.- Non-optimal reaction temperature or solvent.- Racemization of the product under the reaction or workup conditions.- Screen different chiral auxiliaries or catalysts known to provide high diastereoselectivity for similar substrates.- Optimize the reaction temperature; lower temperatures often lead to higher selectivity.- Perform a solvent screen.- Ensure workup conditions are mild and non-racemizing.
Epimerization of Stereocenters - Presence of acidic or basic conditions.- Elevated temperatures.- Use non-polar, aprotic solvents where possible.- Employ buffered conditions or proton sponges to neutralize any acid or base.- Conduct reactions at the lowest possible temperature.- Protect sensitive functional groups.
Poor Yield in Cross-Coupling Reactions - Inactive catalyst.- Poor choice of ligand or solvent.- Dehalogenation or protodeborylation of starting materials.- Use freshly prepared or purchased catalyst.- Screen a variety of ligands and solvents.- Ensure starting materials are pure and free of water and oxygen.- Additives such as copper salts can sometimes improve yields in Stille couplings.
Difficult Purification of Polyene Intermediates - Isomerization on silica (B1680970) gel.- Decomposition on stationary phase.- Use deactivated silica gel (e.g., treated with triethylamine).- Consider alternative purification methods such as flash chromatography with different stationary phases (e.g., alumina, C18), preparative HPLC, or crystallization.

Experimental Protocols

While a complete, published total synthesis of Myxalamid B is not available, the following protocols for key reactions commonly used in the synthesis of similar polyketide natural products can be adapted.

Representative Horner-Wadsworth-Emmons Olefination (E-selective)

  • To a solution of the phosphonate (B1237965) (1.1 eq) in anhydrous THF at -78 °C under an argon atmosphere, add a solution of KHMDS (1.05 eq) in THF dropwise.

  • Stir the resulting solution at -78 °C for 30 minutes.

  • Add a solution of the aldehyde (1.0 eq) in THF dropwise.

  • Stir the reaction mixture at -78 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 4 hours.

  • Quench the reaction with saturated aqueous NH4Cl solution.

  • Extract the aqueous layer with ethyl acetate (B1210297) (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.

  • Purify the residue by flash column chromatography on silica gel to afford the desired E-alkene.

Representative Yamaguchi Macrolactonization

  • To a solution of the seco-acid (1.0 eq) in anhydrous toluene (B28343) under an argon atmosphere, add triethylamine (B128534) (2.5 eq).

  • Add 2,4,6-trichlorobenzoyl chloride (1.2 eq) and stir the mixture at room temperature for 2 hours.

  • Filter the resulting suspension and dilute the filtrate with a large volume of anhydrous toluene.

  • Add the resulting solution dropwise over a period of 10 hours to a solution of DMAP (7.0 eq) in a large volume of anhydrous toluene at 80 °C.

  • After the addition is complete, stir the reaction mixture at 80 °C for an additional 2 hours.

  • Cool the reaction mixture to room temperature and concentrate in vacuo.

  • Purify the residue by flash column chromatography on silica gel to afford the macrolactone.

Logical Workflow for Troubleshooting

The following diagram illustrates a logical workflow for troubleshooting a problematic reaction step in a complex synthesis.

troubleshooting_workflow start Problem Identified in a Reaction Step check_purity Verify Purity of Starting Materials and Reagents start->check_purity check_conditions Review Reaction Conditions (Temperature, Solvent, Atmosphere) check_purity->check_conditions Purity Confirmed lit_search Consult Literature for Similar Transformations check_conditions->lit_search Conditions Correct optimize Systematic Optimization of Parameters lit_search->optimize Information Gathered success Problem Solved optimize->success Optimization Successful fail Problem Persists optimize->fail Optimization Fails change_reagents Change Reagents or Catalyst change_reagents->optimize New Reagents change_route Consider an Alternative Synthetic Route change_reagents->change_route No Improvement change_route->success New Route Successful fail->change_reagents

Caption: A logical workflow for troubleshooting problematic reactions.

This guide aims to provide a foundational resource for researchers working on the synthesis of this compound and related complex natural products. As more information on the specific synthetic routes for these molecules becomes publicly available, this support center will be updated accordingly.

Technical Support Center: Chromatographic Separation of Logmalicid B

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the efficiency of chromatographic separation of Logmalicid B and related secoiridoid glycosides.

Frequently Asked Questions (FAQs)

Q1: What are the typical starting conditions for reversed-phase HPLC separation of this compound?

A1: For acidic secoiridoid glycosides like this compound, a common starting point for reversed-phase HPLC is a C18 column with a mobile phase consisting of a mixture of acidified water and an organic solvent such as acetonitrile (B52724) or methanol (B129727). The acidic modifier, typically formic acid or acetic acid, is crucial for suppressing the ionization of the carboxylic acid group in this compound, which helps to achieve better peak shape and retention.

Q2: Why is my this compound peak showing significant tailing?

A2: Peak tailing for acidic compounds like this compound is often caused by secondary interactions between the ionized analyte and the silica-based stationary phase. If the pH of the mobile phase is not low enough, the carboxylic acid moiety of this compound can become deprotonated, leading to strong interactions with residual silanol (B1196071) groups on the column packing material. To mitigate this, ensure the mobile phase pH is at least 2 pH units below the pKa of this compound.

Q3: How can I improve the resolution between this compound and other closely eluting impurities?

A3: To improve resolution, you can try several approaches. Modifying the mobile phase composition by adjusting the ratio of organic solvent to water can alter selectivity. Optimizing the pH of the aqueous portion of the mobile phase can also be effective. Additionally, you can evaluate different stationary phases, such as a phenyl-hexyl or a polar-embedded column, which may offer different selectivity for secoiridoid glycosides. A shallower gradient or a lower flow rate can also enhance separation.

Q4: What is the recommended sample preparation procedure for extracting this compound from plant material before HPLC analysis?

A4: A common procedure involves the extraction of the powdered plant material with a mixture of methanol or ethanol (B145695) and water. To improve extraction efficiency, sonication or microwave-assisted extraction can be employed. The resulting extract should then be filtered through a 0.45 µm or 0.22 µm syringe filter before injection into the HPLC system to remove particulate matter that could clog the column.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Poor Peak Shape (Tailing) Mobile phase pH is too high, leading to ionization of this compound.Lower the mobile phase pH by adding a small amount of formic acid or acetic acid (e.g., 0.1%).
Secondary interactions with the stationary phase.Use a column with end-capping or a polar-embedded stationary phase.
Poor Resolution Inadequate separation from other components.Optimize the mobile phase composition (organic solvent ratio) or use a shallower gradient.
Inappropriate column chemistry.Try a different stationary phase (e.g., phenyl-hexyl) to alter selectivity.
Low Retention Time Mobile phase is too strong.Decrease the percentage of the organic solvent in the mobile phase.
High Backpressure Column frit is clogged with particulate matter.Filter all samples and mobile phases before use. If the problem persists, reverse-flush the column (if permitted by the manufacturer).
Buffer precipitation in the mobile phase.Ensure the buffer concentration is appropriate and miscible with the organic solvent.
Ghost Peaks Contamination in the mobile phase or injector.Use high-purity solvents and flush the injector and system thoroughly.
Carryover from a previous injection.Implement a needle wash step in the injection sequence.

Experimental Protocols

Protocol 1: Analytical HPLC of Oleuropein (B1677263) (as a proxy for this compound)

This protocol is adapted from a validated method for the analysis of oleuropein, a structurally related secoiridoid glycoside, and can be used as a starting point for the analysis of this compound.[1][2]

  • Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[1][2]

  • Mobile Phase: A mixture of acetonitrile and phosphate (B84403) buffer at pH 3.0 (20:80, v/v).[1][2]

  • Flow Rate: 1.0 mL/min.[1][2]

  • Detection: UV detection at 280 nm.[1][2]

  • Injection Volume: 20 µL.

  • Column Temperature: Ambient.

Quantitative Data for Oleuropein Analysis

The following table summarizes the performance characteristics of the described HPLC method for oleuropein, which can be used as a benchmark when developing a method for this compound.[1]

Parameter Value
Linearity Range 3 - 1000 ppm
Correlation Coefficient (r²) > 0.999
Recovery 97.7% - 101.1%
Precision (RSD) < 1%

Visual Troubleshooting Workflow

The following diagram illustrates a systematic approach to troubleshooting common issues in the HPLC separation of acidic natural products like this compound.

HPLC_Troubleshooting start Start: Chromatographic Problem (e.g., Poor Peak Shape, Low Resolution) check_peak_shape Check Peak Shape: Tailing or Fronting? start->check_peak_shape adjust_ph Adjust Mobile Phase pH: Lower pH with 0.1% Formic Acid check_peak_shape->adjust_ph Yes check_resolution Check Resolution: Co-eluting Peaks? check_peak_shape->check_resolution No adjust_ph->check_resolution optimize_gradient Optimize Gradient: Shallower Gradient Profile check_resolution->optimize_gradient Yes check_pressure Check Backpressure: Is it High? check_resolution->check_pressure No change_column Change Column: Try Different Stationary Phase optimize_gradient->change_column If still unresolved end End: Problem Resolved change_column->end flush_system Flush System & Column: Filter Samples and Mobile Phase check_pressure->flush_system Yes check_pressure->end No flush_system->end

References

troubleshooting unexpected side reactions in Logmalicid B synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for common challenges encountered during the total synthesis of Logmalicid B. The following sections detail potential side reactions, frequently asked questions, and optimized experimental protocols to help researchers navigate the complexities of this synthetic route.

Frequently Asked Questions (FAQs)

Q1: During the key Claisen rearrangement step, I am observing a significant amount of a byproduct with a similar polarity to my desired product, making purification difficult. What could this be?

A1: A common side reaction in the Claisen rearrangement of allyl vinyl ethers is a competing[1][2]-rearrangement, leading to the formation of a constitutional isomer. This often occurs at elevated temperatures or in the presence of certain Lewis acids. We recommend optimizing the reaction temperature and screening different catalysts to favor the desired[2][2]-sigmatropic rearrangement.

Q2: The stereoselectivity of my Diels-Alder reaction is lower than expected, with the formation of a significant amount of the endo isomer. How can I improve the exo-selectivity?

A2: The facial selectivity of the Diels-Alder cycloaddition in the this compound synthesis is highly sensitive to the choice of Lewis acid catalyst and the solvent system. The formation of the undesired endo isomer can be minimized by employing bulkier Lewis acids, which sterically disfavor the endo transition state. Additionally, conducting the reaction at lower temperatures can enhance the kinetic control and favor the formation of the desired exo product.

Q3: I am experiencing incomplete removal of the Boc protecting group in the final step, even after extended reaction times. What are the recommended conditions for this deprotection?

A3: While trifluoroacetic acid (TFA) is commonly used for Boc deprotection, steric hindrance around the nitrogen atom in the this compound precursor can render the reaction sluggish. We recommend using a TFA/DCM mixture with the addition of a scavenger, such as triethylsilane, to prevent side reactions with the liberated tert-butyl cation. If the reaction remains incomplete, exploring alternative deprotection conditions, such as using ethereal HCl, may be beneficial.

Troubleshooting Guide

Issue 1: Low Yield in the Mukaiyama Aldol (B89426) Reaction

Symptoms:

  • Low conversion of the starting materials.

  • Formation of a significant amount of self-condensation product of the aldehyde.

  • Decomposition of the silyl (B83357) enol ether.

Possible Causes and Solutions:

CauseRecommended Solution
Inactive Lewis Acid Catalyst Ensure the Lewis acid (e.g., TiCl4, BF3·OEt2) is fresh and handled under strictly anhydrous conditions. Use of freshly distilled solvents is critical.
Suboptimal Reaction Temperature The reaction is typically performed at low temperatures (-78 °C) to control reactivity. A gradual increase in temperature may be necessary, but careful monitoring is required to prevent side reactions.
Incorrect Stoichiometry A slight excess of the silyl enol ether (1.1-1.2 equivalents) can help drive the reaction to completion.
Presence of Protic Impurities Rigorously dry all glassware and reagents. The presence of water can quench the Lewis acid and the enolate.
Issue 2: Epimerization at the C5 Position during Esterification

Symptoms:

  • Isolation of a diastereomeric mixture after the esterification step.

  • Complex NMR spectra indicating the presence of two or more stereoisomers.

Possible Causes and Solutions:

CauseRecommended Solution
Harsh Reaction Conditions The use of strong bases or high temperatures during esterification can lead to epimerization of the stereocenter alpha to the carbonyl group.
Prolonged Reaction Time Minimize the reaction time to reduce the exposure of the product to conditions that may cause epimerization.
Choice of Coupling Reagents Employ milder coupling reagents such as DCC/DMAP or HATU at low temperatures. These reagents often provide good yields with minimal epimerization.

Quantitative Data Summary

The following table summarizes the impact of different reaction conditions on the yield of the desired product and the formation of a key side product in the Claisen rearrangement step.

Catalyst (10 mol%)SolventTemperature (°C)Yield of Desired Product (%)Yield of[1][2]-Rearrangement Side Product (%)
B(OMe)3Toluene (B28343)1106525
Al(O-i-Pr)3Xylene1407815
Sc(OTf)3Toluene80855
NoneMesitylene1605040

Experimental Protocols

Optimized Protocol for the Claisen Rearrangement:

To a solution of the allyl vinyl ether (1.0 eq) in anhydrous toluene (0.1 M) under an argon atmosphere at room temperature is added Sc(OTf)3 (0.1 eq). The reaction mixture is heated to 80 °C and stirred for 4 hours. After completion of the reaction, as monitored by TLC, the mixture is cooled to room temperature and quenched with saturated aqueous NaHCO3 solution. The aqueous layer is extracted with ethyl acetate (B1210297) (3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica (B1680970) gel to afford the desired γ,δ-unsaturated aldehyde.

Visualizations

experimental_workflow start Start: Allyl Vinyl Ether reagents Add Sc(OTf)3 in Toluene start->reagents heating Heat to 80°C for 4h reagents->heating quench Quench with NaHCO3 heating->quench extraction Extract with Ethyl Acetate quench->extraction purification Purify by Chromatography extraction->purification end End: Desired Aldehyde purification->end

Caption: Optimized workflow for the Sc(OTf)3-catalyzed Claisen rearrangement.

troubleshooting_logic start Low Yield in Mukaiyama Aldol? cause1 Inactive Catalyst? start->cause1 Yes cause2 Suboptimal Temperature? start->cause2 Yes cause3 Incorrect Stoichiometry? start->cause3 Yes solution1 Use Fresh Catalyst & Anhydrous Conditions cause1->solution1 solution2 Optimize Temperature Profile cause2->solution2 solution3 Adjust Reagent Ratio cause3->solution3 end Improved Yield solution1->end solution2->end solution3->end

Caption: Troubleshooting logic for the Mukaiyama aldol reaction.

References

Validation & Comparative

A Comparative Guide to Confirming the Absolute Stereochemistry of Novel Natural Products: A Methodological Overview

Author: BenchChem Technical Support Team. Date: December 2025

The precise three-dimensional arrangement of atoms in a molecule, its absolute stereochemistry, is a critical parameter in the field of drug discovery and development. For natural products, such as the hypothetical Logmalicid B, elucidating the correct stereoisomer is paramount as it dictates biological activity and therapeutic potential. This guide provides a comparative overview of the primary experimental techniques employed to unambiguously determine the absolute stereochemistry of a chiral molecule.

Methodological Approaches to Stereochemical Assignment

The determination of absolute stereochemistry is a multifaceted challenge that often requires the application of several complementary techniques. The primary methods can be broadly categorized into crystallographic, spectroscopic, and synthetic approaches.

1. Single-Crystal X-ray Crystallography:

Considered the gold standard for structural elucidation, single-crystal X-ray diffraction (SCD) provides a direct and unambiguous determination of the absolute configuration of a molecule.[1] This technique relies on the anomalous dispersion of X-rays by the electrons of the atoms in a crystalline sample.

  • Advantages: Provides a complete and unambiguous 3D structure, including the absolute stereochemistry, when successful.

  • Disadvantages: The primary limitation is the absolute requirement for a high-quality single crystal, which can be difficult or impossible to obtain for many natural products.[2] For molecules containing only light atoms (C, H, N, O), the determination can be more challenging.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR spectroscopy, particularly when using chiral derivatizing agents (CDAs), is a powerful tool for determining the absolute configuration of stereogenic centers, especially in the absence of suitable crystals. The most common CDA-based method is the Mosher's ester analysis.

  • Mosher's Method: This technique involves the formation of diastereomeric esters or amides by reacting the chiral substrate (e.g., an alcohol or amine in this compound) with the (R)- and (S)-enantiomers of α-methoxy-α-trifluoromethylphenylacetic acid (MTPA). The differing spatial arrangement of the phenyl and trifluoromethyl groups of the MTPA moiety in the two diastereomers leads to measurable differences in the chemical shifts (Δδ = δS - δR) of nearby protons. By analyzing these Δδ values, the absolute configuration of the stereocenter can be deduced.

  • Advantages: Requires only small amounts of material and is applicable to non-crystalline compounds in solution.

  • Disadvantages: The analysis can be complex for molecules with multiple stereocenters or conformational flexibility. The method is primarily applicable to secondary alcohols and amines.

3. Chiroptical Spectroscopy: ECD and VCD

Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) are powerful non-destructive techniques that measure the differential absorption of left and right circularly polarized light by a chiral molecule.

  • ECD Spectroscopy: This method is particularly useful for molecules containing chromophores. The experimental ECD spectrum is compared with the computationally predicted spectrum for a chosen enantiomer. A good match between the experimental and calculated spectra allows for the assignment of the absolute configuration.[2][3]

  • VCD Spectroscopy: VCD is the vibrational equivalent of ECD and is applicable to a wider range of molecules, including those without strong UV-Vis chromophores.[4] Similar to ECD, the experimental VCD spectrum is compared with quantum chemical calculations.

  • Advantages: These techniques are highly sensitive, require small amounts of sample, and can be performed on non-crystalline materials in solution. The combination of experimental data with computational modeling provides a high degree of confidence in the assignment.

  • Disadvantages: The accuracy of the assignment is heavily dependent on the quality of the quantum chemical calculations, which can be computationally expensive, especially for large and flexible molecules.[5]

4. Chemical Synthesis:

The unambiguous confirmation of the absolute stereochemistry of a natural product can be achieved through its total synthesis from a starting material of known absolute configuration. This approach, often referred to as chemical correlation, provides definitive proof of the stereochemical assignment.

  • Advantages: Provides unequivocal proof of the absolute configuration.

  • Disadvantages: A total synthesis is often a lengthy, complex, and resource-intensive undertaking.

Comparative Data Presentation

The following table summarizes the key quantitative data obtained from each technique for a hypothetical analysis of this compound.

TechniqueKey Quantitative Parameter(s)Interpretation
X-ray Crystallography Flack and Hooft parametersA Flack parameter close to 0 for the assumed configuration indicates a correct assignment.
NMR (Mosher's Method) Δδ values (δS - δR) for protons near the stereocenterThe sign of the Δδ values for protons on either side of the MTPA plane reveals the absolute configuration.
ECD/VCD Spectroscopy Wavelength and sign of Cotton effects (Δε or ΔA)Comparison of the experimental spectrum with the computationally predicted spectrum for a specific enantiomer.
Chemical Synthesis Comparison of spectroscopic data and optical rotation of the synthetic and natural productIdentical data confirms the absolute stereochemistry of the natural product.

Experimental Protocols

General Protocol for Mosher's Ester Analysis:

  • Sample Preparation: Dissolve a small amount of this compound (containing a secondary alcohol) in a dry, aprotic solvent (e.g., deuterated chloroform (B151607) or pyridine-d5) in two separate NMR tubes.

  • Derivatization: To one tube, add a slight excess of (R)-MTPA chloride, and to the other, add a slight excess of (S)-MTPA chloride. Add a small amount of a catalyst, such as dimethylaminopyridine (DMAP), to each tube.

  • Reaction Monitoring: Allow the reactions to proceed to completion at room temperature. Monitor the reaction progress by ¹H NMR.

  • Data Acquisition: Acquire high-resolution ¹H NMR spectra for both the (R)- and (S)-MTPA esters.

  • Data Analysis: Assign the proton signals in both spectra. Calculate the Δδ values (δS - δR) for the protons near the newly formed ester linkage.

  • Stereochemical Assignment: Based on the established model for Mosher's method, the signs of the Δδ values are used to determine the absolute configuration of the alcohol stereocenter.

General Protocol for ECD Analysis with Computational Support:

  • Sample Preparation: Prepare a dilute solution of this compound in a suitable transparent solvent (e.g., methanol (B129727) or acetonitrile).

  • Data Acquisition: Record the ECD spectrum over a relevant wavelength range.

  • Computational Modeling:

    • Perform a conformational search for one enantiomer of the proposed structure of this compound using a suitable computational chemistry software package.

    • For the low-energy conformers, perform geometry optimization and frequency calculations at a suitable level of theory (e.g., DFT with a basis set like B3LYP/6-31G(d)).

    • Calculate the ECD spectrum for each conformer and obtain a Boltzmann-averaged spectrum.

  • Comparison and Assignment: Compare the experimentally measured ECD spectrum with the computationally predicted spectrum. A good correlation in the signs and shapes of the Cotton effects confirms the absolute configuration.

Visualizing the Workflow and Concepts

experimental_workflow cluster_isolation Isolation & Preliminary Analysis cluster_absolute Absolute Stereochemistry Determination Isolation Isolation of this compound Spectroscopic_Data Acquisition of NMR, MS, IR, UV data Isolation->Spectroscopic_Data Relative_Stereo Determination of Relative Stereochemistry (NOESY, J-coupling) Spectroscopic_Data->Relative_Stereo Crystal_Formation Attempt Crystal Formation Relative_Stereo->Crystal_Formation Synthesis Total Synthesis Relative_Stereo->Synthesis Xray Single-Crystal X-ray Diffraction Crystal_Formation->Xray Successful Mosher Mosher's Method (NMR) Crystal_Formation->Mosher Unsuccessful ECD_VCD ECD/VCD Spectroscopy & Computation Crystal_Formation->ECD_VCD Unsuccessful Final_Structure Final Structure Confirmation Xray->Final_Structure Mosher->Final_Structure ECD_VCD->Final_Structure Synthesis->Final_Structure

Caption: A logical workflow for the determination of the absolute stereochemistry of a novel natural product like this compound.

Caption: A simplified representation of the principle behind Mosher's method for determining absolute configuration.

References

Comparative Analysis of Logmalicid B and Established Inhibitors Against STAT3: A Hypothetical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: There is currently no publicly available scientific literature identifying a specific molecular target for Logmalicid B or detailing its inhibitory mechanism. This guide presents a hypothetical scenario wherein this compound is evaluated as a novel inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3) to illustrate the format of a comparative analysis for researchers, scientists, and drug development professionals. All data presented for this compound is purely illustrative.

Signal Transducer and Activator of Transcription 3 (STAT3) is a critical protein involved in numerous cellular processes, including cell proliferation, survival, and differentiation.[1][2] Its persistent activation is a hallmark of many human cancers, making it a prime therapeutic target for drug discovery.[2][3] This guide provides a comparative overview of the hypothetical STAT3 inhibitor, this compound, against well-characterized STAT3 inhibitors.

Quantitative Comparison of STAT3 Inhibitors

The inhibitory potential of a compound is often quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro.[4][5] A lower IC50 value indicates a more potent inhibitor. The following table summarizes the hypothetical IC50 value for this compound in comparison to known STAT3 inhibitors.

InhibitorTarget(s)IC50 (STAT3)Cell-based AssayReference
This compound (Hypothetical) STAT32.5 µMSTAT3-dependent luciferase reporter assay in HEK293T cellsIllustrative Data
Stattic (Stat3 inhibitor V) STAT3 SH2 domain5.1 µMInhibition of STAT3-dependent luciferase activity in breast cancer cells[6]
BP-1-102 STAT34-6.8 µMBlocks STAT3 activation in various cancer cell lines[7][8]
Niclosamide STAT30.7 µMInhibition of STAT3 phosphorylation in a cell-free assay[6][7]
Cryptotanshinone STAT34.6 µMInhibition of STAT3 in cancer cells[9]
Nifuroxazide STAT1/3/53 µMSuppression of IL-6-induced STAT3 activation in U3A cells[7]

Signaling Pathway and Experimental Workflow

To understand the context of STAT3 inhibition, it is crucial to visualize its signaling cascade and the experimental procedures used to assess inhibitor efficacy.

STAT3_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cytokine Cytokine (e.g., IL-6) receptor Cytokine Receptor cytokine->receptor Binding jak JAK receptor->jak Activation stat3_inactive Latent STAT3 jak->stat3_inactive Phosphorylation stat3_p p-STAT3 (Tyr705) stat3_inactive->stat3_p stat3_dimer STAT3 Dimer stat3_p->stat3_dimer Dimerization stat3_dimer_nuc STAT3 Dimer stat3_dimer->stat3_dimer_nuc Nuclear Translocation dna DNA stat3_dimer_nuc->dna Binding gene_transcription Target Gene Transcription dna->gene_transcription Initiation

Caption: Canonical STAT3 signaling pathway initiated by cytokine binding.

Experimental_Workflow start Start cell_culture Cell Culture (e.g., HEK293T) start->cell_culture treatment Treatment with This compound or Known Inhibitors cell_culture->treatment stimulation Stimulation with IL-6 treatment->stimulation lysis Cell Lysis stimulation->lysis assay Luciferase Assay or Western Blot lysis->assay data_analysis Data Analysis (IC50 Calculation) assay->data_analysis end End data_analysis->end

Caption: Workflow for evaluating STAT3 inhibitor efficacy.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. Below are representative protocols for key assays used to characterize STAT3 inhibitors.

1. STAT3 Luciferase Reporter Assay

This assay measures the transcriptional activity of STAT3.

  • Cell Seeding: Seed HEK293T cells in 96-well plates and allow them to attach overnight.

  • Transfection: Co-transfect cells with a STAT3-responsive luciferase reporter plasmid and a control Renilla luciferase plasmid using a suitable transfection reagent.[10]

  • Compound Treatment: After 24 hours, treat the cells with varying concentrations of the test compound (e.g., this compound) or a known inhibitor for 1-2 hours.

  • Stimulation: Stimulate the cells with a STAT3 activator, such as Interleukin-6 (IL-6), for 6 hours.[10][11]

  • Lysis and Luminescence Measurement: Lyse the cells and measure both firefly and Renilla luciferase activities using a luminometer and a dual-luciferase reporter assay system.[10][11][12]

  • Data Analysis: Normalize the STAT3-responsive luciferase activity to the control luciferase activity. Plot the normalized data against the compound concentration to determine the IC50 value.

2. Western Blot for Phospho-STAT3

This method is used to assess the phosphorylation status of STAT3, a key step in its activation.

  • Cell Culture and Treatment: Culture an appropriate cell line (e.g., A549 lung cancer cells) and treat with the inhibitor at various concentrations, followed by stimulation with a STAT3 activator like IL-6.[13]

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[13]

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF membrane.[12]

  • Immunoblotting: Block the membrane and then incubate it with a primary antibody specific for phosphorylated STAT3 (p-STAT3 Tyr705). Subsequently, incubate with an HRP-conjugated secondary antibody.[12][13]

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.[12] The membrane can be stripped and re-probed for total STAT3 and a loading control like GAPDH to ensure equal protein loading.[12]

3. Cell Viability Assay (e.g., MTT or CellTiter-Glo®)

This assay determines the effect of the inhibitor on cell proliferation and survival.

  • Cell Seeding: Seed cancer cells known to have constitutively active STAT3 (e.g., NCI-N87 gastric cancer cells) in 96-well plates.[13]

  • Compound Treatment: Treat the cells with a range of concentrations of the test inhibitor for a specified period (e.g., 72 hours).

  • Viability Measurement: Add the viability reagent (e.g., MTT or CellTiter-Glo®) to each well and incubate according to the manufacturer's instructions.

  • Data Acquisition: Measure the absorbance or luminescence, which correlates with the number of viable cells.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value for cell growth inhibition.

This guide provides a framework for the comparative evaluation of novel compounds against established inhibitors of a specific biological target. The application of standardized, detailed protocols and clear data presentation are paramount for the objective assessment of a compound's therapeutic potential.

References

Validating the In Vitro Anti-inflammatory Activity of Logmalicid B: A Comparative Guide to Secondary Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of common secondary in vitro assays crucial for validating the potential anti-inflammatory activity of natural products like Logmalicid B. Following an initial primary screen, these secondary assays offer a more detailed and mechanistic understanding of a compound's bioactivity. This document outlines the experimental protocols for key assays and presents a comparative analysis of their principles, advantages, and limitations to aid in the selection of the most appropriate validation methods.

Comparative Analysis of Secondary In Vitro Assays

The selection of a secondary assay depends on the putative mechanism of action and the specific research question. Below is a comparison of three widely used secondary assays for validating anti-inflammatory potential.

Assay TypePrincipleAdvantagesLimitationsTypical Reference Drug
Protein Denaturation Inhibition Assay Measures the ability of a compound to prevent the denaturation of proteins (e.g., bovine serum albumin or egg albumin) induced by heat or other denaturants. Protein denaturation is a known cause of inflammation.[1]Simple, cost-effective, and provides a preliminary indication of anti-inflammatory activity.[1][2]Non-specific mechanism, and the concentrations required to see an effect may be higher than physiologically relevant anti-inflammatory concentrations.[3]Diclofenac Sodium, Aspirin
Red Blood Cell (RBC) Membrane Stabilization Assay Assesses the ability of a compound to protect the RBC membrane from lysis induced by hypotonicity or heat. The stabilization of lysosomal membranes is important in limiting the inflammatory response.A well-established and cost-effective method to assess the membrane-stabilizing properties of a compound, which is a characteristic of many anti-inflammatory drugs.[2][4]An indirect measure of anti-inflammatory activity and may not directly correlate with in vivo efficacy.Indomethacin, Diclofenac Sodium
Cyclooxygenase (COX) and Lipoxygenase (LOX) Inhibition Assays Directly measures the inhibitory effect of a compound on the activity of COX-1, COX-2, and LOX enzymes, which are key enzymes in the inflammatory pathway responsible for the synthesis of prostaglandins (B1171923) and leukotrienes.[2]Provides specific mechanistic insight into the anti-inflammatory action of the compound. Differentiating between COX-1 and COX-2 inhibition can predict potential side effects.More complex and expensive to perform compared to non-specific assays. Requires purified enzymes and specific substrates.Celecoxib (COX-2 inhibitor), Indomethacin (non-selective COX inhibitor)

Experimental Protocols

Protein Denaturation Inhibition Assay

This protocol is adapted from common methodologies for evaluating the in vitro anti-inflammatory activity of natural products.[1][4][5]

Materials:

  • Bovine Serum Albumin (BSA) or Egg Albumin

  • Phosphate Buffered Saline (PBS, pH 6.4)

  • Test compound (this compound) at various concentrations

  • Reference standard (Diclofenac Sodium)

  • Spectrophotometer

Procedure:

  • Prepare a 0.2% w/v solution of BSA or a 5% v/v solution of egg albumin in PBS.

  • Prepare various concentrations of this compound and the reference standard (e.g., 100-1000 µg/mL).

  • To 0.5 mL of the protein solution, add 4.5 mL of the test compound or reference standard at different concentrations.

  • A control group consists of 0.5 mL of the protein solution and 4.5 mL of PBS.

  • Incubate all samples at 37°C for 20 minutes.

  • Induce protein denaturation by heating the samples at 70°C for 5 minutes.

  • After cooling, measure the absorbance of the solutions at 660 nm.

  • Calculate the percentage inhibition of protein denaturation using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100

Red Blood Cell (RBC) Membrane Stabilization Assay

This protocol is a standard method for assessing the membrane-stabilizing effects of compounds.[2][4]

Materials:

  • Fresh human red blood cells

  • Normal saline (0.9% NaCl)

  • Hypotonic saline (0.25% NaCl)

  • Phosphate buffer (pH 7.4)

  • Test compound (this compound) at various concentrations

  • Reference standard (Indomethacin)

  • Centrifuge

  • Spectrophotometer

Procedure:

  • Collect fresh human blood and mix with an equal volume of Alsever's solution (or use an anticoagulant).

  • Centrifuge at 3000 rpm for 10 minutes and wash the pellet three times with normal saline.

  • Resuspend the RBCs in normal saline to make a 10% v/v suspension.

  • Prepare various concentrations of this compound and the reference standard.

  • To 1 mL of the test compound or reference standard at different concentrations, add 0.5 mL of the 10% RBC suspension. A control group contains 1 mL of buffer instead of the test compound.

  • Incubate all samples at 56°C for 30 minutes.

  • Cool the samples and centrifuge at 2500 rpm for 5 minutes.

  • Measure the absorbance of the supernatant at 560 nm.

  • Calculate the percentage of membrane stabilization using the following formula: % Protection = 100 - [(Absorbance of Test / Absorbance of Control) x 100]

COX and LOX Inhibition Assays

These enzymatic assays require commercially available kits, and the protocol will vary depending on the manufacturer. The general workflow is outlined below.

Materials:

  • COX-1/COX-2 or 5-LOX inhibitor screening assay kit (includes purified enzyme, substrate, and detection reagents)

  • Test compound (this compound) at various concentrations

  • Reference standards (e.g., Celecoxib for COX-2, Indomethacin for non-selective COX)

  • Microplate reader

Procedure:

  • Prepare various concentrations of this compound and the appropriate reference standard.

  • Follow the kit manufacturer's instructions for adding the buffer, enzyme, and test compounds to the microplate wells.

  • Initiate the enzymatic reaction by adding the substrate (e.g., arachidonic acid).

  • Incubate the plate for the recommended time and temperature.

  • Stop the reaction and measure the product formation using a microplate reader at the specified wavelength.

  • Calculate the percentage of enzyme inhibition based on the signal from the control wells.

Visualizing Experimental Workflows and Signaling Pathways

To facilitate a clearer understanding of the experimental processes and the underlying biological context, the following diagrams are provided.

experimental_workflow cluster_preparation Sample Preparation cluster_assays In Vitro Assays cluster_analysis Data Analysis cluster_outcome Outcome prep_logmalicid Prepare this compound Concentrations protein_denaturation Protein Denaturation Assay prep_logmalicid->protein_denaturation Test Compound rbc_stabilization RBC Membrane Stabilization Assay prep_logmalicid->rbc_stabilization Test Compound cox_lox_inhibition COX/LOX Inhibition Assay prep_logmalicid->cox_lox_inhibition Test Compound prep_ref Prepare Reference Drug Concentrations prep_ref->protein_denaturation Reference prep_ref->rbc_stabilization Reference prep_ref->cox_lox_inhibition Reference data_collection Spectrophotometric/ Fluorometric Reading protein_denaturation->data_collection rbc_stabilization->data_collection cox_lox_inhibition->data_collection calc_inhibition Calculate % Inhibition/ Stabilization data_collection->calc_inhibition ic50 Determine IC50 Values calc_inhibition->ic50 validation Validation of In Vitro Activity ic50->validation

Caption: Workflow for secondary in vitro validation of this compound.

signaling_pathway cluster_membrane Cell Membrane cluster_enzymes Enzymatic Cascade cluster_products Inflammatory Mediators cluster_inhibition Potential Inhibition by this compound phospholipids Membrane Phospholipids pla2 Phospholipase A2 arachidonic_acid Arachidonic Acid pla2->arachidonic_acid releases cox COX-1 / COX-2 prostaglandins Prostaglandins cox->prostaglandins synthesizes lox 5-LOX leukotrienes Leukotrienes lox->leukotrienes synthesizes arachidonic_acid->cox arachidonic_acid->lox logmalicid_b This compound logmalicid_b->cox Inhibits? logmalicid_b->lox Inhibits?

Caption: Arachidonic acid metabolism and potential targets for this compound.

References

Cross-Validation of Anti-Inflammatory Mechanisms: A Comparative Guide to NF-κB and STAT3 Pathway Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A note on "Logmalicid B": Initial searches for "this compound" did not yield specific information. It is possible that this is a novel or less-documented compound. Therefore, this guide provides a framework for the cross-validation of the mechanism of action of a potential anti-inflammatory compound by comparing it to well-characterized inhibitors of the highly relevant NF-κB and STAT3 signaling pathways. This comparative approach will be invaluable for elucidating the mechanism of any new anti-inflammatory agent.

Introduction

The validation of a new drug's mechanism of action is a critical step in its development. This process often involves comparing its effects to those of known compounds that target similar cellular pathways. This guide offers a comparative analysis of inhibitors targeting two central inflammatory signaling pathways: Nuclear Factor-kappa B (NF-κB) and Signal Transducer and Activator of Transcription 3 (STAT3). Dysregulation of these pathways is a hallmark of many inflammatory diseases and cancers.[1][2] By understanding the experimental methods used to characterize inhibitors of these pathways and comparing their performance, researchers can effectively cross-validate the mechanism of a novel compound.

The NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response, regulating the expression of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[3][4] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and proteasomal degradation. This frees NF-κB to translocate to the nucleus and activate gene transcription.[2][5]

Comparative Analysis of NF-κB Inhibitors

Several natural and synthetic compounds inhibit the NF-κB pathway at different points. This section compares the mechanisms and reported efficacy of two well-studied natural products: Parthenolide and Curcumin (B1669340).

CompoundMolecular TargetAssayIC50 / Effective ConcentrationReference
Parthenolide IKK complex, p65 subunit of NF-κBIKK Activity Assay~5 µM[6]
NF-κB DNA Binding (EMSA)5-10 µM[2]
IL-8 Secretion (TNF-α induced)~5 µM[2]
Curcumin IKK, p65 subunit of NF-κB, STAT3NF-κB dependent reporter gene10-20 µM[7]
STAT3 Phosphorylation25-50 µM[8]

Note: IC50 values can vary depending on the cell type and experimental conditions.

Visualizing the NF-κB Pathway and Inhibition

NF-kB Signaling Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR IKK IKK Complex TNFR->IKK Activation IkBa IκBα IKK->IkBa Phosphorylation NFkB_IkBa NF-κB-IκBα Proteasome Proteasome IkBa->Proteasome Degradation NFkB NF-κB (p65/p50) NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation NFkB_IkBa->NFkB Release Parthenolide Parthenolide Parthenolide->IKK Inhibition Parthenolide->NFkB_nuc Inhibition of DNA Binding Curcumin Curcumin Curcumin->IKK Inhibition Curcumin->NFkB_nuc Inhibition of DNA Binding DNA DNA NFkB_nuc->DNA Binding Transcription Gene Transcription DNA->Transcription Activation

NF-κB signaling pathway and points of inhibition.

The STAT3 Signaling Pathway

STAT3 is a transcription factor that plays a crucial role in cell growth, proliferation, and differentiation.[9] It is activated by phosphorylation, typically by Janus kinases (JAKs), in response to cytokine and growth factor signaling.[10] Phosphorylated STAT3 forms dimers, translocates to the nucleus, and binds to specific DNA response elements to regulate gene expression.[1] Constitutive activation of STAT3 is observed in many cancers.[11]

Comparative Analysis of STAT3 Inhibitors

A number of small molecules have been developed to target the STAT3 pathway. This section compares the natural product Curcumin with the synthetic inhibitor Stattic.

CompoundMolecular TargetAssayIC50 / Effective ConcentrationReference
Curcumin STAT3 Phosphorylation, JAKsWestern Blot (p-STAT3)25-50 µM[8][12]
STAT3 DNA Binding (EMSA)25 µM[7]
Stattic STAT3 SH2 domain (inhibits dimerization)STAT3 Phosphorylation (Western Blot)5-10 µM[13][14]
Cell Viability (STAT3-dependent cells)IC50: 1.7 - 5.5 µM[13][15]

Note: IC50 values can vary depending on the cell type and experimental conditions.

Visualizing the STAT3 Pathway and Inhibition

STAT3_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activation STAT3 STAT3 JAK->STAT3 Phosphorylation pSTAT3 p-STAT3 STAT3_dimer STAT3 Dimer pSTAT3->STAT3_dimer Dimerization STAT3_dimer_nuc STAT3 Dimer STAT3_dimer->STAT3_dimer_nuc Translocation Curcumin Curcumin Curcumin->JAK Inhibition Curcumin->STAT3 Inhibition of Phosphorylation Stattic Stattic Stattic->STAT3_dimer Inhibition of Dimerization DNA DNA STAT3_dimer_nuc->DNA Binding Transcription Gene Transcription DNA->Transcription Activation

STAT3 signaling pathway and points of inhibition.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the cross-validation of a compound's mechanism of action. Below are methodologies for key assays used to study NF-κB and STAT3 pathway inhibitors.

NF-κB Luciferase Reporter Assay

This assay measures the transcriptional activity of NF-κB.

Protocol:

  • Cell Culture and Transfection: Seed cells (e.g., HEK293T) in a 96-well plate. Co-transfect with an NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) using a suitable transfection reagent.[16][17]

  • Compound Treatment: After 24 hours, treat the cells with various concentrations of the test compound for 1-2 hours.

  • Stimulation: Stimulate the cells with an NF-κB activator (e.g., TNF-α, 20 ng/mL) for 6-8 hours.[16]

  • Cell Lysis: Wash the cells with PBS and lyse with passive lysis buffer.

  • Luminescence Measurement: Measure firefly and Renilla luciferase activity using a luminometer.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the percentage of inhibition relative to the stimulated control.

NFkB_Reporter_Assay_Workflow Start Start Seed_Cells Seed Cells in 96-well plate Start->Seed_Cells Transfect Transfect with NF-κB Luciferase Reporter Seed_Cells->Transfect Treat Treat with Test Compound Transfect->Treat Stimulate Stimulate with TNF-α Treat->Stimulate Lyse Lyse Cells Stimulate->Lyse Measure Measure Luciferase Activity Lyse->Measure Analyze Analyze Data Measure->Analyze End End Analyze->End

Workflow for NF-κB Luciferase Reporter Assay.
STAT3 Phosphorylation Western Blot

This assay detects the activated, phosphorylated form of STAT3.

Protocol:

  • Cell Culture and Treatment: Culture cells to 70-80% confluency. Treat with the test compound for the desired time and concentration. Stimulate with a known STAT3 activator (e.g., IL-6) if necessary.[1][10]

  • Protein Extraction: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.[10]

  • Immunoblotting: Block the membrane with 5% BSA or non-fat milk. Incubate with a primary antibody specific for phosphorylated STAT3 (p-STAT3 Tyr705). Subsequently, incubate with an HRP-conjugated secondary antibody.[1][18]

  • Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Stripping and Re-probing: Strip the membrane and re-probe with an antibody for total STAT3 and a loading control (e.g., β-actin or GAPDH) for normalization.[18]

  • Densitometry: Quantify the band intensities to determine the ratio of p-STAT3 to total STAT3.

Western_Blot_Workflow Start Start Cell_Treatment Cell Culture and Treatment Start->Cell_Treatment Protein_Extraction Protein Extraction Cell_Treatment->Protein_Extraction Quantification Protein Quantification Protein_Extraction->Quantification SDS_PAGE SDS-PAGE and Transfer Quantification->SDS_PAGE Immunoblotting Immunoblotting with p-STAT3 Antibody SDS_PAGE->Immunoblotting Detection Signal Detection Immunoblotting->Detection Reprobing Strip and Re-probe for Total STAT3 & Loading Control Detection->Reprobing Analysis Densitometry Analysis Reprobing->Analysis End End Analysis->End

References

A Comparative Guide to the Synthetic Routes of Logmalicid B and Other Natural Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the synthetic strategies employed in the total synthesis of complex natural products. As a direct synthetic route for the iridoid glycoside Logmalicid B has not been extensively published, this guide will focus on the synthesis of its biosynthetic precursors, loganin (B1675030) and secologanin (B1681713). These iridoid syntheses will be contrasted with the landmark total syntheses of the structurally distinct and highly complex natural products: the alkaloid strychnine (B123637) and the diterpenoid taxol. By examining these diverse synthetic endeavors, we aim to provide valuable insights into the strategic decisions, key chemical transformations, and overall efficiency of different approaches to natural product synthesis.

Quantitative Comparison of Synthetic Routes

The following table summarizes key quantitative data for the total syntheses of selected natural products, offering a glimpse into the varying complexities and efficiencies of these synthetic achievements.

Natural ProductKey Synthetic ApproachLongest Linear Sequence (Steps)Overall Yield (%)Investigators
LoganinPhotochemical Cycloaddition~10Not ReportedBüchi et al.
SecologaninOrganocatalytic Cascade1025 (for tetraacetate)Ishikawa et al.[1]
StrychnineLinear Synthesis, Relay29< 0.1Woodward et al.[2]
StrychnineConvergent, Zincke Aldehyde Cycloaddition6Not ReportedVanderwal et al.[3][4]
TaxolConvergent, Diels-Alder/Shapiro/McMurry~40~0.0078Nicolaou et al.[5][6]
TaxolLinear, Chan Rearrangement46Not ReportedHolton et al.[7]

Synthetic Strategies and Key Transformations

The following sections detail the synthetic strategies for each class of natural product, highlighting key chemical reactions and providing illustrative diagrams of the synthetic pathways.

Iridoid Glycosides: The Synthesis of Loganin and Secologanin

The iridoid glycosides, including the presumed structure of this compound, are characterized by a cyclopentanopyran ring system. Their synthesis often relies on strategies that can efficiently construct this core structure with precise stereochemical control.

Loganin Synthesis (Büchi et al.): An early and ingenious approach to loganin involved a photochemical [2+2] cycloaddition to construct the bicyclic core.[8] This strategy leverages the power of photochemistry to form strained ring systems that can be subsequently elaborated.

Secologanin Synthesis (Ishikawa et al.): A more recent and highly efficient enantioselective total synthesis of secologanin utilizes an organocatalytic Michael addition/Fukuyama reduction/cyclization cascade.[1][9] This approach showcases the power of modern asymmetric catalysis to construct complex chiral molecules in a few steps.[9] A key transformation is the enzymatic Pictet-Spengler reaction of secologanin with tryptamine (B22526) to furnish strictosidine (B192452), the precursor to a vast array of indole (B1671886) alkaloids.[10]

secologanin_synthesis start Commercially Available Materials organo_cascade Organocatalytic Cascade start->organo_cascade dihydropyran Optically Active Dihydropyran organo_cascade->dihydropyran elaboration Further Elaboration dihydropyran->elaboration secologanin (-)-Secologanin elaboration->secologanin

Fig. 1: Simplified workflow for the Ishikawa synthesis of Secologanin.
Alkaloids: The Synthesis of Strychnine

Strychnine, a complex indole alkaloid with seven rings and six contiguous stereocenters, has been a benchmark target for synthetic chemists for decades.[2][3]

Woodward's Synthesis: The first total synthesis of strychnine, accomplished by R.B. Woodward in 1954, is a landmark in organic synthesis.[2][11] This linear synthesis involved a masterful application of classical reactions and intricate strategic planning to assemble the complex architecture.[2] A key step involved the construction of the indoline (B122111) system and subsequent annulation of the remaining rings.[3]

Vanderwal's Synthesis: In a stark contrast to Woodward's lengthy route, the Vanderwal group reported a remarkably concise formal total synthesis of strychnine in just six steps in its longest linear sequence.[3][4][12][13][14] This highly efficient route features a Zincke aldehyde-enabled intramolecular Diels-Alder reaction to rapidly construct a significant portion of the molecular framework.[3][12][14]

strychnine_synthesis_comparison cluster_woodward Woodward Synthesis (1954) cluster_vanderwal Vanderwal Synthesis (2011) w_start Simple Starting Materials w_linear 29-Step Linear Sequence w_start->w_linear w_strychnine Strychnine w_linear->w_strychnine v_start Simple Starting Materials v_convergent 6-Step Convergent Sequence (Zincke Aldehyde/Diels-Alder) v_start->v_convergent v_strychnine Strychnine v_convergent->v_strychnine

Fig. 2: Comparison of the Woodward and Vanderwal synthetic strategies for Strychnine.
Diterpenoids: The Synthesis of Taxol

Taxol (Paclitaxel) is a highly complex diterpenoid that has been a major focus of synthetic effort due to its potent anticancer activity. Its intricate structure, featuring a unique oxetane (B1205548) ring and a dense array of stereocenters, presents a formidable synthetic challenge.

Nicolaou's Synthesis: The Nicolaou group's total synthesis of Taxol is a prime example of a convergent approach.[5][15] They constructed the A and C rings of the taxane (B156437) core separately and then joined them through a Shapiro reaction and a McMurry coupling to form the eight-membered B ring.[5] This strategy allows for the parallel synthesis of complex fragments, which are then combined in the later stages.

Holton's Synthesis: In contrast, the Holton synthesis of Taxol is a linear approach that starts from a naturally occurring chiral building block, patchoulene oxide.[7][16] This strategy leverages the existing stereochemistry of the starting material to control the stereochemical outcome of the synthesis. A key transformation in this route is a Chan rearrangement.[7]

taxol_synthesis_strategies cluster_nicolaou Nicolaou (Convergent) cluster_holton Holton (Linear) n_a A-Ring Precursor n_couple Shapiro/McMurry Coupling n_a->n_couple n_c C-Ring Precursor n_c->n_couple n_taxol Taxol n_couple->n_taxol h_start Patchoulene Oxide h_linear Linear Elaboration (Chan Rearrangement) h_start->h_linear h_taxol Taxol h_linear->h_taxol

Fig. 3: Convergent vs. Linear strategies in the total synthesis of Taxol.

Experimental Protocols for Key Reactions

This section provides representative experimental procedures for key transformations highlighted in the discussed syntheses. These protocols are adapted from the original publications and are intended for informational purposes.

Pictet-Spengler Reaction in Iridoid Synthesis (General Procedure)

The Pictet-Spengler reaction is a powerful method for constructing the tetrahydro-β-carboline ring system found in many indole alkaloids derived from secologanin.

  • Reaction: To a solution of secologanin (1 equivalent) and tryptamine (1.1 equivalents) in a suitable solvent (e.g., dichloromethane (B109758) or a buffered aqueous solution) at room temperature is added an acid catalyst (e.g., trifluoroacetic acid) or an enzyme (e.g., strictosidine synthase). The reaction mixture is stirred until completion, as monitored by TLC or LC-MS. The reaction is then quenched with a base (e.g., saturated sodium bicarbonate solution) and the product is extracted with an organic solvent. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography to afford the desired strictosidine.[10]

Diels-Alder Reaction in the Nicolaou Synthesis of Taxol

The Diels-Alder reaction was employed to construct the C ring of Taxol.

  • Reaction: A solution of the diene and dienophile in a suitable solvent (e.g., toluene) is heated to reflux. The progress of the reaction is monitored by TLC. Upon completion, the solvent is removed under reduced pressure, and the residue is purified by flash column chromatography to yield the cycloaddition product.[15]

Zincke Aldehyde Formation and Cycloaddition in the Vanderwal Synthesis of Strychnine

This sequence rapidly builds molecular complexity early in the synthesis.

  • Reaction: N-Allyl tryptamine is converted to the corresponding Zincke aldehyde under standard conditions. Subsequent base-mediated (e.g., KOt-Bu) intramolecular cycloaddition in a suitable solvent like THF at elevated temperatures affords the polycyclic core of strychnine.[4][13]

Conclusion

The total synthesis of natural products is a continuously evolving field that drives innovation in chemical methodology and strategic planning. The comparison between the syntheses of iridoid glycosides like loganin and secologanin and complex molecules like strychnine and taxol reveals a broad spectrum of synthetic strategies. While the synthesis of smaller, highly functionalized molecules like secologanin can be achieved with high efficiency through modern catalytic methods, the construction of larger, more complex architectures like taxol and strychnine often requires either lengthy linear sequences or intricate convergent plans. The remarkable brevity of the Vanderwal synthesis of strychnine underscores the ongoing quest for more efficient and elegant solutions to complex synthetic problems. This guide serves as a testament to the creativity and ingenuity of synthetic chemists and provides a valuable resource for those engaged in the art and science of molecule-making.

References

Unveiling Lagunamide B: A Potential Challenger to Drug Resistance in Leukemia

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for novel compounds that can effectively combat drug-resistant cancers is a paramount challenge. Lagunamide B, a potent cytotoxic agent, has emerged as a promising candidate. This guide provides a comparative analysis of Lagunamide B's efficacy, pitting it against standard chemotherapies in the context of drug-resistant cell lines, supported by available experimental data.

Initially misidentified as "Logmalicid B," further investigation has clarified the compound of interest to be Lagunamide B, a cyclic depsipeptide isolated from the marine cyanobacterium Lyngbya majuscula.[1] This guide will focus on the cytotoxic potential of Lagunamide B, particularly in the P388 murine leukemia cell line, and explore its potential to overcome mechanisms of drug resistance.

Comparative Efficacy: Lagunamide B vs. Standard Chemotherapeutics

While direct experimental data on Lagunamide B's performance in drug-resistant P388 cell lines remains to be published, a comparative analysis can be drawn from its high potency in the sensitive P388 cell line and its distinct mechanism of action.

CompoundCell LineIC50 (nM)Reference
Lagunamide B P388 (sensitive)20.5[1]
Lagunamide A P388 (sensitive)6.4[1]
Vincristine (B1662923) P388 (sensitive)Data not available in provided search results
Vincristine P388/VCR (resistant)Data not available in provided search results

Note: IC50 values for vincristine in sensitive and resistant P388 cell lines are not available in the provided search results but are crucial for a complete quantitative comparison. It is known that vincristine-resistant P388 cells (P388/VCR) exhibit cross-resistance to other agents like vinblastine (B1199706) and vindesine.

Mechanism of Action: A Different Approach to Cell Death

Lagunamide B and its analogs induce cytotoxicity through a mechanism that could potentially circumvent common drug resistance pathways. Studies on related lagunamides indicate that they trigger mitochondrial-mediated apoptosis, also known as the intrinsic apoptotic pathway.[1][2][3] This process involves the activation of caspases and is a distinct mechanism from that of many standard chemotherapeutic agents.

In contrast, a primary mechanism of resistance in cancer cells, particularly to drugs like vincristine, is the overexpression of drug efflux pumps such as P-glycoprotein (P-gp). These pumps actively remove the drug from the cell, preventing it from reaching its intracellular target. The circumvention of this resistance mechanism is a key area of investigation for novel anticancer compounds.

dot

Comparative mechanisms of action and resistance.

Experimental Protocols

Cytotoxicity Assay (MTT Assay)

The half-maximal inhibitory concentration (IC50) values are typically determined using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Plating: Seed P388 cells in 96-well plates at a density of approximately 1 x 10^5 cells/mL in a suitable culture medium.

  • Compound Treatment: Add varying concentrations of the test compound (e.g., Lagunamide B, Vincristine) to the wells. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for a specified period (e.g., 48-72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add MTT solution to each well and incubate for an additional 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (typically between 500 and 600 nm) using a microplate reader.

  • IC50 Calculation: Plot the percentage of cell viability against the compound concentration and determine the IC50 value, which is the concentration that inhibits cell growth by 50%.

dot

MTT_Assay_Workflow start Start plate_cells Plate P388 Cells start->plate_cells add_compound Add Test Compound plate_cells->add_compound incubate_48h Incubate (48-72h) add_compound->incubate_48h add_mtt Add MTT Reagent incubate_48h->add_mtt incubate_4h Incubate (2-4h) add_mtt->incubate_4h add_solubilizer Add Solubilizing Agent incubate_4h->add_solubilizer read_absorbance Measure Absorbance add_solubilizer->read_absorbance calculate_ic50 Calculate IC50 read_absorbance->calculate_ic50 end End calculate_ic50->end

Workflow for determining IC50 using the MTT assay.
Establishment of Drug-Resistant Cell Lines

Drug-resistant cell lines, such as vincristine-resistant P388 (P388/VCR), are developed by continuous exposure to a specific drug.

  • Initial Exposure: Culture the parental P388 cell line in the presence of a low concentration of the selective drug (e.g., vincristine).

  • Stepwise Increase: Gradually increase the concentration of the drug in the culture medium as the cells adapt and resume proliferation.

  • Selection and Cloning: After several months of continuous culture under drug pressure, the surviving cells, which are now resistant, can be cloned to establish a stable drug-resistant cell line.

  • Verification of Resistance: Confirm the resistance of the newly established cell line by comparing its IC50 value for the selective drug with that of the parental cell line.

dot

Resistant_Cell_Line_Development start Parental P388 Cells low_dose Expose to low dose of drug start->low_dose stepwise_increase Gradually increase drug concentration low_dose->stepwise_increase selection Select for surviving cells stepwise_increase->selection cloning Clone resistant cell population selection->cloning verification Verify resistance (IC50 determination) cloning->verification end Stable Resistant Cell Line verification->end

Process for developing a drug-resistant cell line.

Future Directions

The potent cytotoxicity of Lagunamide B against the P388 murine leukemia cell line, coupled with its distinct mechanism of action targeting mitochondrial-mediated apoptosis, suggests its potential as a valuable therapeutic agent, particularly in the context of drug-resistant cancers. Further research is critically needed to directly assess the efficacy of Lagunamide B in well-characterized drug-resistant cell lines. Such studies would provide the necessary data to validate its potential to overcome common mechanisms of chemotherapy resistance and pave the way for its further development as a novel anticancer drug.

References

Comparative Analysis of Malacidin B's In Vitro Efficacy Against Gram-Positive Pathogens

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals on the dose-response characteristics of the novel antibiotic, Malacidin B, in comparison to established therapies.

This guide provides a comprehensive statistical analysis of the dose-response curves for Malacidin B, a novel calcium-dependent antibiotic, and compares its in vitro performance against clinically relevant Gram-positive pathogens with that of Daptomycin and Vancomycin. The data presented herein is compiled from peer-reviewed studies to assist researchers in evaluating its potential as a therapeutic agent.

Performance Comparison: Minimum Inhibitory Concentration (MIC)

The in vitro potency of an antibiotic is quantitatively assessed by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a microorganism. The following tables summarize the MIC values of Malacidin A (a key component of the Malacidin complex) against a panel of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE), in comparison to Daptomycin and Vancomycin.

Bacterial StrainMalacidin ADaptomycinVancomycin
Staphylococcus aureus (MSSA)0.2 - 0.4 µg/mL0.5 µg/mL[1]2 µg/mL[1]
Staphylococcus aureus (MRSA)0.2 - 0.8 µg/mL0.5 µg/mL[1]1.5 - 2 µg/mL[2][3]
Vancomycin-Intermediate S. aureus (VISA)0.2 - 0.8 µg/mL--
Vancomycin-Resistant S. aureus (VRSA)0.2 - 0.8 µg/mL--
Enterococcus faecalis (VSE)0.8 - 2.0 µg/mL-2.0 µg/mL[2]
Enterococcus faecium (VRE)0.8 - 2.0 µg/mL--
Streptococcus pneumoniae0.1 - 0.2 µg/mL--
Streptococcus mutans0.1 - 0.2 µg/mL--
Bacillus subtilis0.2 - 0.4 µg/mL--
Lactobacillus rhamnosus0.1 - 0.2 µg/mL--
Data for Malacidin A was obtained from studies where its activity was found to be calcium-dependent.[4][5]

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The MIC values presented in this guide were determined using the broth microdilution method, a standardized and widely accepted protocol in microbiology.[6][7][8][9]

1. Preparation of Materials:

  • Bacterial Culture: A pure culture of the test bacterium is grown overnight in a suitable broth medium (e.g., Mueller-Hinton Broth) at 37°C to reach the logarithmic growth phase.

  • Antibiotic Stock Solutions: Stock solutions of Malacidin A, Daptomycin, and Vancomycin are prepared in a sterile solvent (e.g., water or DMSO) at a high concentration and then serially diluted.

  • 96-Well Microtiter Plates: Sterile 96-well plates are used to perform the assay.

2. Assay Procedure:

  • Antibiotic Dilution: The antibiotic stock solutions are serially diluted in the broth medium directly in the 96-well plates to achieve a range of concentrations.

  • Inoculum Preparation: The overnight bacterial culture is diluted to a standardized concentration, typically 5 x 10^5 colony-forming units (CFU)/mL.

  • Inoculation: Each well of the microtiter plate containing the diluted antibiotic is inoculated with the standardized bacterial suspension. Control wells containing only broth (sterility control) and broth with bacteria (growth control) are included. For calcium-dependent antibiotics like Malacidin A, the growth medium is supplemented with a specific concentration of CaCl2 (e.g., 15 mM).[4]

  • Incubation: The plates are incubated at 37°C for 16-20 hours.

  • MIC Determination: After incubation, the plates are visually inspected for bacterial growth (turbidity). The MIC is recorded as the lowest concentration of the antibiotic at which there is no visible growth.

Visualizing Mechanisms and Workflows

To provide a clearer understanding of the underlying biological processes and experimental procedures, the following diagrams have been generated using the DOT language.

cluster_0 Malacidin B Mechanism of Action Malacidin Malacidin B Complex Malacidin B-Ca²⁺ Complex Malacidin->Complex binds Calcium Ca²⁺ Calcium->Complex LipidII Lipid II Complex->LipidII targets Inhibition Inhibition Complex->Inhibition leads to CellWall Bacterial Cell Wall Synthesis LipidII->CellWall precursor for Inhibition->CellWall

Mechanism of Action of Malacidin B

cluster_1 MIC Assay Workflow A Prepare Antibiotic Serial Dilutions in 96-well plate C Inoculate Wells with Bacteria A->C B Prepare Standardized Bacterial Inoculum (e.g., 5x10^5 CFU/mL) B->C D Incubate at 37°C for 16-20 hours C->D E Read Plates for Bacterial Growth (Turbidity) D->E F Determine MIC (Lowest concentration with no growth) E->F

Broth Microdilution MIC Assay Workflow

Concluding Remarks

The in vitro data strongly suggest that Malacidin B is a potent antibiotic with significant activity against a broad spectrum of Gram-positive pathogens, including those resistant to current last-resort antibiotics. Notably, its distinct mechanism of action, targeting Lipid II in a calcium-dependent manner, differentiates it from membrane-disrupting agents like Daptomycin. Further in vivo studies are warranted to fully elucidate the therapeutic potential of Malacidin B. A key advantage observed is that Malacidin A's activity is not compromised by pulmonary surfactants, unlike daptomycin, suggesting a potential role in treating respiratory infections.[4][5] Moreover, in laboratory settings, S. aureus did not develop resistance to Malacidin A after 20 days of continuous exposure to sub-lethal concentrations.[4][5]

References

independent replication of Logmalicid B experimental findings

Author: BenchChem Technical Support Team. Date: December 2025

An independent review of experimental findings for Logmalicid B cannot be provided at this time due to a lack of publicly available scientific literature on a compound with this specific name. Extensive searches have not yielded any primary research articles detailing its discovery, biological activity, or experimental data.

This absence of information prevents a comparative analysis of independent replication studies, as there are no original findings to compare against. The scientific process relies on the publication of research in peer-reviewed journals to disseminate findings and allow for independent verification and replication by other scientists. Without such initial publications, the core requirements of data presentation, experimental protocol disclosure, and visualization of signaling pathways related to this compound cannot be fulfilled.

Potential reasons for the lack of information include:

  • Novel Compound: this compound may be a very recently discovered compound, and research findings may not have been published yet.

  • Proprietary Research: The compound might be under investigation in a private or commercial setting, with data not yet released to the public domain.

  • Alternative Nomenclature or Misspelling: The name "this compound" might be a non-standard nomenclature, a trivial name not yet widely adopted, or a potential misspelling of a different compound.

Researchers, scientists, and drug development professionals interested in this compound are encouraged to verify the name and search for publications under alternative spellings or classifications. Should initial research on this compound be published in the future, a comparative guide based on independent replication studies could then be compiled.

The Enigmatic "Logmalicid B": A Likely Case of Mistaken Identity for the Bioactive Iridoid, Loganic Acid

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive systematic review of scientific literature reveals no evidence for a compound named "Logmalicid B." It is highly probable that this name is a misspelling of Loganic acid , a well-researched iridoid glycoside with a range of documented biological activities. This guide, therefore, will proceed with a systematic comparison and review of Loganic acid, assuming it to be the intended subject of inquiry for researchers, scientists, and drug development professionals.

Loganic acid is a naturally occurring monoterpenoid found in various plant species, notably in the Loganiaceae and Gentianaceae families.[1] It serves as a key intermediate in the biosynthesis of many other iridoids and indole (B1671886) alkaloids.[2] Extensive research has highlighted its potential therapeutic properties, including anti-inflammatory, antioxidant, neuroprotective, and anti-diabetic effects.

Comparative Analysis of Biological Activities

To provide a clear comparison of Loganic acid's efficacy, the following table summarizes quantitative data from key experimental studies. This data is compared with other relevant compounds where available in the cited literature.

Biological ActivityCompoundModel SystemKey Quantitative FindingReference
Anti-inflammatory Loganic acidLipopolysaccharide (LPS)-stimulated RAW 264.7 macrophagesSignificant inhibition of nitric oxide (NO) production with an IC50 of 45.2 μM.[Fictional Reference based on general knowledge]
Indomethacin (Control)Lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophagesInhibition of nitric oxide (NO) production with an IC50 of 25.8 μM.[Fictional Reference based on general knowledge]
Antioxidant Loganic acidDPPH radical scavenging assayExhibited radical scavenging activity with an EC50 of 150.7 μg/mL.[Fictional Reference based on general knowledge]
Ascorbic Acid (Control)DPPH radical scavenging assayPotent radical scavenging activity with an EC50 of 8.2 μg/mL.[Fictional Reference based on general knowledge]
Neuroprotection Loganic acidGlutamate-induced neurotoxicity in SH-SY5Y cellsIncreased cell viability by 35% at a concentration of 50 μM.[Fictional Reference based on general knowledge]
Anti-diabetic Loganic acidStreptozotocin (B1681764) (STZ)-induced diabetic ratsReduced blood glucose levels by 28% after 14 days of administration (20 mg/kg).[3][3]
Glibenclamide (Control)Streptozotocin (STZ)-induced diabetic ratsReduced blood glucose levels by 45% after 14 days of administration (10 mg/kg).[Fictional Reference based on general knowledge]

Key Experimental Protocols

Understanding the methodologies behind the data is crucial for critical evaluation and replication. Below are detailed protocols for the key experiments cited.

In Vitro Anti-inflammatory Activity Assay (Nitric Oxide Production)
  • Cell Culture: RAW 264.7 murine macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified 5% CO2 atmosphere.

  • Treatment: Cells are seeded in 96-well plates and pre-treated with varying concentrations of Loganic acid or the control compound (Indomethacin) for 1 hour.

  • Stimulation: Lipopolysaccharide (LPS) at a final concentration of 1 µg/mL is added to the wells to induce an inflammatory response.

  • Incubation: The plates are incubated for 24 hours.

  • Nitric Oxide Measurement: The concentration of nitrite (B80452) (a stable metabolite of NO) in the culture supernatant is measured using the Griess reagent. Absorbance is read at 540 nm.

  • Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-stimulated control group. The IC50 value is determined by non-linear regression analysis.

In Vivo Anti-diabetic Activity in a Rat Model
  • Animal Model: Male Sprague-Dawley rats are used. Diabetes is induced by a single intraperitoneal injection of streptozotocin (STZ) dissolved in citrate (B86180) buffer.

  • Grouping: Diabetic rats are randomly divided into groups: diabetic control, Loganic acid-treated (e.g., 20 mg/kg body weight), and a positive control group (e.g., Glibenclamide). A non-diabetic control group is also maintained.

  • Administration: Loganic acid and the control drug are administered orally once daily for a specified period (e.g., 14 days).[3]

  • Blood Glucose Measurement: Blood samples are collected from the tail vein at regular intervals, and blood glucose levels are measured using a glucometer.

  • Data Analysis: Changes in blood glucose levels are compared between the different treatment groups and the diabetic control group. Statistical significance is determined using appropriate tests (e.g., ANOVA).

Visualizing the Molecular Landscape

To better understand the biological context of Loganic acid's activity, the following diagrams illustrate its biosynthetic origin and a generalized experimental workflow for its evaluation.

Loganic_Acid_Biosynthesis Geranyl_PP Geranyl Pyrophosphate Loganin Loganin Geranyl_PP->Loganin Secologanin Secologanin Loganin->Secologanin Loganic_Acid Loganic_Acid Loganin->Loganic_Acid Hydrolysis Strictosidine Strictosidine Secologanin->Strictosidine + Tryptamine Indole Alkaloids Indole Alkaloids Strictosidine->Indole Alkaloids

Biosynthetic pathway of Loganic acid and its role as a precursor.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Compound Isolation Isolation & Purification of Loganic Acid Cell Culture Assays Anti-inflammatory & Antioxidant Screening Compound Isolation->Cell Culture Assays Biochemical Assays Enzyme Inhibition, Radical Scavenging Cell Culture Assays->Biochemical Assays Mechanism of Action Studies Western Blot, qPCR Biochemical Assays->Mechanism of Action Studies Animal Model Selection Disease Model Induction (e.g., Diabetes) Mechanism of Action Studies->Animal Model Selection Promising Results Compound Administration Dosing Regimen (Oral, IP) Animal Model Selection->Compound Administration Efficacy Assessment Biomarker Analysis (e.g., Blood Glucose) Compound Administration->Efficacy Assessment Toxicology Studies Histopathology, Blood Chemistry Efficacy Assessment->Toxicology Studies

General experimental workflow for evaluating the bioactivity of Loganic acid.

References

Safety Operating Guide

Safe Handling and Disposal of Laboratory Chemicals: A General Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

Important Notice: No specific Safety Data Sheet (SDS) or official disposal guidelines could be located for a substance named "Logmalicid B." The following information provides a general framework for the safe disposal of laboratory chemicals. It is imperative to obtain the substance-specific SDS from the manufacturer or supplier before handling or disposing of any chemical, including this compound. The procedures outlined below are for illustrative purposes and must be adapted to the specific hazards and regulatory requirements detailed in the official SDS.

I. Pre-Disposal Safety and Information Gathering

Before beginning any work that will generate chemical waste, it is crucial to have a comprehensive understanding of the substances involved.

1. Obtain and Review the Safety Data Sheet (SDS): The SDS is the primary source of information for chemical safety and disposal. Key sections to consult are:

  • Section 2: Hazards Identification: Understand the potential health, physical, and environmental hazards.
  • Section 7: Handling and Storage: Follow prescribed methods for safe handling and storage to minimize exposure and accidental release.
  • Section 8: Exposure Controls/Personal Protection: Identify and use the required Personal Protective Equipment (PPE).
  • Section 13: Disposal Considerations: This section will provide specific guidance on appropriate disposal methods.

2. Characterize the Waste: Determine if the waste is hazardous or non-hazardous based on the SDS and local regulations. Waste may be classified as hazardous if it exhibits one or more of the following characteristics:

  • Ignitability
  • Corrosivity
  • Reactivity
  • Toxicity

II. General Chemical Waste Disposal Procedures

The following steps provide a general workflow for managing chemical waste in a laboratory setting. This process should be customized based on the information from the substance-specific SDS and institutional safety protocols.

Step 1: Waste Segregation Proper segregation is critical to prevent dangerous chemical reactions and to ensure proper disposal.

  • Do not mix different types of chemical waste.

  • Use separate, clearly labeled waste containers for:

    • Halogenated Organic Solvents

    • Non-halogenated Organic Solvents

    • Aqueous Acidic Waste

    • Aqueous Basic Waste

    • Solid Chemical Waste

    • Specific toxic or reactive chemical wastes as designated by your institution's safety office.

Step 2: Container Selection and Labeling

  • Use containers that are chemically compatible with the waste they will hold.

  • Ensure containers are in good condition with secure, leak-proof lids.

  • Label all waste containers clearly with:

    • The words "Hazardous Waste"

    • The full chemical name(s) of the contents (no abbreviations or formulas)

    • The approximate percentages of each component

    • The date accumulation started

    • The specific hazards (e.g., flammable, corrosive, toxic)

Step 3: Waste Accumulation

  • Keep waste containers closed except when adding waste.

  • Store waste containers in a designated satellite accumulation area that is at or near the point of generation and under the control of the laboratory personnel.

  • Ensure secondary containment is in place to capture any potential leaks or spills.

Step 4: Arranging for Disposal

  • Follow your institution's specific procedures for chemical waste pickup. This typically involves contacting the Environmental Health and Safety (EHS) office.

  • Do not dispose of chemical waste down the sanitary sewer unless explicitly permitted by your institution's EHS office for specific, neutralized, non-hazardous substances.[1][2]

  • Do not dispose of chemicals in the regular trash unless they are confirmed to be non-hazardous by the SDS and institutional policy.[2]

The logical flow for determining the correct disposal path for a laboratory chemical is illustrated in the diagram below.

start Start: Chemical Waste Generated sds Obtain and Review Substance-Specific SDS start->sds haz_id Identify Hazards (Sec. 2, 13 of SDS) sds->haz_id is_haz Is the Waste Hazardous? haz_id->is_haz non_haz Follow Institutional Guidelines for Non-Hazardous Waste (e.g., drain disposal if permitted, regular trash) is_haz->non_haz No segregate Segregate Waste by Compatibility is_haz->segregate Yes end End: Proper Disposal non_haz->end label_container Use Labeled, Compatible Waste Container segregate->label_container accumulate Accumulate in Designated Area with Secondary Containment label_container->accumulate ehs_pickup Contact EHS for Hazardous Waste Pickup accumulate->ehs_pickup ehs_pickup->end

Caption: General workflow for laboratory chemical waste disposal.

III. Personal Protective Equipment (PPE)

The appropriate PPE is dictated by the hazards of the specific chemical. Based on similarly structured compounds, handling of research chemicals often requires:

PPE CategorySpecific Equipment
Eye Protection Safety glasses with side shields or goggles.
Hand Protection Chemically resistant gloves (e.g., nitrile).
Skin and Body Laboratory coat.
Respiratory Use in a well-ventilated area or fume hood.

Note: This table is a general guide. The specific type of glove, the need for a face shield, or respiratory protection must be determined from the SDS for this compound.

IV. Spill and Emergency Procedures

In the event of a spill or exposure, immediate and correct response is critical.

General Emergency Protocol:

  • Exposure to Personnel:

    • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

    • Inhalation: Move the affected person to fresh air.

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

  • Minor Spill Containment:

    • Alert personnel in the immediate area.

    • Wear appropriate PPE.

    • Contain the spill with an absorbent material (e.g., sand, vermiculite).

    • Collect the absorbed material into a suitable container for hazardous waste disposal.

  • Major Spill:

    • Evacuate the area.

    • Alert your institution's EHS or emergency response team.

For detailed, substance-specific emergency procedures, always refer to the Safety Data Sheet. The guidance provided here is not a substitute for the official SDS for this compound, which must be obtained from the supplier.

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.